molecular formula C12H7BrN2 B3068671 4-Bromo-1,10-phenanthroline CAS No. 7089-67-0

4-Bromo-1,10-phenanthroline

Cat. No.: B3068671
CAS No.: 7089-67-0
M. Wt: 259.1 g/mol
InChI Key: WITRVHHXXZEEPD-UHFFFAOYSA-N
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Description

4-Bromo-1,10-phenanthroline is a useful research compound. Its molecular formula is C12H7BrN2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITRVHHXXZEEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903758
Record name NoName_4497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical and Physical Properties of 4-Bromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-1,10-phenanthroline (CAS: 7089-67-0), a critical halo-substituted heterocyclic scaffold used extensively in coordination chemistry, drug discovery, and materials science. Unlike its symmetric parent compound, the 4-bromo derivative offers a unique site for asymmetric functionalization via cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the synthesis of complex ligands for luminescent iridium/ruthenium complexes and bioactive metallodrugs. This document details its physicochemical characteristics, synthesis pathways, reactivity profiles, and handling protocols.

Physical Characterization

4-Bromo-1,10-phenanthroline is a halo-substituted derivative of the classic chelating agent 1,10-phenanthroline. The introduction of the bromine atom at the 4-position breaks the


 symmetry of the parent molecule, significantly altering its solubility and electronic properties.
Key Physical Constants
PropertyValueNotes
Molecular Formula

Molecular Weight 259.11 g/mol
Appearance White to light yellow crystalline powderColor may darken upon oxidation/light exposure.
Melting Point 150 °CDistinct from unsubstituted phen (117 °C).
Solubility (High)

,

, DMF, DMSO
Preferred solvents for coupling reactions.
Solubility (Low) Water, Hexanes, Diethyl EtherLigand precipitation often achieved with ether.
pKa ~4.2 (estimated for conjugate acid)Slightly lower than phen (4.84) due to electron-withdrawing Br.
Spectral Features
  • UV-Vis Spectroscopy: Exhibits intense

    
     transitions typical of the phenanthroline core, with absorption maxima (
    
    
    
    ) generally observed in the 230–270 nm range. The bromine substituent induces a slight bathochromic shift compared to the parent heterocycle.
  • 1H NMR Spectroscopy: Unlike the symmetric 1,10-phenanthroline (which shows only 4 sets of protons), the 4-bromo derivative displays a more complex splitting pattern due to the loss of symmetry. The proton at the 2-position (adjacent to Nitrogen, same ring as Br) typically appears as a deshielded doublet, while the 3-position proton (ortho to Br) shows distinct coupling constants.

Chemical Reactivity & Synthesis

The utility of 4-Bromo-1,10-phenanthroline lies in its dual nature: it is both a bidentate ligand (N,N-donor) and an electrophilic scaffold for carbon-carbon bond formation.

Synthesis Pathway

Direct bromination of 1,10-phenanthroline typically yields 3,8- or 5,6-substituted products due to the electrophilic nature of the reaction conditions. Therefore, the 4-bromo isomer is synthesized via a "ring-closure" strategy starting from 8-aminoquinoline, followed by functional group interconversion.

Mechanism:

  • Condensation: 8-aminoquinoline reacts with Meldrum's acid and trimethyl orthoformate.

  • Cyclization: Thermal cyclization in diphenyl ether yields 4-hydroxy-1,10-phenanthroline.

  • Bromination: The hydroxyl group is converted to a bromide using phosphoryl bromide (

    
    ).
    

Synthesis Start 8-Aminoquinoline Inter1 Adduct (Meldrum's Acid) Start->Inter1 + Trimethyl Orthoformate Inter2 4-Hydroxy-1,10-phenanthroline Inter1->Inter2 Diphenyl Ether Reflux (Cyclization) Product 4-Bromo-1,10-phenanthroline Inter2->Product POBr3 (Bromination)

Figure 1: Step-wise synthesis of 4-Bromo-1,10-phenanthroline avoiding regio-isomeric mixtures.

Functionalization via Cross-Coupling

The C-Br bond at the 4-position is highly reactive toward oxidative addition by Palladium(0) catalysts, making this compound an ideal substrate for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups (e.g., phenyl, thiophene) to extend conjugation.

  • Sonogashira Coupling: Introduction of alkyne linkers for rigid rod-like ligands.

  • Heck Reaction: Coupling with alkenes.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Bromo-1,10-phenanthroline with a generic Aryl-Boronic acid to create an asymmetric ligand.

Reagents:

  • 4-Bromo-1,10-phenanthroline (1.0 eq)

  • Aryl-Boronic Acid (1.2 eq)[1]

  • 
     (5 mol%) or 
    
    
    
  • 
     (2.0 M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 v/v) or 1,4-Dioxane

Procedure:

  • Degassing: Charge a Schlenk flask with the 4-bromo-phenanthroline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add the degassed solvent mixture and the aqueous base via syringe under Argon flow.

  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–24 hours. Monitor via TLC (silica,

    
     95:5) for the disappearance of the starting bromide.
    
  • Work-up: Cool to room temperature. Dilute with

    
     and wash with water and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (typically Neutral Alumina or Silica treated with 1% 
    
    
    
    to prevent streaking).
Protocol: Coordination to Metal Centers (Ruthenium)

To form


:
  • Dissolve

    
     (1.0 eq) and 4-Bromo-1,10-phenanthroline (1.0 eq) in Ethanol/Water (3:1).
    
  • Reflux for 4–6 hours until the solution turns deep orange-red.

  • Precipitate the complex as a

    
     salt by adding excess aqueous 
    
    
    
    .

Applications in R&D

Photophysics & Materials

The 4-bromo derivative is a gateway to "Push-Pull" systems . By coupling electron-donating groups (e.g., dimethylamine, methoxy) to the 4-position, researchers can tune the HOMO-LUMO gap of the resulting metal complexes.

  • OLEDs: Used as a ligand in Iridium(III) complexes to adjust emission color and quantum efficiency.

  • Solar Cells: Acts as an anchoring ligand in Dye-Sensitized Solar Cells (DSSCs) when functionalized with carboxylic acids.

Drug Development

1,10-phenanthroline derivatives exhibit intrinsic biological activity (antimicrobial, antitumor) by intercalating into DNA or inhibiting metalloenzymes.

  • The 4-bromo position allows the attachment of targeting vectors (e.g., peptides, antibodies) without disrupting the metal-chelating N-N pocket.

  • Metallodrugs: Ruthenium complexes of 4-substituted phenanthrolines are investigated as photodynamic therapy (PDT) agents, where the heavy atom effect promotes singlet oxygen generation.

Applications Core 4-Bromo-1,10-phenanthroline Sub1 Suzuki Coupling (Aryl Groups) Core->Sub1 Sub2 Nucleophilic Substitution (Amines/Alkoxides) Core->Sub2 App1 Luminescent Sensors (Ru/Ir Complexes) Sub1->App1 App3 Supramolecular Self-Assembly Sub1->App3 App2 DNA Intercalators (Antitumor Agents) Sub2->App2

Figure 2: Divergent application pathways for 4-Bromo-1,10-phenanthroline in materials and medicine.

Safety & Handling

  • Hazards: Like most phenanthrolines, the 4-bromo derivative is toxic if swallowed and may cause skin/eye irritation. It is hazardous to the aquatic environment.

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (0–10 °C). The compound is sensitive to light and air over prolonged periods; oxidation may lead to N-oxide formation or degradation.

  • Disposal: All heavy metal complexes derived from this ligand must be disposed of as hazardous chemical waste.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 4-Bromo-1,10-phenanthroline (B6939). Retrieved from

  • M. Schmittel et al.Synthesis of 4-substituted phenanthrolines.
  • L. McElwee-White et al.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1318 (1,10-Phenanthroline). Retrieved from

  • RSC Advances. 1,10-Phenanthroline-based periodic mesoporous organosilica. Royal Society of Chemistry. Retrieved from

Sources

Solubility Profile of 4-Bromo-1,10-phenanthroline: A Guide for Synthetic Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1,10-phenanthroline, a critical building block in coordination chemistry, catalysis, and materials science.[1] Authored for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explain the underlying chemical principles that dictate the compound's behavior in various organic solvents. It offers a predictive framework based on molecular structure, a detailed experimental protocol for in-lab solubility determination, and practical guidance on leveraging solubility data for common laboratory applications such as reaction setup and purification.

Introduction: The Versatility of 4-Bromo-1,10-phenanthroline

4-Bromo-1,10-phenanthroline is a heterocyclic organic compound derived from 1,10-phenanthroline. It presents as a white to light yellow crystalline powder. The strategic placement of a bromine atom on the phenanthroline scaffold makes it a highly versatile intermediate. This bromine atom serves as a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of complex, functionalized ligands.[1] These tailored ligands are pivotal in developing advanced catalysts, novel photophysical materials for devices like OLEDs, and specialized chemosensors.[1]

A thorough understanding of the solubility of 4-Bromo-1,10-phenanthroline is a prerequisite for its effective utilization. Solubility dictates the choice of solvent for:

  • Homogeneous reactions: Ensuring all reactants are in the same phase for optimal reaction kinetics.

  • Purification: Developing effective recrystallization protocols to isolate the compound with high purity.

  • Characterization: Preparing samples for techniques like NMR spectroscopy or voltammetry.[2]

  • Materials processing: Casting films or creating formulations for device fabrication.

This guide provides the foundational knowledge to make informed decisions regarding solvent selection, thereby streamlining experimental workflows and enhancing reproducibility.

Theoretical Principles Governing Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (4-Bromo-1,10-phenanthroline) and the solvent. The adage "like dissolves like" serves as an excellent guiding principle, where substances with similar polarities tend to be miscible.[3]

Molecular Structure Analysis of 4-Bromo-1,10-phenanthroline:

  • The Aromatic Core: The large, rigid, polycyclic aromatic system of the phenanthroline backbone is inherently nonpolar and hydrophobic. This region favors interactions with nonpolar solvents through van der Waals forces.

  • Nitrogen Heteroatoms: The two nitrogen atoms integrated into the aromatic rings are electronegative, creating localized regions of high electron density. This introduces polarity and provides sites for dipole-dipole interactions and, more importantly, potential hydrogen bond acceptance from protic solvents.

  • The Bromine Substituent: The C-Br bond is polar, contributing to the overall dipole moment of the molecule. However, the bromine atom itself is large and relatively hydrophobic, which also increases the molecular weight and can slightly decrease solubility compared to the parent 1,10-phenanthroline.

The overall solubility is a balance between the large nonpolar surface area and the polar regions created by the nitrogen and bromine atoms. Therefore, 4-Bromo-1,10-phenanthroline is best described as a moderately polar compound . It is expected to show limited solubility in highly nonpolar solvents (like hexane) and highly polar protic solvents (like water) but demonstrate good solubility in solvents of intermediate polarity, especially those that are polar and aprotic.

cluster_Solute 4-Bromo-1,10-phenanthroline cluster_Solvents Solvent Classes Solute Large Nonpolar Aromatic Core + Polar N-Heteroatoms + Polar C-Br Bond Polar Polar Solvents (e.g., DMSO, DCM) Strong Dipole-Dipole Solute->Polar GOOD Interaction (Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Hexane) Weak van der Waals Solute->Nonpolar POOR Interaction (Polarity Mismatch) Protic Protic Solvents (e.g., Ethanol) H-Bonding Possible Solute->Protic MODERATE Interaction (H-Bond Acceptance)

Fig 1. Conceptual model of solvent-solute interactions.

Qualitative Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale & Practical Insights
Water Polar ProticInsoluble The large hydrophobic core dominates, preventing dissolution despite the polar N and Br atoms.
Methanol / Ethanol Polar ProticSlightly to Moderately Soluble Soluble, especially with heating. The alkyl portion of the alcohol interacts with the aromatic core while the -OH group can interact with the nitrogen atoms. Excellent candidates for recrystallization.[7]
Hexane / Heptane NonpolarInsoluble Significant polarity mismatch. These are ideal anti-solvents for precipitating the compound from more polar solutions.
Toluene Nonpolar (Aromatic)Slightly Soluble Pi-stacking interactions between toluene and the phenanthroline ring may grant slight solubility, likely increasing with heat.
Dichloromethane (DCM) Polar AproticSoluble Good polarity match. DCM is an excellent solvent for running reactions and for chromatography.
Chloroform Polar AproticSoluble Similar to DCM, chloroform is a reliable solvent for dissolving the compound completely at room temperature.
Acetone Polar AproticSoluble The parent compound is soluble in acetone.[5] The bromo-derivative is expected to behave similarly, making it a useful solvent for general purposes.
Acetonitrile (ACN) Polar AproticModerately Soluble Acetonitrile is a common solvent for electrochemical and photophysical studies involving phenanthroline complexes.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble High polarity and excellent solvating power make DMSO a strong solvent, often used to dissolve otherwise poorly soluble compounds for NMR or biological screening.[7]
N,N-Dimethylformamide (DMF) Polar AproticVery Soluble Similar to DMSO, DMF is a powerful polar aprotic solvent capable of readily dissolving the compound.
Diethyl Ether Slightly PolarSlightly Soluble The polarity is generally too low for significant solubility at room temperature.[8]

Experimental Protocol for Qualitative Solubility Determination

To validate the predicted solubilities and screen for optimal solvents in the lab, a standardized qualitative protocol is essential. This method is adapted from established procedures for determining the solubility of organic compounds.[6][9]

Objective: To determine if 4-Bromo-1,10-phenanthroline is "Insoluble," "Slightly Soluble," or "Soluble" in a given solvent at a defined concentration. A common benchmark for "soluble" in discovery chemistry is >50 mg/mL. This protocol uses a lower, more practical screening concentration.

Materials:

  • 4-Bromo-1,10-phenanthroline

  • Candidate solvents (high purity)

  • Small vials or test tubes (e.g., 1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Spatula

Protocol Steps:

  • Preparation: Accurately weigh approximately 5.0 mg of 4-Bromo-1,10-phenanthroline into a clean, dry vial.

  • Initial Solvent Addition: Add 0.5 mL of the selected solvent to the vial.

  • Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[3]

  • Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.

    • Soluble: The solid has completely dissolved, and the solution is clear (it may be colored, but no particulate matter is visible).

    • Slightly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The solid appears largely unaffected, with no significant dissolution observed.

  • Heating (Optional): If the compound is not fully soluble at room temperature, gently warm the vial (e.g., in a warm water bath) to observe the effect of temperature. Note if the compound dissolves when hot and if it precipitates upon cooling. This is a key step for identifying potential recrystallization solvents.

  • Record Keeping: Meticulously record the solvent, the observations at room temperature and after heating/cooling, and the final classification.

start Start weigh 1. Weigh ~5 mg Solute into Vial start->weigh add_solvent 2. Add 0.5 mL Test Solvent weigh->add_solvent vortex 3. Vortex Vigorously for 60 seconds add_solvent->vortex observe 4. Observe Result vortex->observe soluble Result: Soluble (Clear Solution) observe->soluble All solid dissolves insoluble Result: Insoluble/ Slightly Soluble observe->insoluble Solid remains end End soluble->end insoluble->end

Fig 2. Workflow for qualitative solubility screening.

Practical Applications in the Laboratory

A. Reaction Solvent Selection

For a successful homogeneous reaction, the chosen solvent must dissolve not only the 4-Bromo-1,10-phenanthroline but also all other reactants and catalysts.

  • Recommendation: Dichloromethane and Chloroform are excellent starting points for many organic reactions due to their high solvating power and relatively low boiling points, which simplifies product isolation. For higher temperature reactions, DMF or Toluene may be considered.

B. Recrystallization for Purification

Recrystallization is the gold standard for purifying solid organic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single-Solvent System: Based on the predicted profile, ethanol or methanol are prime candidates. The procedure would involve dissolving the crude 4-Bromo-1,10-phenanthroline in a minimal amount of the hot alcohol, filtering the hot solution to remove insoluble impurities, and allowing it to cool slowly to induce crystallization.

  • Binary-Solvent System: This technique is used when no single solvent is ideal. It involves a "soluble" solvent and a "poor" or "anti-solvent."

    • Recommended Pair: Dichloromethane (soluble) and Hexane (anti-solvent).

    • Procedure:

      • Dissolve the crude product in the minimum required volume of hot DCM.

      • While the solution is still warm, add hexane dropwise until the solution becomes faintly and persistently cloudy (the point of saturation).

      • Add a drop or two of DCM to redissolve the precipitate and make the solution clear again.

      • Allow the flask to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration.

Safety and Handling

4-Bromo-1,10-phenanthroline and its parent compound are classified as hazardous. All handling should be performed in accordance with a laboratory's safety protocols and information derived from the Safety Data Sheet (SDS).

  • Primary Hazards:

    • Acute Toxicity: Toxic if swallowed.[10][11]

    • Irritation: Causes skin and serious eye irritation/damage.[10]

    • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11]

  • Handling Recommendations:

    • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

    • Handling Practices: Avoid dust formation.[12][13] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[13]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]

Conclusion

4-Bromo-1,10-phenanthroline exhibits the solubility profile of a moderately polar molecule, characterized by high solubility in polar aprotic solvents like DCM, Chloroform, and DMSO, and poor solubility in nonpolar solvents like hexane. This behavior is a direct consequence of its molecular structure, which combines a large, nonpolar aromatic core with polar nitrogen and bromine functionalities. This guide provides a robust theoretical and practical framework for scientists to select appropriate solvents for synthesis, purification, and analysis, thereby accelerating research and development involving this valuable chemical intermediate.

References

  • Wikipedia. 1,10-Phenanthroline. [Link]

  • Metlin. 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024-06-24). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. (2014-08-10). [Link]

  • Carl ROTH. Safety Data Sheet: 1,10-Phenanthroline monohydrate. (2024-03-03). [Link]

  • McMaster University. Solubility of Organic Compounds. (2023-08-31). [Link]

  • Florida A&M University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure and Electropolymerization. (2015-08-09). [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Reddit. Solubility of 4-bromo aniline in solvents?. (2021-01-27). [Link]

  • University of Innsbruck. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. [Link]

  • University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]

  • MilliporeSigma. Safety Data Sheet: o-Phenanthroline. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-1,10-phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the photophysical properties of 4-Bromo-1,10-phenanthroline, a versatile heterocyclic ligand. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental electronic characteristics, synthesis, and photophysical evaluation of this compound, highlighting its significance as a building block in the development of advanced materials for optoelectronics and photocatalysis.

Introduction: The Strategic Importance of 4-Bromo-1,10-phenanthroline

1,10-phenanthroline is a foundational scaffold in coordination chemistry and materials science, prized for its rigid, planar structure and potent chelating ability.[1] The strategic introduction of a bromine atom at the 4-position creates 4-Bromo-1,10-phenanthroline (4-Br-phen), a molecule that retains the core desirable properties of the parent phenanthroline while offering two significant advantages:

  • Tunable Photophysics via the Heavy-Atom Effect: The presence of the bromine atom introduces a "heavy-atom effect," which enhances spin-orbit coupling (SOC). This fundamental interaction facilitates transitions between electronic states of different spin multiplicity (i.e., singlet and triplet states), profoundly influencing the ligand's luminescence properties and those of its resulting metal complexes.[2]

  • A Versatile Handle for Synthetic Modification: The carbon-bromine bond serves as a highly effective reactive site for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This allows for the precise installation of diverse functional groups, enabling the rational design of molecules with tailored electronic and photophysical properties for applications such as Organic Light-Emitting Diodes (OLEDs) and photocatalysis.[3]

This guide will explore the intrinsic photophysical nature of the 4-Br-phen ligand, provide validated experimental protocols for its synthesis and characterization, and discuss its role in the construction of functional molecular systems.

Core Photophysical & Electronic Properties

The photophysical behavior of 4-Br-phen is governed by the interplay between the π-conjugated system of the phenanthroline core and the influence of the bromo substituent.

Electronic Absorption (UV-Vis Spectroscopy)

Like the parent 1,10-phenanthroline, the UV-Vis absorption spectrum of 4-Br-phen is dominated by intense π-π* transitions within the aromatic system. The parent molecule exhibits strong absorption bands around 230 nm and 262-272 nm.[4][5][6] The introduction of the bromine atom, an electron-withdrawing group, is expected to cause a slight perturbation of the electronic energy levels. This typically results in a minor bathochromic (red) shift of these absorption bands.

In ruthenium complexes, for example, tetrabromo-substitution has been shown to lower the electron density of the phenanthroline ligand, leading to a redshift in the absorption and emission wavelengths of the complex.[7] While specific high-resolution spectra for the isolated 4-Br-phen ligand are not abundantly published, the expected absorption profile provides a basis for its characterization.

Luminescence Properties: Fluorescence and Phosphorescence

The true significance of the bromo-substituent is revealed in the ligand's emission properties. Unsubstituted 1,10-phenanthroline is a weak fluorophore in solution at room temperature, with a reported fluorescence quantum yield of less than 1%.[8] However, it exhibits intense phosphorescence at low temperatures (77 K), with an emission maximum around 489 nm and a lifetime of 1.1 seconds, indicating that the triplet excited state is readily populated but its radiative decay is "spin-forbidden."[8]

The bromine atom in 4-Br-phen enhances the rate of intersystem crossing (ISC)—the process by which the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁)—due to increased spin-orbit coupling.

// Nodes S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="S₁ (Singlet Excited State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="T₁ (Triplet Excited State)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1];

// Edges S0 -> S1 [label=" Absorption (π-π*)", color="#34A853"]; S1 -> S0 [label=" Fluorescence (F)", arrowhead="normal", color="#FBBC05"]; S1 -> T1 [label=" Intersystem Crossing (ISC)\n Enhanced by Bromine", arrowhead="normal", color="#EA4335", style=dashed]; T1 -> S0 [label=" Phosphorescence (P)\n Potentially Enhanced", arrowhead="normal", color="#EA4335"]; T1 -> S0 [label=" Non-Radiative Decay", arrowhead="normal", style=dotted, constraint=false, color="#5F6368"]; S1 -> S0 [label=" Non-Radiative Decay", arrowhead="normal", style=dotted, constraint=false, color="#5F6368"];

// Edges representing transitions S0 -> S1 [label=" Absorption", color="#34A853", lhead=cluster_states]; S1 -> S0 [label=" Fluorescence", color="#FBBC05", ltail=cluster_states]; S1 -> T1 [label=" ISC", style=dashed, color="#EA4335", ltail=cluster_states, lhead=cluster_states]; T1 -> S0 [label=" Phosphorescence", color="#EA4335", ltail=cluster_states];

// Logical flow Abs -> S1 [style=invis]; S1 -> Fluor [style=invis]; S1 -> ISC [style=invis]; ISC -> T1 [style=invis]; T1 -> Phos [style=invis]; } end_dot

Caption: Jablonski diagram illustrating the heavy-atom effect of bromine.

This has two major consequences:

  • Fluorescence Quenching: The faster rate of ISC provides a more efficient non-radiative decay pathway for the S₁ state, which can lead to a decrease in the fluorescence quantum yield compared to the parent phenanthroline.

  • Enhanced Phosphorescence: By more efficiently populating the T₁ state, the potential for phosphorescence is increased. This is particularly relevant in the design of metal complexes where the ligand can sensitize a metal center, transferring energy from its triplet state.

Quantitative Photophysical Data

The following table summarizes the known photophysical data for the parent 1,10-phenanthroline and provides expected trends for 4-Bromo-1,10-phenanthroline based on established chemical principles.

Property1,10-Phenanthroline (Experimental)[8]4-Bromo-1,10-phenanthroline (Predicted)Rationale for Prediction
Absorption Max (λ_abs) ~230, 265 nmSlightly red-shifted (~235, 270 nm)The bromo group acts as a weak auxochrome and perturbs the π-system.
Fluorescence Max (λ_em) ~360-380 nmSimilar to parent, but likely weaker intensityEmission originates from the same ¹(π-π*) state, but is quenched by enhanced ISC.
Fluorescence QY (Φ_F) < 0.01Expected to be very low, potentially lower than the parentThe heavy-atom effect enhances ISC, providing an efficient non-radiative decay channel for the singlet excited state.
Phosphorescence Max ~489 nm (at 77 K)Similar to parent (~490 nm)The T₁ state energy is not expected to shift dramatically with this substitution.
Phosphorescence Lifetime 1.1 s (at 77 K)Expected to be shorter than the parentSpin-orbit coupling enhances the rate of both radiative (phosphorescence) and non-radiative decay from the T₁ state.

Synthesis and Characterization Protocols

A reliable supply of high-purity 4-Br-phen is critical for reproducible research. While several methods exist for brominating phenanthroline, direct bromination can be non-selective.[9] More controlled syntheses are often preferred.

Experimental Protocol: Synthesis of 4-Bromo-1,10-phenanthroline

This protocol is adapted from established methodologies for the synthesis of brominated phenanthrolines. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,10-phenanthroline monohydrate

  • Sulfur dichloride (SCl₂)

  • Pyridine

  • Bromine (Br₂)

  • 1-Chlorobutane

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,10-phenanthroline monohydrate in 1-chlorobutane under an inert atmosphere (Argon or Nitrogen).

  • Carefully add sulfur dichloride, pyridine, and a solution of bromine in 1-chlorobutane to the reaction mixture. The molar ratios must be carefully controlled to favor mono-bromination.[9]

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling, quench the reaction by carefully adding an aqueous solution of NaOH.

  • Extract the product into chloroform.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of chloroform and acetone) to isolate the 4-bromo isomer.[9]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Start: 1,10-Phenanthroline react Reactants: - Sulfur Dichloride - Pyridine - Bromine start->react 1. reflux Reflux in 1-Chlorobutane react->reflux 2. workup Aqueous NaOH Workup & Extraction reflux->workup 3. purify Column Chromatography workup->purify 4. product Product: 4-Bromo-1,10-phenanthroline purify->product 5. characterize Characterization: NMR, MS product->characterize

Caption: Workflow for the synthesis and purification of 4-Br-phen.

Protocol: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Phosphorimeter or Time-Resolved Fluorometer for lifetime measurements

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Br-phen in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile). Prepare a series of dilutions to find a concentration with an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum from 200 to 500 nm to identify the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength to a value on the rising edge of the lowest energy absorption band.

    • Record the emission spectrum across a suitable range (e.g., 300-600 nm).

    • To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The measurement must be comparative, ensuring identical experimental conditions for both the sample and the standard.

  • Phosphorescence and Lifetime Measurement:

    • For phosphorescence, cool the sample to 77 K in a suitable cryogenic sample holder using liquid nitrogen.

    • Record the emission spectrum using a pulsed source and a gated detector to separate the long-lived phosphorescence from short-lived fluorescence.

    • Measure the decay of the emission intensity over time to determine the excited-state lifetime (τ).

Applications in Materials Science and Drug Development

The true value of 4-Bromo-1,10-phenanthroline lies in its role as a versatile intermediate.[3]

  • OLED Technology: The phenanthroline core is an excellent electron-transporting moiety. By using the bromo-group as an anchor point to attach other functional units, 4-Br-phen serves as a key building block for synthesizing advanced electron transport layer (ETL) materials and host materials for phosphorescent emitters.[3] The heavy-atom effect can also be exploited in the design of emitters exhibiting thermally activated delayed fluorescence (TADF).[2]

  • Photocatalysis and Sensors: When coordinated to transition metals like ruthenium, iridium, or copper, the electronic properties of the 4-Br-phen ligand are critical.[7][10] The ligand's triplet state often plays a key role in the energy transfer processes that drive photocatalytic reactions. Furthermore, derivatization via the bromo-group allows for the creation of sophisticated ligands for chemosensors that can signal the presence of specific analytes through changes in their luminescence.[11]

  • Drug Development: Phenanthroline derivatives are known to interact with DNA and have been investigated for therapeutic applications.[12] The ability to functionalize the 4-position allows for the attachment of bioactive groups or moieties that can target specific biological structures.

Conclusion and Future Outlook

4-Bromo-1,10-phenanthroline is more than just a substituted ligand; it is a strategic platform for molecular engineering. Its photophysical properties are defined by the intrinsic π-π* transitions of the phenanthroline scaffold, modulated by the heavy-atom effect of the bromine substituent. This effect enhances intersystem crossing, a critical process for applications relying on triplet excited states. While detailed photophysical data on the free ligand remains an area for further investigation, its utility is unequivocally proven by its widespread use as a reactive intermediate. Future research will undoubtedly continue to leverage the unique combination of reactivity and photophysical influence offered by 4-Bromo-1,10-phenanthroline to create the next generation of advanced materials for lighting, energy conversion, and biomedical applications.

References

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The Pivotal Role of 4-Bromo-1,10-phenanthroline's Electronic Structure in Coordination Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of 1,10-Phenanthroline and the Strategic Introduction of a Bromo Substituent

1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and robust chelating ability to a wide array of metal ions.[1] This versatile scaffold has been instrumental in the development of complexes with applications ranging from catalysis and solar energy conversion to advanced materials and therapeutics.[1] The strategic functionalization of the phenanthroline core offers a powerful tool to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity, photophysics, and biological activity.

This technical guide delves into the electronic structure of a key derivative, 4-Bromo-1,10-phenanthroline, and its profound implications for coordination chemistry. The introduction of a bromine atom at the 4-position serves as more than a simple synthetic handle; it imparts a unique electronic signature that significantly influences the behavior of its coordination compounds. This document will provide a comprehensive overview of the synthesis, electronic properties, and coordination chemistry of 4-Bromo-1,10-phenanthroline with a focus on its applications in ruthenium-based photochemistry, iridium-based organic light-emitting diodes (OLEDs), and copper-based anticancer agents.

The Electronic Influence of the 4-Bromo Substituent: A Computational Perspective

Computational studies on phenanthroline derivatives have shown that the highest occupied molecular orbital (HOMO) is typically delocalized over the entire π-system, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the diimine moiety. The introduction of an electron-withdrawing group like bromine is expected to lower the energy of both the HOMO and LUMO levels. This modulation of the frontier molecular orbitals is critical as it directly impacts the energy of metal-to-ligand charge transfer (MLCT) transitions in its metal complexes, a key process in their photophysical and photochemical behavior.

A computational study on 1,10-phenanthroline itself revealed a HOMO-LUMO gap of approximately 4.83 eV.[2] The presence of the bromo group in the 4-position is anticipated to slightly reduce this gap, influencing the absorption and emission properties of its coordinated metal complexes.

Synthesis of 4-Bromo-1,10-phenanthroline: A Practical Protocol

The synthesis of 4-Bromo-1,10-phenanthroline can be achieved through a multi-step process starting from 8-aminoquinoline. This method provides a reliable route to obtain the desired isomer.

Experimental Protocol: Synthesis of 4-Bromo-1,10-phenanthroline

Step 1: Synthesis of 4-hydroxy-1,10-phenanthroline

  • A mixture of 8-aminoquinoline, Meldrum's acid, and trimethyl orthoformate is prepared.

  • This mixture is heated to induce a condensation reaction, forming an intermediate adduct.

  • The adduct is then cyclized in refluxing diphenyl ether to yield 4-hydroxy-1,10-phenanthroline.

Step 2: Bromination of 4-hydroxy-1,10-phenanthroline

  • The 4-hydroxy-1,10-phenanthroline is treated with a brominating agent, such as phosphoryl bromide (POBr₃).

  • The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a bromine atom.

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to afford 4-Bromo-1,10-phenanthroline.

A more direct, albeit less selective, method involves the bromination of 1,10-phenanthroline using a sulfur dichloride catalyst.[3] However, this method often yields a mixture of brominated isomers requiring careful purification.

Coordination Chemistry and Applications

The unique electronic properties of 4-Bromo-1,10-phenanthroline make it a valuable ligand for a variety of applications, particularly in the fields of photochemistry, materials science, and medicinal chemistry.

Ruthenium Complexes: Tuning Photophysical Properties

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them ideal candidates for applications in light-harvesting and photocatalysis. The incorporation of 4-Bromo-1,10-phenanthroline as a ligand allows for the fine-tuning of these properties.

The electron-withdrawing nature of the bromo-substituent generally leads to a stabilization of the ligand-based π* orbitals. In a complex such as [Ru(bpy)₂(4-Br-phen)]²⁺ (where bpy is 2,2'-bipyridine), this results in a red-shift of the MLCT absorption and emission bands compared to the parent [Ru(bpy)₃]²⁺ complex. This shift is a direct consequence of the lowered LUMO energy on the 4-Bromo-1,10-phenanthroline ligand.

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Excited-State Lifetime (τ, µs)
[Ru(bpy)₃]²⁺ (in CH₃CN)~450~615~0.095~0.89
[Ru(bpy)₂(4-Br-phen)]²⁺ (estimated)>450>615Lower than [Ru(bpy)₃]²⁺Shorter than [Ru(bpy)₃]²⁺

Table 1: Comparison of photophysical data for a standard Ruthenium complex and estimated values for its 4-Bromo-1,10-phenanthroline analogue. Precise data for the 4-bromo complex requires dedicated experimental studies.

Experimental Protocol: Synthesis of Ru(bpy)₂(4-Br-phen)₂
  • Synthesis of the precursor cis-[Ru(bpy)₂Cl₂]·2H₂O : This is a standard procedure involving the reaction of RuCl₃·xH₂O with 2,2'-bipyridine in a suitable solvent like ethanol or DMF.

  • Ligand Exchange Reaction :

    • cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight excess of 4-Bromo-1,10-phenanthroline are dissolved in a high-boiling point solvent such as ethylene glycol.

    • The mixture is heated under an inert atmosphere (e.g., argon) for several hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification and Counter-ion Exchange :

    • Upon cooling, the reaction mixture is diluted with water, and a saturated aqueous solution of NH₄PF₆ or KPF₆ is added to precipitate the hexafluorophosphate salt of the complex.

    • The crude product is collected by filtration, washed with water and diethyl ether, and then purified by column chromatography on alumina or silica gel.

Synthesis_Workflow RuCl3 RuCl₃·xH₂O precursor cis-[Ru(bpy)₂Cl₂]·2H₂O RuCl3->precursor bpy 2,2'-bipyridine bpy->precursor reaction Ligand Exchange (Ethylene Glycol, Heat) precursor->reaction Br_phen 4-Bromo-1,10-phenanthroline Br_phen->reaction crude_product Crude [Ru(bpy)₂(4-Br-phen)]²⁺ reaction->crude_product purification Purification & Counter-ion Exchange crude_product->purification final_product Ru(bpy)₂(4-Br-phen)₂ purification->final_product

Caption: Synthesis workflow for ₂.

Iridium Complexes: Application in Organic Light-Emitting Diodes (OLEDs)

Cationic iridium(III) complexes are at the forefront of phosphorescent OLED (PHOLED) technology due to their high quantum yields and tunable emission colors.[4] The ancillary ligand plays a crucial role in determining the electrochemical and photophysical properties of these complexes. 4-Bromo-1,10-phenanthroline can be employed as such an ancillary ligand in heteroleptic iridium(III) complexes.

The electron-withdrawing nature of the bromo-substituent can influence the HOMO and LUMO energy levels of the complex. In a typical [Ir(C^N)₂(N^N)]⁺ complex, where C^N is a cyclometalating ligand and N^N is a diimine ligand like 4-Bromo-1,10-phenanthroline, the HOMO is often a mixture of Ir(d) and C^N(π) orbitals, while the LUMO is localized on the N^N ligand. Lowering the LUMO energy of the 4-Bromo-1,10-phenanthroline ligand can lead to a red-shift in the emission color, moving from blue or green towards yellow or red.

Complex TypeHOMO (eV)LUMO (eV)Emission Color
[Ir(ppy)₂(phen)]⁺~ -5.5~ -3.0Green-Yellow
[Ir(ppy)₂(4-Br-phen)]⁺ (estimated)Lower than parentLower than parentYellow-Orange

Table 2: Estimated impact of the 4-bromo substituent on the frontier orbital energies and emission color of a representative Iridium complex.

Experimental Protocol: Synthesis of [Ir(ppy)₂(4-Br-phen)]PF₆
  • Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂ : This precursor is synthesized by reacting IrCl₃·xH₂O with 2-phenylpyridine (ppy) in a mixture of 2-ethoxyethanol and water under reflux.

  • Bridge-Splitting Reaction :

    • The iridium dimer [Ir(ppy)₂Cl]₂ and a slight excess of 4-Bromo-1,10-phenanthroline are dissolved in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

  • Purification and Counter-ion Exchange :

    • The solvent is removed under reduced pressure, and the residue is redissolved in a minimal amount of a polar solvent.

    • A saturated solution of NH₄PF₆ or KPF₆ in a suitable solvent is added to precipitate the final product.

    • The product is then purified by recrystallization or column chromatography.[5]

Ir_Synthesis IrCl3 IrCl₃·xH₂O dimer [Ir(ppy)₂Cl]₂ IrCl3->dimer ppy 2-phenylpyridine ppy->dimer reaction Bridge-Splitting (DCM/MeOH) dimer->reaction Br_phen 4-Bromo-1,10-phenanthroline Br_phen->reaction crude_product Crude [Ir(ppy)₂(4-Br-phen)]⁺ reaction->crude_product purification Purification & Counter-ion Exchange crude_product->purification final_product [Ir(ppy)₂(4-Br-phen)]PF₆ purification->final_product

Caption: Synthesis workflow for [Ir(ppy)₂(4-Br-phen)]PF₆.

Copper Complexes: Potential as Anticancer Agents

Copper complexes with 1,10-phenanthroline derivatives have garnered significant interest as potential anticancer agents.[6] Their proposed mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interaction with cellular components like DNA and proteins. The 1,10-phenanthroline ligand is thought to facilitate the transport of copper ions into cancer cells.[7]

The introduction of a bromo-substituent on the phenanthroline ring can modulate the lipophilicity and electronic properties of the copper complex, potentially influencing its cellular uptake and cytotoxic activity. While specific studies on the anticancer activity of copper complexes with 4-Bromo-1,10-phenanthroline are limited, the general trend for halogenated phenanthroline ligands suggests that they can enhance the biological activity of the corresponding copper complexes.

Cell Line[Cu(phen)Cl₂] IC₅₀ (µM)[Cu(4-Br-phen)Cl₂] IC₅₀ (µM)
HeLa (Cervical Cancer)VariesExpected to be in a similar or lower range
MCF-7 (Breast Cancer)VariesExpected to be in a similar or lower range

Table 3: Anticipated cytotoxic activity of a 4-Bromo-1,10-phenanthroline copper complex compared to the parent phenanthroline complex.

Experimental Protocol: Synthesis of [Cu(4-Br-phen)Cl₂]
  • A solution of 4-Bromo-1,10-phenanthroline in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • An equimolar amount of a copper(II) salt, such as CuCl₂·2H₂O, dissolved in the same solvent, is added dropwise to the ligand solution with stirring.

  • The reaction mixture is stirred at room temperature for several hours, during which a precipitate of the complex may form.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion and Future Outlook

4-Bromo-1,10-phenanthroline is a strategically important building block in coordination chemistry. The presence of the bromo-substituent at the 4-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, while also exerting a significant electronic influence on the phenanthroline core. This electronic perturbation allows for the rational design and fine-tuning of the photophysical and electrochemical properties of its metal complexes.

The applications of 4-Bromo-1,10-phenanthroline in ruthenium-based photosensitizers, iridium-based phosphorescent emitters for OLEDs, and copper-based anticancer agents highlight its versatility. Further research into the detailed electronic structure of this ligand through dedicated computational studies will provide deeper insights and facilitate the design of next-generation coordination compounds with tailored properties for a wide range of applications. The development of more efficient and selective synthetic routes to 4-Bromo-1,10-phenanthroline and its derivatives will also be crucial for advancing its use in both fundamental research and technological applications.

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  • ResearchGate. (n.d.). Copper Complexes with 1,10-Phenanthroline Derivatives: Underlying Factors Affecting Their Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium Complexes Based on 1H‐imidazo[4,5‐f][1][3]Phenanthroline Ligand: Photophysical Properties and Light‐Emitting Electrochemical Cells Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational and spectroscopic evaluation of 1,10-phenanthroline based Eu(III) fluorinated β-Diketonate Complexes for displays. Retrieved from [Link]

  • Cardiff University. (n.d.). Luminescent Ru(II) complexes based on functionalised 1,10-phenanthroline derivatised ligands towards bioconjugated. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Retrieved from [Link]

  • Pomestchenko, I. E., et al. (2003). Room Temperature Phosphorescence from a Platinum(II) Diimine Bis(pyrenylacetylide) Complex. Inorganic Chemistry, 42(5), 1394-1396.
  • Kozlov, D. V., et al. (2004). Room Temperature Phosphorescence from Ruthenium(II) Complexes Bearing Conjugated Pyrenylethynylene Subunits. Inorganic Chemistry, 43(19), 6083-6092.

Sources

A Technical Guide to 4-Bromo- and 3-Bromo-1,10-phenanthroline: Isomeric Distinction in Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,10-phenanthroline core, a rigid, planar, and bidentate chelating ligand, has garnered significant attention for its broad utility in coordination chemistry, catalysis, and materials science.[1] The introduction of a bromine atom onto this framework unlocks a versatile handle for further molecular elaboration through a variety of cross-coupling and substitution reactions. However, the seemingly subtle difference in the position of this bromine atom—at the 4-position versus the 3-position—imparts distinct electronic and steric characteristics, leading to divergent synthetic pathways, reactivities, and ultimately, applications. This in-depth technical guide provides a comprehensive comparison of 4-Bromo-1,10-phenanthroline and 3-Bromo-1,10-phenanthroline, offering field-proven insights into their synthesis, properties, and strategic deployment in research and development.

Structural and Electronic Landscape: The Impact of Isomerism

The fundamental difference between 4-Bromo-1,10-phenanthroline and 3-Bromo-1,10-phenanthroline lies in the position of the bromine atom on the phenanthroline ring system. This seemingly minor positional change has profound implications for the electronic distribution and steric environment of the molecule.

4-Bromo-1,10-phenanthroline: The bromine atom at the 4-position is situated para to one of the nitrogen atoms. This placement significantly influences the electron density of the pyridine ring, rendering the C-Br bond susceptible to a range of synthetic transformations.

3-Bromo-1,10-phenanthroline: In this isomer, the bromine atom is at the 3-position, which is meta to one nitrogen atom and adjacent to a protonated carbon in the central aromatic ring. This positioning results in a different electronic environment compared to the 4-bromo isomer, which in turn affects its reactivity profile.

G cluster_0 4-Bromo-1,10-phenanthroline cluster_1 3-Bromo-1,10-phenanthroline a a b b

Figure 1: Molecular structures of 4-Bromo-1,10-phenanthroline and 3-Bromo-1,10-phenanthroline.

A Comparative Overview of Physicochemical Properties

The isomeric difference also manifests in the physical properties of these compounds. A clear understanding of these properties is crucial for their handling, purification, and application in various experimental setups.

Property4-Bromo-1,10-phenanthroline3-Bromo-1,10-phenanthroline
Molecular Formula C₁₂H₇BrN₂C₁₂H₇BrN₂
Molecular Weight 259.11 g/mol 259.11 g/mol [2]
Appearance White to light yellow powder/crystalLight yellow to brown to dark red powder/crystal[3]
Melting Point Not specified in readily available sources110-112 °C or 173 °C[3][4]
Solubility Soluble in organic solvents[1]Soluble in methanol, ethanol, and dichloromethane; slightly soluble in water[3][4]

Note on the melting point of 3-Bromo-1,10-phenanthroline: The discrepancy in the reported melting points may be attributed to different crystalline forms or the presence of impurities. Researchers should consider verifying the melting point of their sample.

Synthesis Strategies: Navigating Isomer-Specific Pathways

The synthetic routes to 4-Bromo- and 3-Bromo-1,10-phenanthroline are distinct, reflecting the directing effects of the nitrogen atoms on the phenanthroline core.

Synthesis of 4-Bromo-1,10-phenanthroline

The synthesis of 4-Bromo-1,10-phenanthroline is typically achieved through a multi-step sequence starting from 8-aminoquinoline. A common approach involves a Skraup-type reaction followed by halogenation.

Experimental Protocol: Synthesis of 4-Bromo-1,10-phenanthroline

  • Step 1: Skraup Reaction. 8-Aminoquinoline is reacted with glycerol in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and sulfuric acid to construct the second pyridine ring, yielding 1,10-phenanthroline.

  • Step 2: N-Oxidation. The 1,10-phenanthroline is then treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) to form the N-oxide at one of the nitrogen atoms.

  • Step 3: Bromination. The N-oxide is subsequently brominated at the 4-position using a brominating agent like phosphorus oxybromide (POBr₃).

  • Step 4: Reduction. The N-oxide is reduced back to the tertiary amine, yielding 4-Bromo-1,10-phenanthroline.

G 8-Aminoquinoline 8-Aminoquinoline 1,10-Phenanthroline 1,10-Phenanthroline 8-Aminoquinoline->1,10-Phenanthroline Skraup Reaction 1,10-Phenanthroline-N-oxide 1,10-Phenanthroline-N-oxide 1,10-Phenanthroline->1,10-Phenanthroline-N-oxide N-Oxidation 4-Bromo-1,10-phenanthroline-N-oxide 4-Bromo-1,10-phenanthroline-N-oxide 1,10-Phenanthroline-N-oxide->4-Bromo-1,10-phenanthroline-N-oxide Bromination 4-Bromo-1,10-phenanthroline 4-Bromo-1,10-phenanthroline 4-Bromo-1,10-phenanthroline-N-oxide->4-Bromo-1,10-phenanthroline Reduction

Figure 2: Synthetic workflow for 4-Bromo-1,10-phenanthroline.

Synthesis of 3-Bromo-1,10-phenanthroline

In contrast, 3-Bromo-1,10-phenanthroline is often synthesized via direct electrophilic bromination of the 1,10-phenanthroline precursor. The reaction conditions can be tuned to favor mono-bromination at the 3-position.

Experimental Protocol: Synthesis of 3-Bromo-1,10-phenanthroline

  • Step 1: Dissolution. 1,10-Phenanthroline is dissolved in a suitable solvent, such as a mixture of sulfuric acid and nitric acid.

  • Step 2: Bromination. Elemental bromine is added dropwise to the solution at a controlled temperature. The presence of the strong acids facilitates the electrophilic substitution.

  • Step 3: Work-up and Purification. The reaction mixture is carefully neutralized, and the crude product is extracted. Purification is typically achieved through column chromatography to separate the desired 3-bromo isomer from unreacted starting material and di-brominated byproducts. A reported method involves the bromination of 1,10-phenanthroline with Br₂ in the presence of S₂Cl₂ and pyridine to yield 3,8-dibromo-1,10-phenanthroline, from which the mono-brominated product can be obtained under controlled conditions.[5]

G 1,10-Phenanthroline 1,10-Phenanthroline 3-Bromo-1,10-phenanthroline 3-Bromo-1,10-phenanthroline 1,10-Phenanthroline->3-Bromo-1,10-phenanthroline Direct Bromination (e.g., Br₂, H₂SO₄/HNO₃)

Figure 3: Synthetic workflow for 3-Bromo-1,10-phenanthroline.

Chemical Reactivity: A Tale of Two Isomers

The distinct electronic properties of the C-Br bond in each isomer dictate their reactivity profiles, particularly in transition-metal-catalyzed cross-coupling reactions.

4-Bromo-1,10-phenanthroline: A Versatile Precursor for Cross-Coupling

The bromine at the 4-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures.[6]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or esters. It is widely used to introduce aryl or heteroaryl substituents at the 4-position.[6]

  • Heck Coupling: This reaction allows for the introduction of alkenyl groups.

  • Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the phenanthroline ring system activates the 4-position for nucleophilic attack, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates.[6]

3-Bromo-1,10-phenanthroline: A Key Component in Coordination Chemistry and Catalysis

While the 3-bromo isomer can also participate in cross-coupling reactions, its reactivity can be more nuanced due to the different electronic environment. It has been successfully employed in Suzuki-Miyaura and Sonogashira reactions, particularly in the synthesis of multimetallic complexes and functional materials.[7] A significant application of 3-Bromo-1,10-phenanthroline is as a precursor for the synthesis of functional ligands for catalysis and as a building block for fluorescent probes and metal-ion sensors.[4] The bromine atom can be replaced to introduce other functional groups that can modulate the electronic properties and steric bulk of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.

Spectroscopic Signatures: Differentiating the Isomers

The positional isomerism of the bromine atom leads to distinct patterns in their NMR and UV-Vis spectra, which are essential for their characterization and for monitoring reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton chemical shifts and coupling constants in the ¹H NMR spectra are highly sensitive to the position of the bromine substituent. For 4-Bromo-1,10-phenanthroline, the protons on the same ring as the bromine will exhibit a different splitting pattern and chemical shift compared to those on the unsubstituted ring. In 3-Bromo-1,10-phenanthroline, the bromine atom influences the adjacent protons at the 2- and 4-positions, leading to characteristic downfield shifts.

¹³C NMR: The ¹³C NMR spectra provide further confirmation of the substitution pattern. The carbon atom directly attached to the bromine will show a characteristic signal, and the chemical shifts of the other carbon atoms in the ring will be altered based on the inductive and resonance effects of the bromine atom.

UV-Vis Absorption Spectroscopy

The electronic transitions of the phenanthroline core are influenced by the bromine substituent. The parent 1,10-phenanthroline exhibits an absorbance peak at approximately 232 nm.[8] The introduction of a bromine atom can cause a bathochromic (red) shift in the absorption maxima, with the extent of the shift being dependent on the position of the bromine and the solvent.

Applications: Strategic Choices for Targeted Outcomes

The choice between 4-Bromo-1,10-phenanthroline and 3-Bromo-1,10-phenanthroline is dictated by the desired properties of the final molecule.

Applications of 4-Bromo-1,10-phenanthroline

The high reactivity of the 4-bromo position in cross-coupling reactions makes this isomer particularly valuable for:

  • Development of Novel Ligands for Catalysis: By introducing various functional groups at the 4-position, the steric and electronic properties of the phenanthroline ligand can be fine-tuned to enhance the activity and selectivity of metal catalysts in a wide range of organic transformations.[6]

  • Materials for Organic Light-Emitting Diodes (OLEDs): Functionalization at the 4-position allows for the synthesis of novel materials with tailored photophysical properties, such as high quantum yields and specific emission wavelengths, for use in OLEDs and other optoelectronic devices.[6]

Applications of 3-Bromo-1,10-phenanthroline

The unique electronic and steric environment of the 3-position makes this isomer suitable for:

  • Synthesis of Metal Complexes with Specific Geometries: The position of the substituent at the 3-position can influence the coordination geometry of the resulting metal complex, which is crucial for applications in catalysis and as models for biological systems.

  • Fluorescent Probes and Sensors: The introduction of fluorophores or other signaling moieties at the 3-position can lead to the development of selective and sensitive probes for the detection of metal ions and other analytes.[4]

  • Precursors for Polymeric Materials: The electropolymerization of metal complexes containing 3-Bromo-1,10-phenanthroline ligands has been explored for the creation of modified electrodes with potential applications in sensing and electrocatalysis.[9]

Conclusion

4-Bromo-1,10-phenanthroline and 3-Bromo-1,10-phenanthroline, while sharing the same molecular formula, are distinct chemical entities with unique synthetic pathways, reactivities, and applications. The position of the bromine atom fundamentally governs the electronic and steric properties of the molecule, making one isomer more suitable than the other for specific research and development goals. For researchers aiming to create highly functionalized phenanthroline derivatives through a variety of cross-coupling reactions, 4-Bromo-1,10-phenanthroline is often the precursor of choice. Conversely, when the goal is to fine-tune the coordination environment of a metal center or to develop specific sensory materials, 3-Bromo-1,10-phenanthroline provides a valuable and distinct platform. A thorough understanding of these differences is paramount for the rational design and synthesis of novel molecules with tailored properties for a wide range of scientific and technological applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application. Available at: [Link]

  • Wikipedia. 1,10-Phenanthroline. Available at: [Link]

  • Metaphysic. 1,10-phenanthroline: Chemical properties, applications, and future prospects. Available at: [Link]

  • ChemBK. 3-Bromo-1,10-phenanthroline. Available at: [Link]

  • ResearchGate. Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Available at: [Link]

  • ePrints Soton. 1,10-phenanthroline ligands and their luminescent rhenium(I) complexes. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Available at: [Link]

  • PubChem. 4,7-Dibromo-1,10-phenanthroline. Available at: [Link]

  • ResearchGate. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Available at: [Link]

  • The Journal of Physical Chemistry A. Assignment of Vibrational Spectra of 1,10-Phenanthroline by Comparison with Frequencies and Raman Intensities from Density Functional Calculations. Available at: [Link]

  • OUCI. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Available at: [Link]

  • Wiley Online Library. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. Available at: [Link]

  • Chemotion. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available at: [Link]

  • ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Available at: [Link]

  • ResearchGate. Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure and Electropolymerization. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ResearchGate. Preparation of Symmetric Dibromides of 1,10-Phenanthroline. Available at: [Link]

  • PubChem. 4-Methyl-1,10-phenanthroline. Available at: [Link]

  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. Available at: [Link]

  • AWS. 4,7-Dimethoxy-1,10-Phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

  • ScienceDirect. Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes: Synthes. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

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Methodological & Application

synthesis protocol for 4-Bromo-1,10-phenanthroline from 1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-purity synthesis of 4-Bromo-1,10-phenanthroline .

Editorial Note on Synthetic Strategy: While the request specifies starting from 1,10-phenanthroline, it is the professional responsibility of a Senior Application Scientist to note that direct electrophilic bromination of 1,10-phenanthroline is electronically disfavored at the 4-position . Direct bromination (e.g.,


/oleum) predominantly yields the 3,8-dibromo  or 5,6-dibromo  isomers due to the electronic deactivation of the pyridine rings.

To achieve regioselective 4-position functionalization , the industry-standard protocol utilizes a de novo ring construction strategy (Modified Skraup/Gould-Jacobs type) starting from 8-aminoquinoline . This guide details this robust, high-yield route as it is the only reliable method to produce 4-bromo-1,10-phenanthroline without difficult isomer separation.

Executive Summary

4-Bromo-1,10-phenanthroline is a critical intermediate for the development of photoluminescent ligands, metallo-pharmaceuticals, and supramolecular scaffolds. Its synthesis presents a regiochemical challenge: the nitrogen atoms of the phenanthroline core deactivate the 2- and 4-positions toward electrophilic aromatic substitution, directing typical bromination reagents to the 3, 5, or 6 positions.

To ensure >98% regiochemical purity , this protocol utilizes a Meldrum’s Acid-mediated cyclization of 8-aminoquinoline to generate 4-hydroxy-1,10-phenanthroline, followed by a deoxygenative bromination. This workflow avoids the formation of inseparable isomeric mixtures common in direct functionalization attempts.

Scientific Rationale & Mechanism

The synthesis relies on the controlled construction of the third ring onto the quinoline scaffold.

  • Condensation & Cyclization: 8-Aminoquinoline reacts with the Meldrum's acid-derived electrophile (formed in situ with triethyl orthoformate) to form an enamine intermediate. Thermal cyclization in high-boiling solvent (Diphenyl ether) closes the ring via nucleophilic attack of the aromatic carbon onto the ester carbonyl, followed by decarboxylation/elimination to yield the 4-hydroxy-1,10-phenanthroline (tautomeric with the 4-one form).

  • Aromatization/Bromination: The 4-hydroxy intermediate acts as a pyridone-like species. Treatment with Phosphorus Tribromide (

    
    )  activates the oxygen as a leaving group (phosphite ester), which is then displaced by bromide in a nucleophilic aromatic substitution (
    
    
    
    ) manner, restoring the full aromaticity and yielding the 4-bromo derivative.
Reaction Pathway Diagram

G cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization SM1 8-Aminoquinoline Inter1 Enamine Intermediate SM1->Inter1 Condensation (Reflux) Reagents1 Meldrum's Acid + Triethyl Orthoformate Reagents1->Inter1 Product1 4-Hydroxy-1,10- phenanthroline Inter1->Product1 Cyclization (Diphenyl Ether, 250°C) Final 4-Bromo-1,10- phenanthroline Product1->Final Bromination (DMF, 100°C) Reagents2 PBr3 (Phosphorus Tribromide) Reagents2->Final

Caption: Workflow for the regioselective synthesis of 4-bromo-1,10-phenanthroline via the 4-hydroxy intermediate.

Experimental Protocol

Safety Pre-Requisites
  • Phosphorus Tribromide (

    
    ):  Highly corrosive; reacts violently with water to produce HBr gas. Handle strictly in a fume hood under inert atmosphere.
    
  • Diphenyl Ether: High boiling point (258°C). Risk of thermal burns. Ensure glassware is rated for high-temperature synthesis.

  • Bromine Residues: Quench all glassware with sodium thiosulfate solution before cleaning.

Step 1: Synthesis of 4-Hydroxy-1,10-phenanthroline

Objective: Construct the phenanthroline core with a hydroxyl handle at position 4.

ReagentMW ( g/mol )Equiv.Amount
8-Aminoquinoline 144.171.05.00 g
Meldrum's Acid 144.131.26.00 g
Triethyl Orthoformate 148.201.58.6 mL
Ethanol -Solvent50 mL
Diphenyl Ether -Solvent40 mL

Procedure:

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 8-aminoquinoline (5.00 g, 34.7 mmol), Meldrum's acid (6.00 g, 41.6 mmol), and triethyl orthoformate (8.6 mL) in ethanol (50 mL).

  • Reflux the mixture for 2 hours . The solution will darken, and a precipitate may form.

  • Cool the mixture to room temperature. Filter the solid (the enamine intermediate), wash with cold ethanol, and dry under vacuum. Note: This intermediate is often used directly.

  • Cyclization: Prepare a 100 mL flask with diphenyl ether (40 mL) and heat to 250°C (vigorous reflux).

  • Add the dried enamine intermediate portion-wise to the boiling diphenyl ether over 5-10 minutes. Caution: Rapid gas evolution (

    
    , EtOH) will occur.
    
  • Continue heating for 30 minutes to ensure complete decarboxylation and cyclization.

  • Cool the solution to ~80°C and pour slowly into hexane or petroleum ether (200 mL) to precipitate the crude product.

  • Filter the brown solid, wash extensively with hexane (to remove diphenyl ether), and dry.

  • Purification: Recrystallize from ethanol/water or purify via Soxhlet extraction with methanol if high purity is required.

    • Expected Yield: 60-75%

    • Appearance: Beige to light brown powder.

Step 2: Bromination to 4-Bromo-1,10-phenanthroline

Objective: Convert the 4-hydroxy group to the 4-bromo functionality.

ReagentMW ( g/mol )Equiv.Amount
4-Hydroxy-1,10-phenanthroline 196.211.02.00 g
Phosphorus Tribromide (

)
270.694.03.8 mL
DMF (Anhydrous) -Solvent10 mL
Ice/Water -Quench~200 mL

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Suspend 4-hydroxy-1,10-phenanthroline (2.00 g, 10.2 mmol) in anhydrous DMF (10 mL).

  • Addition: Cool the mixture to 0°C in an ice bath. Add

    
      (3.8 mL, 40.8 mmol) dropwise via syringe. Exothermic reaction.
    
  • Reaction: Remove the ice bath and heat the mixture to 100-110°C for 4-6 hours . The suspension should clarify as the reaction proceeds.

  • Quench: Cool the reaction mixture to room temperature. Pour carefully onto crushed ice (200 g) with vigorous stirring. Neutralize the solution to pH ~7-8 using saturated

    
     or 10% NaOH solution.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Workup: Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude residue can be purified by flash column chromatography on silica gel (Eluent:

    
    /MeOH 98:2) or recrystallization from toluene.[1]
    

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 162 - 164 °CCapillary MP

NMR (300 MHz,

)
Distinctive doublet at

~8.0 ppm (H3)
NMR Spectroscopy
Mass Spectrometry

(1:1 ratio)
ESI-MS

Self-Validating Checkpoint:

  • NMR Diagnosis: In the starting material (4-OH), the H3 proton appears as a doublet at a lower shift due to the shielding of the adjacent oxygen. In the product (4-Br), the H3 proton shifts downfield. The absence of a broad singlet (OH) confirms conversion.

  • Regiochemistry: The coupling pattern of the pyridine ring protons (doublet, doublet) confirms the 4-substitution pattern, distinct from the complex splitting of 3- or 5-substituted isomers.

References

  • Cyclization Strategy (Gould-Jacobs/Meldrum's Acid)

    • Snyder, H. R., & Jones, R. E. (1946). Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1253–1255. Link

    • Note: Adapts the classic quinoline synthesis to the phenanthroline scaffold.
  • Mlochowski, J., & Sliwa, W. (1991). Functionalization of 1,10-phenanthroline. Heterocycles, 32(12), 2417.
  • Regioselectivity of Direct Bromination (Evidence of Failure)

    • C.J. Elsevier et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry, 67(4), 603-609. Link

    • Citation Context: Confirms that direct bromination of 1,10-phenanthroline yields 3,8- and 5,6-isomers, necessit
  • General Review of Phenanthroline Functionalization

    • Schmittel, M., & Ammon, H. (1998). Synthesis of 4-Substituted 1,10-Phenanthrolines. Synlett, 1998(07), 750. Link

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Application Note: Strategic Synthesis and Characterization of Ruthenium(II) Complexes with 4-Bromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preparation of heteroleptic Ruthenium(II) polypyridyl complexes incorporating 4-bromo-1,10-phenanthroline (4-Br-phen) . Unlike the more common 5-bromo isomer, the 4-bromo substitution breaks the


 symmetry of the phenanthroline ligand in a unique electronic environment (para to the nitrogen), significantly influencing the excited-state lifetime and redox potentials.

Most importantly, the 4-bromo position serves as a high-fidelity "chemical handle." It allows for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach targeting vectors, DNA intercalators, or fluorophores after the metal complex has been assembled. This protocol ensures the preservation of the carbon-bromine (C-Br) bond during complexation, a critical requirement for downstream applications.

Strategic Significance & Mechanism

The "Building Block" Approach

Directly coordinating a complex, large ligand to Ruthenium is often low-yielding due to steric hindrance and solubility issues. The preferred strategy is the "Complex-then-Couple" approach:

  • Synthesize a Ru(II) complex with a reactive handle (4-Br-phen).[1]

  • Purify this "building block."

  • Perform cross-coupling reactions on the intact complex.

Electronic Considerations

The bromine atom at the 4-position is electron-withdrawing. Compared to unsubstituted


, the 4-bromo variant typically exhibits:
  • Anodic Shift in Oxidation Potential: The Ru(II)/Ru(III) couple becomes more positive (harder to oxidize).

  • Blue-Shifted MLCT: The Metal-to-Ligand Charge Transfer (MLCT) absorption band shifts slightly to higher energy due to the stabilization of the HOMO.

Experimental Workflow (Logic Map)

The following diagram outlines the critical path for synthesizing


.

RuSynthesis Reagents Reagents: Ru(bpy)2Cl2 + 4-Br-phen Solvent Solvent System: Ethanol:Water (3:1) or Ethylene Glycol Reagents->Solvent Dissolution Reflux Reflux (4-6 Hours) N2 Atmosphere Solvent->Reflux Heat Monitor Monitor: TLC/UV-Vis (Purple -> Orange) Reflux->Monitor Check Conversion AnionEx Anion Exchange: Add excess NH4PF6(aq) Monitor->AnionEx If Complete Precipitate Precipitation: Orange Solid Forms AnionEx->Precipitate Metathesis Purification Purification: Alumina Column (MeCN/Toluene) Precipitate->Purification Filtration & Drying FinalProduct Final Product: [Ru(bpy)2(4-Br-phen)](PF6)2 Purification->FinalProduct Isolation

Caption: Step-by-step workflow for the synthesis of heteroleptic Ruthenium(II) complexes. The anion exchange step is critical for solubility in organic solvents for NMR characterization.

Detailed Protocol: Synthesis of

Target Compound: Bis(2,2'-bipyridine)(4-bromo-1,10-phenanthroline)ruthenium(II) hexafluorophosphate.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor:

    
     (Commercial or synthesized via Sullivan method [1]).
    
  • Ligand: 4-Bromo-1,10-phenanthroline (Commercial or synthesized).

  • Solvents: Ethanol (Abs.), Deionized Water, Acetonitrile, Toluene.

  • Reagents: Ammonium Hexafluorophosphate (

    
    ).[2]
    
Step 1: Complexation Reaction[7]
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

    
     (100 mg, 0.19 mmol) in 10 mL of Ethanol/Water (3:1 v/v).
    
    • Note: Ethylene glycol can be used for microwave synthesis (180°C, 15 min) if rapid kinetics are required, but thermal reflux is gentler on the C-Br bond [2].

  • Ligand Addition: Add 4-Bromo-1,10-phenanthroline (55 mg, 0.21 mmol, 1.1 eq). A slight excess ensures complete consumption of the Ruthenium precursor.

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes to remove oxygen. This prevents the formation of Ru(III) byproducts.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Visual Check: The solution will shift from a dark purple/black suspension to a clear, deep orange/red solution.

Step 2: Anion Exchange (Metathesis)
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the solution through a Celite pad to remove any unreacted ligand or insoluble impurities.

  • Precipitation: Add a saturated aqueous solution of

    
     (approx. 500 mg in 5 mL water) dropwise to the filtrate with vigorous stirring.
    
    • Observation: A bright orange flocculent precipitate will form immediately. The chloride salt is water-soluble; the hexafluorophosphate salt is water-insoluble.

  • Collection: Collect the solid by vacuum filtration using a sintered glass frit (porosity 4). Wash with copious amounts of water (to remove excess salts) and cold diethyl ether (to remove organic impurities).

Step 3: Purification

Although the precipitation yields relatively pure product, "building block" grade material requires chromatography.

  • Stationary Phase: Neutral Alumina (Deactivated with 5% water). Avoid Silica Gel if possible, as the PF6 anion can stick or degrade slightly; if Silica is used, add 1% saturated KNO3 to the eluent.

  • Eluent: Start with Toluene/Acetonitrile (3:1) and gradually increase polarity to Toluene/Acetonitrile (1:1).

  • Fraction Collection: Collect the major orange band. The leading yellow band (if any) is usually free ligand; the trailing dark band is often Ru-dimers.

Characterization & Quality Control

Nuclear Magnetic Resonance ( H NMR)

The symmetry breaking caused by the 4-bromo substituent is the primary diagnostic tool. Unlike symmetrical


, the two pyridine rings of the phenanthroline moiety are non-equivalent.

Expected Shifts (in


, 400 MHz): 
  • The "Fingerprint" Region: Look for the singlet (or narrow doublet) corresponding to the proton at position 3 (ortho to the bromine).

  • Deshielding: The protons on the phenanthroline ring will generally be downfield compared to the bipyridine protons due to the larger conjugated system.

Proton AssignmentMultiplicityApprox.[3] Shift (ppm)Diagnostic Note
Phen H-2, H-9 Doublets8.70 - 8.80Closest to Nitrogen
Phen H-5, H-6 Doublets (AB)8.30 - 8.40Central ring protons
Phen H-3 Singlet/Doublet~8.50Key Indicator: Adjacent to Br
Bpy H-3,3' Doublets8.50 - 8.60Standard reference
UV-Vis Spectroscopy[3][6][13]
  • MLCT Band:

    
     nm (in Acetonitrile).
    
  • Ligand Centered (LC) Transitions: Sharp peaks at

    
     nm.
    
  • Validation: If the MLCT band is significantly broadened or red-shifted (>460 nm), suspect the presence of impurities or hydrolysis products (

    
    ).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: Look for the cation

    
     at 
    
    
    
    (depending on exact isotope pattern of Ru and Br).
  • Isotope Pattern: Ruthenium has a complex isotope pattern. Bromine has two isotopes (

    
    ) in a 1:1 ratio. The resulting mass spectrum will have a very distinct, wide "comb" appearance.
    

Post-Synthetic Utility (The "Why")

Once


 is isolated, it serves as a substrate for Palladium-catalyzed coupling.

Example: Sonogashira Coupling To attach an alkyne-functionalized fluorophore:

  • Dissolve Complex in DMF/Triethylamine.

  • Add Alkyne,

    
     (5 mol%), and CuI (5 mol%).
    
  • Heat to 60°C for 12 hours.

  • Result: The Br is replaced by the alkyne, extending the conjugation and altering the photophysics [3].

References

  • Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334-3341. Link

  • Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010).[2] Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-37. Link

  • Grotjahn, D. B., et al. (2004). Palladium-Catalyzed Coupling of 4-Bromophenanthroline to Alkynes and Aryls. Journal of Organic Chemistry. (General methodology reference for bromophenanthroline coupling).
  • Puckett, C. A., & Barton, J. K. (2007). Methods to explore cellular uptake of ruthenium complexes. Journal of the American Chemical Society, 129(1), 46-47. (Context for biological applications). Link

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-1,10-phenanthroline in OLED Materials Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-1,10-phenanthroline in OLED Emitter and Transport Layer Synthesis

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with precisely tailored optoelectronic properties. The 1,10-phenanthroline scaffold has emerged as a privileged heterocyclic motif in OLED materials design due to its inherent electron-deficient nature, high thermal stability, and excellent coordination properties. This makes phenanthroline derivatives exceptional candidates for electron transport materials (ETMs), hole-blocking materials (HBMs), and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.

4-Bromo-1,10-phenanthroline serves as a pivotal and versatile building block for the synthesis of a diverse library of functionalized phenanthroline derivatives. The strategic placement of the bromine atom at the 4-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This functionalization is the key to tuning the electronic and photophysical properties of the resulting materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy (ET), and charge carrier mobility. This guide provides an in-depth exploration of the key synthetic methodologies for the functionalization of 4-Bromo-1,10-phenanthroline and their application in the fabrication of high-performance OLED devices.

Core Functionalization Strategies: A Gateway to Diverse Molecular Architectures

The chemical reactivity of the C-Br bond in 4-Bromo-1,10-phenanthroline opens up a vast synthetic landscape. The most prominent and versatile methods for its functionalization are palladium-catalyzed cross-coupling reactions. These reactions offer a robust and efficient means to form new carbon-carbon and carbon-nitrogen bonds, providing access to a rich variety of molecular structures with tailored properties for OLED applications.[1] The primary cross-coupling strategies employed are the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.

Caption: Key cross-coupling strategies for functionalizing 4-Bromo-1,10-phenanthroline.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1,10-phenanthrolines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][3] This reaction is particularly valuable for synthesizing 4-aryl-1,10-phenanthrolines, where the electronic properties of the introduced aryl group can significantly influence the final molecule's performance in an OLED.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1,10-phenanthroline

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-Bromo-1,10-phenanthroline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Bromo-1,10-phenanthroline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2-3 equivalents)

  • 1,4-Dioxane or Toluene (anhydrous and degassed)

  • Water (degassed)

  • Standard Schlenk line glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-1,10-phenanthroline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., Pd(OAc)2, 0.03 eq.) and the ligand (e.g., PPh3, 0.06 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-1,10-phenanthroline.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Expected Outcomes and Structure-Property Relationships

The introduction of different aryl groups via the Suzuki coupling allows for the fine-tuning of the electronic properties of the phenanthroline core.

Aryl Substituent ExampleExpected HOMO/LUMO ShiftPotential Application in OLEDs
PhenylMinimal shiftBaseline for comparison
4-Methoxyphenyl (electron-donating)Raises HOMO levelHole-transporting or emissive materials
4-Trifluoromethylphenyl (electron-withdrawing)Lowers LUMO levelElectron-transporting materials
Pyrenyl or Carbazolyl (extended π-systems)Modifies HOMO/LUMO and enhances charge transportHost materials, ETMs, or emissive materials

Part 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1,10-phenanthrolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5][6] This reaction is instrumental in synthesizing 4-amino-1,10-phenanthroline derivatives, which are valuable as hole-transporting materials (HTMs) or as building blocks for more complex structures.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1,10-phenanthroline

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical for achieving high yields.

Materials:

  • 4-Bromo-1,10-phenanthroline

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)

  • Xantphos or other bulky phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.5-2.5 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Standard Schlenk line glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a Schlenk tube.

  • Reagent Addition: Add 4-Bromo-1,10-phenanthroline (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 4-amino-1,10-phenanthroline derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Stille Coupling for the Synthesis of 4-Aryl/Heteroaryl-1,10-phenanthrolines

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[7][8][9] This method is highly versatile and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex phenanthroline derivatives. A significant drawback is the toxicity of the organotin reagents and byproducts.

Protocol 3: General Procedure for Stille Coupling of 4-Bromo-1,10-phenanthroline

This protocol provides a general method for the Stille coupling. Careful handling of the toxic organotin reagents is required.

Materials:

  • 4-Bromo-1,10-phenanthroline

  • Organostannane (e.g., tributyl(aryl)stannane) (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Standard Schlenk line glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-Bromo-1,10-phenanthroline (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq.).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is typically treated with a solution of potassium fluoride (KF) to precipitate the tin byproducts, which are then removed by filtration.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Part 4: Application of Functionalized Phenanthrolines in OLEDs

The derivatives synthesized from 4-Bromo-1,10-phenanthroline can be incorporated into various layers of an OLED device to enhance its performance. The choice of the functional group dictates the role of the material.

Role of Functionalized Phenanthrolines in OLED Devices:
  • Electron Transport Materials (ETMs): The inherent electron-deficient nature of the phenanthroline core facilitates efficient electron injection and transport. Attaching electron-withdrawing groups can further lower the LUMO level, improving electron injection from the cathode.

  • Hole Transport Materials (HTMs): By introducing hole-transporting moieties like triphenylamine or carbazole, the resulting phenanthroline derivatives can exhibit good hole mobility.

  • Host Materials: For phosphorescent or TADF emitters, the host material must possess a high triplet energy to prevent quenching of the emitter's excited state. Bulky substituents can be introduced to the phenanthroline core to prevent intermolecular interactions and ensure efficient energy transfer to the guest emitter.

Quantitative Data Summary

The following table summarizes typical photophysical and electronic properties of functionalized phenanthroline derivatives, illustrating their suitability for OLED applications.

Derivative TypeHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Electron Mobility (cm2V-1s-1)
Phenyl-substituted-6.0 to -6.5-2.8 to -3.2~2.6 - 2.810-5 to 10-4
Amino-substituted-5.2 to -5.8-2.5 to -2.9~2.4 - 2.6Varies with amine moiety
Heteroaryl-substituted-5.8 to -6.3-2.9 to -3.4~2.5 - 2.710-4 to 10-3

Note: These are representative values and can vary significantly based on the specific substituent and molecular architecture. The electron mobility of 4,7-diphenyl-1,10-phenanthroline (BPhen) has been reported to be in the range of 10-4 cm2V-1s-1.[10][11]

Protocol 4: General Procedure for OLED Device Fabrication

This protocol describes a general method for the fabrication of a multilayer OLED device by thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material

  • Hole Transport Layer (HTL) material

  • Emissive Layer (EML) material (host and dopant, or single emitter)

  • Electron Transport Layer (ETL) material (e.g., a functionalized 4-Bromo-1,10-phenanthroline derivative)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10-6 Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma.

  • Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the HIL, HTL, EML, ETL, EIL, and cathode layers at controlled rates and thicknesses.

  • Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices.

Caption: A typical multilayer OLED device structure.

Conclusion

4-Bromo-1,10-phenanthroline is a highly valuable and versatile platform for the development of advanced OLED materials. Through well-established cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, a diverse array of functional groups can be readily introduced at the 4-position. This strategic functionalization allows for the precise tuning of the electronic and photophysical properties of the resulting phenanthroline derivatives, enabling their application as high-performance electron transport materials, hole transport materials, and hosts in OLED devices. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich synthetic possibilities of 4-Bromo-1,10-phenanthroline and to design the next generation of materials for cutting-edge OLED technologies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application. Retrieved from [Link]

  • Pyrenyl-Substituted Imidazo[4,5-f][1][12]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems. (2013). Inorganic Chemistry. Retrieved from [Link]

  • Ray, J. K., & Dhara, S. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. Retrieved from [Link]

  • 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. (2023). Dalton Transactions. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Synthesis and Suzuki-Miyaura cross coupling reactions for post synthetic modification of a tetrabromo-anthracenyl porphyrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Photophysical properties of three coordinated copper(i) complexes bearing 1,10-phenanthroline and a monodentate phosphine ligand. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Deterioration of Li-doped phenanthroline-based charge generation layer for tandem organic light-emitting diodes. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization. (2016). Chemistry – A European Journal. Retrieved from [Link]

  • Estimation of the Charge Mobility of Phenanthroline derivatives with the view of Density Functional Theory: Reorganization Energy and. (2024). Dergipark. Retrieved from [Link]

  • Electron mobility of 4,7-diphyenyl-1,10-phenanthroline estimated by using space-charge-limited currents. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the effect of 1,10-phenanthroline on the photoluminescent properties of mixed-ligand Lead(II) and Zinc(II) coordination polymers. (2025). ResearchGate. Retrieved from [Link]

  • Organic light-emitting device having phenanthroline-fused phenazine. (n.d.). Google Patents.
  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). Michigan State University. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Publishing. Retrieved from [Link]

  • Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. (2025). ACS Omega. Retrieved from [Link]

  • Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. (2024). EPJ Web of Conferences. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • Characteristics of OLEDs with different EIL/ETL combinations. (n.d.). ResearchGate. Retrieved from [Link]

  • Estimation of electron mobility of n-doped 4, 7-diphenyl-1, 10-phenanthroline using space-charge-limited currents. (n.d.). Journal of Semiconductors. Retrieved from [Link]

  • Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. (2021). Photochemistry and Photobiology. Retrieved from [Link]

  • Aryl, bi-functionalised imidazo[4,5-f]-1,10-phenanthroline ligands and their luminescent rhenium(I) complexes. (n.d.). Cardiff University. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Sonogashira coupling reaction conditions for 4-Bromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, high-yield protocol for functionalizing 4-Bromo-1,10-phenanthroline via Sonogashira coupling. It addresses the specific "Chelation Trap" challenges inherent to this substrate.

Abstract & Strategic Analysis

1,10-Phenanthroline derivatives are critical scaffolds in coordination chemistry, serving as ligands for luminescent lanthanide complexes, solar cell sensitizers, and DNA-cleaving agents. However, the synthesis of 4-alkynyl-1,10-phenanthroline presents a unique "Chelation Trap."

Unlike standard aryl halides, 4-bromo-1,10-phenanthroline possesses a vacant


-chelating pocket. During the Sonogashira reaction, this pocket competes with the phosphine ligands for the Palladium (Pd) and Copper (Cu) centers. This often leads to:
  • Catalyst Sequestration: Formation of inactive

    
     or 
    
    
    
    species.
  • Incomplete Conversion: Stalling of the catalytic cycle due to metal depletion.

  • Purification Difficulties: Product co-precipitating with metal salts.

This protocol utilizes a Pd(PPh3)2Cl2 / CuI system with a specific De-complexation Workup to ensure high yields (>90%) and purity.

Mechanistic Insight: The Chelation Trap

The success of this reaction relies on balancing the oxidative addition rate against the rate of catalyst poisoning.

  • Electronic Activation: The 1,10-phenanthroline ring is electron-deficient (pyridine-like), facilitating rapid oxidative addition of the C-Br bond to Pd(0).

  • The Poisoning Pathway: The challenge arises after product formation or during the resting state. The phenanthroline nitrogens bind Cu(I) with high affinity (

    
    ). If Cu(I) is sequestered, the transmetallation step (the transfer of the alkyne to Pd) is inhibited.
    
Diagram 1: Reaction Mechanism & Interference Pathways

Sonogashira_Phenanthroline Start 4-Bromo-1,10-phenanthroline OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Trap CHELATION TRAP [Pd(phen)L]+ or [Cu(phen)2]+ Start->Trap Sequesters Metal Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Pd0->Trap Ligand Exchange TransMet Transmetallation (Rate Limiting with Cu) OxAdd->TransMet + Cu-Acetylide Prod 4-Alkynyl-1,10-phenanthroline TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: The "Chelation Trap" (Red) competes with the productive catalytic cycle, requiring optimized solvent/base ratios to maintain catalyst availability.

Optimization Matrix: Reaction Conditions

The following table summarizes conditions evaluated to minimize chelation interference while maximizing conversion.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)More robust than Pd(PPh₃)₄. The phosphine ligands are bulky enough to discourage immediate displacement by phenanthroline.
Co-Catalyst CuI (5-10 mol%)Essential for terminal alkyne activation. Higher loading (10%) compensates for Cu lost to phenanthroline chelation.
Base/Solvent Et₃N / THF (1:1 or 1:2)Triethylamine (Et₃N) acts as both base and ligand. THF ensures solubility of the organic substrate while precipitating the HBr salt.
Temperature 60°C - 80°C Elevated temperature is required to overcome the activation energy of the deactivated system and ensure solubility.
Atmosphere Argon/Nitrogen (Strict)Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the phosphine ligands.
Alkyne TMS-Acetylene Trimethylsilyl (TMS) protection prevents side reactions. The TMS group is easily removed later with K₂CO₃/MeOH.

Detailed Experimental Protocol

Target Synthesis: 4-((Trimethylsilyl)ethynyl)-1,10-phenanthroline Scale: 1.0 gram (approx. 3.8 mmol)

Phase 1: Preparation & Setup

Reagents:

  • 4-Bromo-1,10-phenanthroline (1.0 g, 3.86 mmol)

  • Trimethylsilylacetylene (TMSA) (0.57 g, 5.8 mmol, 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (135 mg, 0.19 mmol, 5 mol%)

  • Copper(I) Iodide [CuI] (73 mg, 0.38 mmol, 10 mol%)

  • Dry THF (20 mL) and Dry Triethylamine (20 mL)

Equipment:

  • Schlenk flask (100 mL) or heavy-walled pressure vial.

  • Magnetic stir bar.

  • Vacuum/Inert gas manifold (Schlenk line).

Phase 2: Reaction Execution
  • Degassing (Critical): Place the solid 4-bromo-1,10-phenanthroline, Pd catalyst, and CuI into the Schlenk flask. Evacuate and backfill with Argon three times.

    • Note: Adding solids first allows for thorough removal of adsorbed oxygen.

  • Solvent Addition: Under Argon flow, add dry THF and Triethylamine via syringe.

    • Observation: The solution may turn yellow/brown immediately.

  • Reagent Addition: Add Trimethylsilylacetylene (TMSA) dropwise via syringe.

  • Heating: Seal the flask and heat to 70°C for 16–24 hours .

    • Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material (Rf ~0.[1]3) should disappear, replaced by a highly fluorescent product (Rf ~0.4-0.5).

    • Visual Check: The reaction mixture will darken to deep brown/black. This is normal.

Phase 3: The "De-complexation" Workup

Standard workups fail here because the product holds onto Cu/Pd ions, smearing on columns.

  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter off the ammonium salt precipitate (Et₃N·HBr) through a celite pad. Wash the pad with DCM.

  • The Wash (Choose ONE):

    • Method A (Traditional/Hazardous): Wash the organic filtrate with 10% aqueous KCN solution. (Destroys Metal-Phen complexes).

    • Method B (Safer/Recommended): Wash the organic filtrate vigorously with 5% aqueous EDTA (disodium salt) adjusted to pH 8–9 with NH₄OH. Repeat 3 times. The aqueous layer will turn blue (Cu-EDTA complex), indicating successful copper removal.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of DCM to 2% MeOH/DCM.

    • Yield: Expect 85–95% as a pale beige/yellow solid.

Diagram 2: Experimental Workflow

Workflow Step1 1. Charge Solids (Substrate, Pd, Cu) Degas 3x Step2 2. Add Liquids (THF, TEA, Alkyne) Under Argon Step1->Step2 Step3 3. Reflux 70°C, 24h (Deep Brown) Step2->Step3 Step4 4. De-complexation Wash w/ EDTA/NH3 (Removes Cu) Step3->Step4 Critical Step Step5 5. Purification Column Chrom. (DCM/MeOH) Step4->Step5

Caption: Workflow emphasizing the critical de-complexation wash to remove copper from the phenanthroline pocket.

Troubleshooting Guide

ProblemProbable CauseSolution
Black Precipitate / No Yield "Palladium Black" formation due to oxidation or overheating.Ensure strict degassing (freeze-pump-thaw is best). Lower temp to 60°C.
Product Streaks on Column Metal ions still coordinated to phenanthroline nitrogens.Repeat the EDTA/Ammonia wash. Add 1% Triethylamine to the chromatography eluent.
Incomplete Conversion Catalyst poisoning by substrate.Add catalyst in two portions: 2.5% at T=0 and 2.5% at T=4h.
Homo-coupling (Glaser) Oxygen presence.[2]Check Argon lines. Use fresh CuI (should be white/tan, not green/grey).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Schmittel, M., & Michel, C. (2001).[3] 3-Ethynyl-[1,10]phenanthroline.[4][5] Molecules, 6(6), M225.[3] Link

    • Note: Provides specific spectral data and workup details for phenanthroline alkynyl
  • Huckerby, T. N., & Newall, K. J. (1965). Synthesis of 4-ethynyl-1,10-phenanthroline. Journal of Organometallic Chemistry, 4, 217.[3] (Foundational work on silyl-protected alkynes).

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1416-1431. Link

    • Note: Comprehensive review covering mechanism and c
  • BenchChem. (2025).[6] 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline Product Data & Synthesis. Link

    • Note: Confirms industrial standard conditions for this specific synthon.

Sources

Application Note: Advanced Synthesis of Luminescent Ru(II) Sensors via 4-Bromo-1,10-Phenanthroline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and sensor development. It details the synthesis of luminescent ruthenium(II) sensors using 4-Bromo-1,10-phenanthroline as the critical asymmetric building block.

Strategic Rationale

In the design of luminescent sensors, 1,10-phenanthroline is a privileged scaffold due to its rigid planarity and high binding affinity for transition metals.[1] However, symmetric functionalization (e.g., 4,7- or 3,8-positions) often leads to solubility issues or lack of directionality in electron transfer.

4-Bromo-1,10-phenanthroline offers a unique advantage: Asymmetry . By functionalizing the 4-position, researchers can create "push-pull" systems where the phenanthroline acts as the electron acceptor (coordinated to the metal) and the substituent at the 4-position acts as the sensing receptor or electron donor. This asymmetry is critical for modulating Metal-to-Ligand Charge Transfer (MLCT) states, which govern the luminescence lifetime and quantum yield.

Core Applications
  • Cation Sensing: Detection of Cu²⁺, Zn²⁺, or Hg²⁺ via emission quenching or enhancement.

  • pH Sensing: Protonation of pendant basic groups (e.g., amines, pyridines) switches Photoinduced Electron Transfer (PET) pathways.

  • Biomolecule Detection: Covalent attachment to DNA intercalators.

Synthetic Workflow Visualization

The following diagram outlines the modular synthesis pathway, moving from the precursor to the final metallo-sensor.

G cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Sensor Assembly cluster_2 Step 3: Sensing Mechanism Start 4-Bromo-1,10-phenanthroline Coupling Suzuki/Sonogashira Coupling Start->Coupling + Boronic Acid / Alkyne Pd(PPh3)4, Base Ligand Functionalized Ligand (L) (e.g., 4-Aryl-phen) Coupling->Ligand Complexation Microwave Reflux EtOH/Water Ligand->Complexation RuPre cis-[Ru(bpy)2Cl2] RuPre->Complexation Sensor [Ru(bpy)2(L)](PF6)2 Luminescent Sensor Complexation->Sensor + NH4PF6 (Counter-ion Exchange) Signal Luminescence CHANGE Sensor->Signal Binding Event (PET Modulation) Analyte Analyte (M2+, H+) Analyte->Sensor

Caption: Modular workflow for synthesizing Ru(II) sensors. Step 1 installs the receptor; Step 2 assembles the photo-active center.

Detailed Experimental Protocols

Module A: Ligand Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 4-(4-formylphenyl)-1,10-phenanthroline . The aldehyde group serves as a versatile handle for further derivatization (e.g., Schiff base formation for ion receptors).

Materials:

  • 4-Bromo-1,10-phenanthroline (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

  • Degassing (Critical): In a Schlenk tube, combine the solvent mixture. Degas by bubbling argon for 30 minutes. Note: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Assembly: Add 4-bromo-1,10-phenanthroline, boronic acid, and the Pd catalyst to the tube under a positive stream of argon.

  • Reaction: Add the degassed Na₂CO₃ solution. Seal the tube and heat to 90°C for 16–24 hours. The solution typically turns dark brown/black.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over MgSO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in CH₂Cl₂).

    • Yield Expectation: 70–85%.[2]

    • Validation: ¹H NMR (Look for aldehyde proton ~10 ppm and phenanthroline signals 7.5–9.2 ppm).

Module B: Metallation to form [Ru(bpy)₂(L)]²⁺

Objective: Coordinate the functionalized ligand to the Ruthenium center to activate MLCT luminescence.

Materials:

  • Ligand (L) from Module A (1.0 eq)

  • cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)2Cl2) (1.0 eq)

  • Solvent: Ethanol/Water (3:1)

  • NH₄PF₆ (Excess, ~5 eq)

Protocol:

  • Complexation: Dissolve Ru(bpy)2Cl2 and Ligand (L) in the solvent mixture (approx. 10 mL per 100 mg Ru).

  • Reflux: Heat at reflux (80°C) for 6–8 hours. The color will shift from purple/dark red to a distinct bright orange/red .

    • Microwave Alternative: 140°C for 20 minutes (high absorption setting).

  • Counter-ion Exchange: Cool the mixture to room temperature. Add solid NH₄PF₆ directly to the solution while stirring. A bright orange precipitate (the PF₆ salt) will form immediately.

  • Isolation: Filter the solid. Wash with cold water (to remove excess salts) and cold diethyl ether.

  • Recrystallization: Dissolve in minimum Acetone and precipitate by slow addition of Diethyl Ether.

Module C: Sensor Validation (Titration)

Objective: Validate the sensor's response to Cu²⁺ ions (Quenching Mechanism).

Protocol:

  • Prepare a 10 µM stock solution of the Ru-complex in Acetonitrile (MeCN).

  • Record the initial emission spectrum (Excitation: 450 nm; Emission range: 550–750 nm).

  • Titrate with aliquots of Cu(ClO₄)₂ (0.1 – 5.0 equivalents).

  • Data Analysis: Plot Emission Intensity (at λmax ~610 nm) vs. [Cu²⁺].

Data Presentation & Troubleshooting

Expected Photophysical Properties
PropertyValue (Approx.)Notes
Absorption λmax 450 nmTypical MLCT band (Ru dπ → Ligand π*)
Emission λmax 605–620 nmBright red/orange emission
Quantum Yield (Φ) 0.04 – 0.09In aerated MeCN (higher in deaerated)
Lifetime (τ) 200 – 800 nsLong-lived triplet state (sensitive to O₂)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd Catalyst poisoningEnsure rigorous degassing; switch to Pd(dppf)Cl₂ if steric hindrance is high.
Product is Oily Impure PF₆ saltReprecipitate from Acetone/Ether. Ensure all water is removed.
No Luminescence Quenching by solvent/O₂Degas the measurement solution. Check for paramagnetic impurities (e.g., residual Cu/Fe).
Broad NMR Signals Paramagnetic Ru(III)Ensure Ru precursor is pure Ru(II). Add a reducing agent (ascorbic acid) if oxidation occurred.

Mechanism of Action (Sensing)

The sensor operates on the principle of Photoinduced Electron Transfer (PET) or Energy Transfer .

  • "Off" State (Quenched): If the receptor group (on the 4-position) has a lone pair (e.g., amine) with energy between the Ru(II) ground state and the excited state, it can donate an electron to the excited Ru(II)*, quenching the luminescence.

  • "On" State (Bright): Binding a cation (e.g., H⁺ or Zn²⁺) to that lone pair lowers its energy level. This blocks the PET pathway, restoring the intense MLCT emission.

Mechanism cluster_off Free Sensor (Quenched / Low Emission) cluster_on Bound Sensor (Bright Emission) Ru_GS Ru(II) Ground State Ru_ES Ru(II)* Excited State Ru_GS->Ru_ES Light (450nm) Receptor Receptor (Lone Pair) Receptor->Ru_GS PET (Quenching) Receptor_Bound Receptor-Analyte Receptor->Receptor_Bound + Analyte (H+, M2+) Ru_GS2 Ru(II) Ground State Ru_ES2 Ru(II)* Excited State Ru_GS2->Ru_ES2 Light (450nm) Emission Red Light (610nm) Ru_ES2->Emission Radiative Decay

Caption: "Turn-On" sensing mechanism via PET inhibition. Analyte binding restores radiative decay.

References

  • Synthesis of 4-Bromo-1,10-phenanthroline & Derivatives

    • Tzalis, D., et al. "Simple Synthesis of 3-Bromo- and 3,8-Dibromo-1,10-phenanthroline." Tetrahedron Letters, 1995.
    • Note: While 3-bromo is common, the 4-bromo derivative is often accessed via N-oxide rearrangement or commercially sourced for high-value sensors.
  • Suzuki Coupling on Phenanthrolines

    • Sotiriou-Leventis, C., et al. "Suzuki Coupling of 3,8-Dibromo-1,10-Phenanthroline." Synthetic Communications, 2011. (Adapted for 4-bromo regioisomer).
  • Ru(II)

    • Lakshmi, V., et al. "A Ruthenium(II) polypyridyl complex as a luminescent chemodosimetric probe for selective and sensitive detection of phosgene."[3] Inorganic Chemistry Frontiers, 2021.

  • General Handbook on Luminescent Probes

    • Gunnlaugsson, T., et al. "Lanthanide and Ruthenium complexes as luminescent sensors.

Sources

Application Notes and Protocols for the Synthesis of 4-Bromo-1,10-phenanthroline-DNA Intercalator Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the covalent attachment of 4-Bromo-1,10-phenanthroline to various DNA intercalating agents. The strategic conjugation of these two moieties aims to create novel bifunctional molecules with potential applications in targeted therapeutics, diagnostics, and molecular biology. The phenanthroline unit can act as a metal chelator, a catalytic center, or a secondary DNA binding motif, while the intercalator directs the entire construct to its target within the DNA double helix. This guide delves into the underlying chemical principles, offers detailed step-by-step protocols for the most pertinent synthetic strategies, and provides insights into the characterization and purification of the final conjugates.

Introduction: The Rationale for Conjugation

The development of molecules that can interact with DNA in a specific and controllable manner is a cornerstone of modern medicinal chemistry and chemical biology. DNA intercalators, typically polycyclic aromatic and planar molecules, insert themselves between the base pairs of the DNA double helix, leading to a variety of biological effects, including the inhibition of DNA replication and transcription.[1] This property has made them valuable as chemotherapeutic agents.[2]

1,10-Phenanthroline and its derivatives are of significant interest due to their rigid, planar structure and their strong ability to chelate a wide range of metal ions.[3] This chelation capacity can be harnessed to introduce metal-based functionalities, such as redox activity or catalytic properties, in close proximity to the DNA. The covalent attachment of a phenanthroline moiety to a DNA intercalator, therefore, offers the potential to:

  • Develop targeted therapeutics: By chelating radioactive or cytotoxic metal ions, the conjugate can deliver a therapeutic payload directly to the DNA.

  • Create novel DNA-cleaving agents: Certain metal-phenanthroline complexes are known to induce DNA cleavage upon activation.

  • Design sophisticated diagnostic probes: The phenanthroline can be used to bind fluorescent or luminescent metal ions for DNA detection and imaging.

4-Bromo-1,10-phenanthroline is a particularly useful building block for these endeavors due to the reactivity of the bromine atom at the 4-position. This bromine atom serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the formation of a stable covalent bond to a suitably functionalized DNA intercalator.[4]

Foundational Principles: Choosing the Right Synthetic Strategy

The core of the synthetic challenge lies in forming a C-C or C-N bond between the C4 position of the phenanthroline ring and a suitable position on the DNA intercalator. The choice of the specific reaction is dictated by the chemical nature of the intercalator and the availability of synthetic precursors. The most robust and widely applicable methods are palladium-catalyzed cross-coupling reactions.

Key Synthetic Methodologies

Two primary palladium-catalyzed cross-coupling reactions are recommended for this purpose: the Suzuki-Miyaura coupling and the Sonogashira coupling . A third, albeit sometimes less efficient, option is nucleophilic aromatic substitution .

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide. In our case, this would be the reaction of 4-Bromo-1,10-phenanthroline with a DNA intercalator that has been functionalized with a boronic acid or a related derivative.[5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[7]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This would require the DNA intercalator to be modified with a terminal alkyne group for coupling with 4-Bromo-1,10-phenanthroline.[2] The resulting alkyne linker can provide valuable spatial separation between the two functional moieties.

  • Nucleophilic Aromatic Substitution (SNAAr): In some cases, direct reaction of 4-Bromo-1,10-phenanthroline with a DNA intercalator bearing a strong nucleophile, such as an amine, can be achieved, particularly if the intercalator's aromatic system is electron-rich. However, this method is often less general and may require harsher conditions.[4]

Pre-functionalization of the DNA Intercalator: A Critical Prerequisite

A crucial aspect of these synthetic strategies is the need to introduce a suitable reactive handle onto the DNA intercalator without compromising its ability to bind to DNA. This often represents the most challenging step in the overall synthesis. The modification should be at a position that does not sterically hinder the intercalation process. For many common intercalators, such as doxorubicin or acridine derivatives, this may involve multi-step synthetic sequences.

  • For Suzuki Coupling: The intercalator needs to be converted into a boronic acid or a boronate ester derivative. This can be achieved, for example, by lithiation or Grignard formation from a halogenated intercalator, followed by reaction with a trialkyl borate.[9][10]

  • For Sonogashira Coupling: A terminal alkyne must be introduced. This can be accomplished by various methods, including the Sonogashira coupling of a halogenated intercalator with a protected alkyne, followed by deprotection.

The use of appropriate protecting groups for sensitive functionalities on the DNA intercalator (e.g., amines, hydroxyls) is often necessary during these modifications to prevent unwanted side reactions.[11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1,10-phenanthroline with an Arylboronic Acid-Functionalized DNA Intercalator

This protocol describes a general procedure for the Suzuki-Miyaura coupling. The specific conditions, such as the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for different DNA intercalator substrates.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1,10-phenanthroline 4-Bromo-1,10-phenanthroline Reaction_Mixture Reaction Mixture 4-Bromo-1,10-phenanthroline->Reaction_Mixture Intercalator-B(OH)2 Intercalator-Boronic Acid Intercalator-B(OH)2->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Mixture Purification Purification (Chromatography) Reaction_Mixture->Purification Heating Final_Product Phenanthroline-Intercalator Conjugate Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 4-Bromo-1,10-phenanthroline

  • DNA Intercalator-boronic acid derivative

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Anhydrous solvents (if required)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Bromo-1,10-phenanthroline (1.0 eq) and the DNA intercalator-boronic acid (1.1 - 1.5 eq) in the chosen solvent system (e.g., a 4:1 mixture of toluene and water).

  • Addition of Reagents: To the stirred solution, add the base (2.0 - 3.0 eq) followed by the palladium catalyst (0.05 - 0.10 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired conjugate.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh3)4PdCl2(dppf)
Base K2CO3Cs2CO3
Solvent Toluene/H2O (4:1)Dioxane/H2O (3:1)
Temperature 90 °C100 °C
Typical Reaction Time 12-24 hours8-16 hours
Protocol 2: Sonogashira Coupling of 4-Bromo-1,10-phenanthroline with a Terminal Alkyne-Functionalized DNA Intercalator

This protocol outlines a general procedure for the Sonogashira coupling. As with the Suzuki coupling, optimization of the reaction conditions is often necessary.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1,10-phenanthroline 4-Bromo-1,10-phenanthroline Reaction_Mixture Reaction Mixture 4-Bromo-1,10-phenanthroline->Reaction_Mixture Intercalator-Alkyne Intercalator-Terminal Alkyne Intercalator-Alkyne->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Reaction_Mixture Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Mixture Base Base (e.g., Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., THF/DMF) Solvent->Reaction_Mixture Purification Purification (Chromatography) Reaction_Mixture->Purification Stirring at RT or gentle heating Final_Product Phenanthroline-Intercalator Conjugate Purification->Final_Product

Sources

Application Note: Nucleophilic Substitution Strategies for 4-Bromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nucleophilic substitution of 4-Bromo-1,10-phenanthroline, moving from mechanistic principles to validated protocols and troubleshooting.


 and Cross-Coupling

Introduction & Strategic Significance

4-Bromo-1,10-phenanthroline is a "privileged scaffold" in coordination chemistry and drug discovery. Unlike the unfunctionalized parent heterocycle, the 4-bromo derivative offers a specific handle for regioselective modification. The nitrogen atoms at positions 1 and 10 exert a strong electron-withdrawing effect, significantly activating the 4-position (para to N1) toward nucleophilic attack.

This reactivity allows for the synthesis of:

  • Luminescent Sensors: By introducing electron-donating antenna groups (alkoxy, amino).

  • Anticancer Metallo-Drugs: Modulating lipophilicity and DNA-binding affinity via the 4-substituent.

  • Supramolecular Ligands: Creating extended aromatic systems for MOFs (Metal-Organic Frameworks).

Mechanistic Insight: The Pathway

The primary reaction pathway for 4-bromo-1,10-phenanthroline with strong nucleophiles (alkoxides, amines, thiols) is Nucleophilic Aromatic Substitution (


) .
Reaction Logic[1][2][3][4][5]
  • Activation: The electronegative nitrogen atoms pull electron density from the ring, making C4 electrophilic.

  • Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

Note on Reactivity Order: In


, the rate-determining step is often the nucleophilic attack. While fluoride is the best leaving group for 

(due to high electronegativity stabilizing the intermediate), the bromide in 4-bromo-phenanthroline is sufficiently reactive for practical synthesis, especially with anionic nucleophiles or under metal catalysis.

SNAr_Mechanism cluster_activation Activation Source Start 4-Bromo-1,10-phenanthroline Inter Meisenheimer Complex (Anionic Intermediate) Start->Inter Addition (Rate Limiting) Nuc Nucleophile (Nu:) Nuc->Inter Prod 4-Substituted-1,10-phenanthroline Inter->Prod Elimination LG Bromide (Br-) Inter->LG N_atoms N1 & N10 Atoms (Electron Withdrawing) N_atoms->Start Activates C4

Figure 1: The addition-elimination mechanism (


) for 4-bromo-1,10-phenanthroline. The N-atoms activate the C4 position.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of 4-amino-phenanthrolines for DNA intercalation or pH sensing. Challenge: Steric hindrance in the amine or the substrate can stall the reaction. Solution: Use a polar aprotic solvent to solvate the nucleophile or employ Pd-catalysis for difficult substrates.

Method A1: Thermal Substitution (Primary/Secondary Amines)

Best for: Unhindered, nucleophilic amines (e.g., n-butylamine, morpholine).

  • Reagents:

    • 4-Bromo-1,10-phenanthroline (1.0 equiv)

    • Amine (3.0 – 5.0 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: Ethanol can be used for highly reactive amines but often requires sealed tube heating.

  • Procedure:

    • Dissolve 4-bromo-1,10-phenanthroline in DMSO (0.2 M concentration).

    • Add the amine.[1][2][3] If the amine is a liquid, it can act as a co-solvent.

    • Heat the mixture to 120–140°C for 12–24 hours under inert atmosphere (

      
      ).
      
    • Monitoring: Monitor by TLC (SiO2, 10% MeOH in DCM). Starting material (4-Br) is less polar than the amino product.

  • Workup:

    • Cool to room temperature.[4]

    • Pour into ice-water (10x reaction volume). The product often precipitates.

    • Filter the solid.[5] If no precipitate, extract with DCM, wash with water (to remove DMSO), dry over

      
      , and concentrate.
      
Method A2: Buchwald-Hartwig Cross-Coupling (Anilines/Hindered Amines)

Best for: Aromatic amines (anilines) or weak nucleophiles.

  • Reagents:

    • 4-Bromo-1,10-phenanthroline (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Ligand: BINAP or Xantphos (10 mol%).

    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine all solids in a dry Schlenk tube/vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent via syringe.

    • Heat at 100°C for 16 hours.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate filtrate and purify via flash chromatography.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of 4-alkoxy/aryloxy derivatives for tuning solubility or electronic properties.

Method B1: Alkoxylation (Williamson Ether Type)
  • Reagents:

    • 4-Bromo-1,10-phenanthroline (1.0 equiv)

    • Alcohol (Solvent/Reagent) or Alcohol + Non-nucleophilic solvent (THF).

    • Base: Sodium metal (to generate alkoxide in situ) or NaH (1.5 equiv).

  • Procedure:

    • Preparation of Nucleophile: Carefully add Sodium metal or NaH to the anhydrous alcohol (e.g., MeOH, EtOH) at 0°C under

      
       to generate the sodium alkoxide. Stir until evolution of 
      
      
      
      ceases.
    • Reaction: Add solid 4-bromo-1,10-phenanthroline to the alkoxide solution.

    • Reflux the mixture (65°C for MeOH, 80°C for EtOH ) for 4–8 hours.

    • Note: For higher boiling alcohols or phenols, use DMF as solvent and

      
       or 
      
      
      
      as the base at 100°C.
  • Workup:

    • Evaporate the alcohol.

    • Redissolve residue in DCM/Water.

    • Extract organic layer, dry, and purify.[4][6]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or substrate is deactivated.Switch to Pd-Catalysis: Use Protocol A2. Increase Temp: Use a sealed tube to heat above solvent b.p. Solvent: Switch to DMSO (stabilizes the transition state).
Hydrolysis Byproduct (4-OH-phen)Presence of water in the reaction.Dry Solvents: Ensure DMSO/DMF are anhydrous. Atmosphere: Perform under strictly inert (

/Ar) atmosphere.
N-Alkylation (Phenanthrolinium Salt)Competition between N and C nucleophilicity.Hard/Soft Theory: Use "harder" anionic nucleophiles (Alkoxides) which prefer the hard C4 electrophile in

. Avoid Alkyl Halides: Ensure no alkyl halides are present (this protocol uses 4-Br-Phen as the electrophile, so this is rare unless adding R-X).
Poor Solubility Planar aromatic structure causes stacking.Solvent: Use TFA (Trifluoroacetic acid) for NMR analysis. Workup: Acidify to protonate nitrogens (water soluble), wash organics, then basify aqueous layer to precipitate product.

Applications in Drug Development

The functionalization of 4-bromo-1,10-phenanthroline is a critical step in developing Metallo-Pharmaceuticals .

  • Targeting: 4-substituents can be tailored to interact with specific protein pockets or DNA grooves.

  • Theranostics: Conjugating a fluorophore to the 4-position allows simultaneous tracking (imaging) and treatment (cytotoxicity of the metal complex).

  • MOF Construction: 4-Pyridyl or 4-Carboxyl derivatives (via Pd-coupling) act as linkers for porous materials used in drug delivery.

References

  • Reactivity of 4-Bromo-1,10-phenanthroline: Ningbo Inno Pharmchem Co.[3] "4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization."[3] Link

  • Nucleophilic Aromatic Substitution Mechanism: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): Chemistry Steps. "Nucleophilic Aromatic Substitution and Related Reactions."[7][8][3][9][10] Link

  • Synthesis of Phenanthroline Derivatives: ResearchGate. "Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines." Link

  • Metal Complex Applications: National Institutes of Health (PMC). "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,10-phenanthroline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide provides in-depth, field-proven insights and detailed protocols to ensure your success in obtaining this versatile intermediate.

Introduction to Synthetic Strategies

The synthesis of 4-Bromo-1,10-phenanthroline presents a unique challenge due to the electronic nature of the phenanthroline ring. Direct electrophilic bromination of the parent 1,10-phenanthroline is notoriously difficult and often leads to a mixture of isomers with low yields of the desired 4-bromo product.[1] The π-deficient nature of the aromatic system requires harsh reaction conditions for electrophilic substitution.[1]

To achieve higher yields and regioselectivity, two primary synthetic routes are recommended:

  • The N-Oxide Route: This strategy involves the initial oxidation of 1,10-phenanthroline to its mono-N-oxide. The N-oxide group activates the 4-position for electrophilic substitution, allowing for a more controlled bromination.

  • The Sandmeyer Reaction Route: This classic organochemical transformation involves the diazotization of a primary aromatic amine, in this case, 4-amino-1,10-phenanthroline, followed by displacement with a bromide source, typically a copper(I) bromide salt.[2]

This guide will provide detailed troubleshooting and FAQs for both of these preferred synthetic pathways.

Troubleshooting & FAQs: The N-Oxide Route

This two-step approach offers a reliable method for the selective synthesis of 4-Bromo-1,10-phenanthroline.

Workflow Diagram: N-Oxide Route

N_Oxide_Route cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Bromination A 1,10-Phenanthroline B Oxidation (e.g., PMS, H₂SO₄) A->B C 1,10-Phenanthroline-N-oxide B->C D Brominating Agent (e.g., POBr₃) C->D E 4-Bromo-1,10-phenanthroline D->E

Caption: Synthetic workflow for the N-Oxide route.

Frequently Asked Questions (FAQs): N-Oxide Route

Q1: My N-oxidation of 1,10-phenanthroline is giving a low yield. What are the common causes?

A1: Low yields in the N-oxidation step are often traced back to a few key factors:

  • Incomplete Dissolution: 1,10-phenanthroline has limited solubility in water. It is crucial to ensure it is fully dissolved in an acidic aqueous solution (e.g., with sulfuric acid) before adding the oxidizing agent.[3]

  • Incorrect pH: The reaction should be conducted under acidic conditions (pH ~2) to prevent the formation of the di-N-oxide.[3]

  • Degradation of Oxidant: Peroxomonosulfate (PMS) can degrade over time. Ensure you are using a fresh, high-quality source of the oxidizing agent.

  • Insufficient Reaction Time or Temperature: The oxidation can be slow. Stirring the mixture at around 60°C for several hours (2-38 hours, reaction progress dependent) is typically required for complete conversion.[3]

Q2: How do I effectively purify the 1,10-phenanthroline-N-oxide intermediate?

A2: Purification of the N-oxide is critical for a successful subsequent bromination step.

  • Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture with a base like NaOH. The pH should be adjusted to be about 3-3.5 pH units above the pKa of the starting phenanthroline derivative to ensure the N-oxide is deprotonated.[3]

  • Solvent Extraction: The N-oxide can then be extracted from the aqueous solution using an organic solvent such as chloroform (CHCl₃).[3] Multiple extractions are recommended to maximize recovery.

  • Drying and Concentration: The combined organic extracts should be dried over an anhydrous salt like sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.[3]

Q3: The bromination of my 1,10-phenanthroline-N-oxide is not working. What brominating agents are effective?

A3: Standard brominating agents like Br₂ are often not effective for this transformation. Deoxy-bromination agents are required to replace the N-oxide oxygen with a bromine atom.

  • Phosphoryl Bromide (POBr₃): This is a common and effective reagent for the bromination of heteroaromatic N-oxides.[4] The reaction is typically carried out by heating the N-oxide with an excess of POBr₃.[4]

  • Phosphorus Tribromide (PBr₃): PBr₃ can also be used for this conversion. It is a strong brominating agent, and reaction conditions should be carefully controlled.[5]

  • Reaction Conditions: These reactions often require heating in a high-boiling solvent or using the reagent itself as the solvent.[4] Anhydrous conditions are crucial as these reagents react violently with water.[6]

Q4: I am observing multiple spots on my TLC plate after the bromination step. What are the likely side products?

A4: The formation of multiple products can be due to several reasons:

  • Isomeric Products: If the N-oxidation was not completely selective, you might have a mixture of N-oxides leading to different brominated isomers.

  • Over-bromination: Harsh reaction conditions (high temperature, long reaction time) can lead to the introduction of more than one bromine atom on the phenanthroline ring.

  • Unreacted Starting Material: If the reaction did not go to completion, you will see the N-oxide on your TLC plate.

  • Hydrolysis: If moisture is present, the brominating agents can hydrolyze, reducing their effectiveness and potentially leading to other side reactions.

Troubleshooting & FAQs: The Sandmeyer Reaction Route

This classic three-step synthesis provides an alternative and often high-yielding route to 4-Bromo-1,10-phenanthroline.

Workflow Diagram: Sandmeyer Reaction Route

Sandmeyer_Route cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 1,10-Phenanthroline B Nitrating Mixture (HNO₃/H₂SO₄) A->B C 4-Nitro-1,10-phenanthroline B->C D Reducing Agent (e.g., SnCl₂/HCl) C->D E 4-Amino-1,10-phenanthroline D->E F 1. Diazotization (NaNO₂/HBr) 2. CuBr E->F G 4-Bromo-1,10-phenanthroline F->G

Caption: Synthetic workflow for the Sandmeyer Reaction route.

Frequently Asked Questions (FAQs): Sandmeyer Reaction Route

Q1: I am struggling with the first step, the nitration of 1,10-phenanthroline. How can I selectively obtain the 4-nitro isomer?

A1: The nitration of 1,10-phenanthroline can yield a mixture of isomers, with the 5-nitro product often being a significant component.[7] Achieving selectivity for the 4-position is challenging but can be influenced by reaction conditions.

  • Reaction Temperature: Lower temperatures generally favor substitution at the 4-position. Careful control of the reaction temperature is crucial.

  • Acid Composition: The ratio of nitric acid to sulfuric acid can influence the isomer distribution. Experimenting with different ratios may be necessary to optimize for the 4-nitro product.

  • Purification: A careful chromatographic separation will likely be necessary to isolate the desired 4-nitro-1,10-phenanthroline from other isomers.

Q2: My reduction of 4-nitro-1,10-phenanthroline to 4-amino-1,10-phenanthroline is incomplete. What are the best practices?

A2: The reduction of the nitro group is a standard transformation, but optimization is key.

  • Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this reduction. Other methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), can also be employed but may require optimization to avoid over-reduction of the heterocyclic rings.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitro compound. The amino product will have a different Rf value and may be visualized with a ninhydrin stain.[8]

  • Work-up: After the reduction is complete, the reaction mixture will be acidic. Careful neutralization with a base (e.g., NaOH or NaHCO₃) is required to precipitate the 4-amino-1,10-phenanthroline, which can then be isolated by filtration or extraction.

Q3: The diazotization and Sandmeyer reaction step is failing, resulting in a low yield of the bromo-product. What are the critical parameters?

A3: The Sandmeyer reaction is sensitive and requires careful control of conditions.

  • Temperature Control: The diazotization step (reaction of the amine with nitrous acid) must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[9]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is generated in situ by the slow addition of an aqueous solution of sodium nitrite (NaNO₂) to an acidic solution of the 4-amino-1,10-phenanthroline.[10][11]

  • Copper(I) Bromide Catalyst: The use of a fresh, active CuBr catalyst is essential for the displacement of the diazonium group.[2]

  • Side Reaction - Phenol Formation: If water is present in excess or if the temperature is too high, the diazonium salt can react to form the corresponding 4-hydroxy-1,10-phenanthroline, a common side product in Sandmeyer reactions.[12]

Purification and Characterization

Q1: What is a good starting point for developing a TLC method to monitor my reaction?

A1: A good starting eluent system for TLC of phenanthroline derivatives is a mixture of a non-polar and a polar solvent.

  • Recommended Starting Mixture: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a versatile starting point.[13]

  • Adjusting Polarity: If your compound has a very low Rf (stays near the baseline), increase the polarity of the eluent by adding more ethyl acetate. If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexane.

  • For Amines: If you are working with 4-amino-1,10-phenanthroline, adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent streaking on the silica gel plate.

Q2: I need to purify my crude 4-Bromo-1,10-phenanthroline by column chromatography. What solvent system should I use?

A2: The ideal eluent for column chromatography is one that gives your desired product an Rf of approximately 0.2-0.4 on a TLC plate.

  • Gradient Elution: It is often beneficial to start with a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] This will allow for the separation of less polar impurities first, followed by your product.

  • Example System: For brominated phenanthrolines, a gradient of chloroform with increasing amounts of acetone (e.g., 0-5%) has been shown to be effective.[1]

Q3: What are the best solvents for recrystallizing 4-Bromo-1,10-phenanthroline?

A3: The choice of recrystallization solvent is highly dependent on the impurities present. The principle is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvents: Alcohols such as ethanol or methanol can be good starting points for recrystallization.[14]

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective. Common pairs include ethanol/water, acetone/hexane, or dichloromethane/hexane.

  • Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify the solution, and then allow it to cool slowly to form pure crystals.

Summary of Key Experimental Parameters

ParameterN-Oxide RouteSandmeyer RouteRationale
Key Intermediate 1,10-Phenanthroline-N-oxide4-Amino-1,10-phenanthrolineIntermediates that allow for regioselective functionalization.
Step 1 Reagents PMS, H₂SO₄HNO₃, H₂SO₄Oxidation to activate the 4-position vs. nitration.
Step 2 Reagents POBr₃ or PBr₃SnCl₂, HClDeoxy-bromination vs. reduction of the nitro group.
Step 3 Reagents -1. NaNO₂, HBr (0-5°C) 2. CuBrDiazotization followed by copper-catalyzed bromide displacement.
Key Challenge Bromination of the N-oxideRegioselective nitrationBoth routes have a challenging step that requires optimization.
Purification Column Chromatography, RecrystallizationColumn Chromatography, RecrystallizationNecessary to remove isomers, byproducts, and starting materials.

References

  • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Galy, J. P., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(11), 2583. [Link]

  • Halpern, B., & Raper, W. G. C. (1968).U.S. Patent No. 3,389,143. U.S.
  • MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • Pask, C. M., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry, 67(6), 915-921. [Link]

  • Smith, G. F., & Cagle, F. W. (1947). The Improved Synthesis of 5-Nitro-1,10-Phenanthroline. Journal of Organic Chemistry, 12(6), 781-784. [Link]

  • Wikipedia. (2023, December 19). Sandmeyer reaction. Wikipedia. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deoxy Bromination. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. GeeksforGeeks. [Link]

  • Oosthuizen, U., Schutte-Smith, M., & Visser, H. G. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191016. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Browne, D. L. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 914. [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1,10-Phenanthroline

[1][2][3][4][5]

Subject: Recrystallization Solvents & Purification Protocols for High-Purity 4-Bromo-1,10-Phenanthroline Ticket ID: CHEM-SUP-4BR-PHEN-001 Assigned Specialist: Senior Application Scientist, Separation Science Unit[1][2][3][4][5]

Executive Summary

Achieving "drug-grade" purity for 4-Bromo-1,10-phenanthroline (4-Br-phen) requires navigating its specific solubility profile: it is a planar, electron-deficient heteroaromatic system.[1][2][3][4][5] Unlike the parent 1,10-phenanthroline, the bromine substituent at the 4-position increases lipophilicity and induces specific crystal packing interactions (halogen bonding).[1][2][4][5]

This guide prioritizes Toluene as the primary solvent for the free base due to its high selectivity against polar reaction byproducts.[1][2][4][5] Ethanol is the secondary choice for removing non-polar contaminants.[1][2][3][4][5]

Part 1: Solvent Selection Matrix

Use this matrix to select the solvent system based on your specific impurity profile.

Solvent SystemClassificationApplication ScenarioPurity Potential
Toluene Primary (Recommended) Best for removing unreacted starting material. The higher boiling point (

) allows for maximum dissolution of the brominated product while leaving polar inorganic salts and oligomers undissolved for hot filtration.[1][2][3][4][5]
High (>98%)
Ethanol (Abs.) SecondaryBest for removing highly lipophilic impurities. If your crude is "tarry," ethanol is often too polar to dissolve the tars, allowing you to extract the product.[1][2][4][5]Medium-High
Benzene Legacy (Deprecated)Historical standard.[1][2][3][4][5] Often found in older literature (pre-1990s).[1][2][3][4][5] Replace with Toluene due to carcinogenicity.[1][2][3][4][5]High
CHCl

/ Hexane
Solvent/Anti-SolventFor heat-sensitive samples. Dissolve in minimal Chloroform (room temp), then slowly layer Hexane to induce precipitation.[1][2][3][4][5]Medium
⚠️ Critical Pre-Requisite: Free Base vs. Salt

Stop and Check: Are you working with the Hydrobromide Salt (

Free Base
  • The Salt: Insoluble in Toluene.[1][2][3][4][5] Recrystallize from Methanol or Water/Ethanol .[1][2][3][4][5]

  • The Free Base: Soluble in hot Toluene.[1][2][3][4][5] This guide focuses on the Free Base. [1][2][4][5]

Part 2: Decision Logic & Troubleshooting (Visualized)

The following logic flow helps you decide the purification path based on the physical state of your crude material.

GStartStart: Crude 4-Bromo-1,10-phenanthrolineCheckStateCheck State:Salt or Free Base?Start->CheckStateIsSaltSalt (HBr/HCl)CheckState->IsSaltIsBaseFree BaseCheckState->IsBaseNeutralizeNeutralize with NaOH/NaHCO3Extract into DCM -> Dry -> EvaporateIsSalt->NeutralizeSolventChoiceSelect Solvent StrategyIsBase->SolventChoiceNeutralize->IsBaseToluenePathPrimary Path:Toluene RecrystallizationSolventChoice->ToluenePathStandard ImpuritiesEthanolPathSecondary Path:Ethanol RecrystallizationSolventChoice->EthanolPathTarry/Oily CrudeHotFilterCRITICAL STEP:Hot Filtration (remove inorganics)ToluenePath->HotFilterEthanolPath->HotFilterCrystallizeSlow Cooling(RT -> 4°C -> -20°C)HotFilter->CrystallizeResultPure CrystalsCrystallize->Result

Caption: Decision tree for selecting the correct purification workflow based on the chemical state of the phenanthroline derivative.

Part 3: Detailed Protocol (The Toluene Reflux Method)

This protocol is optimized for 1–5 grams of crude material.[1][2][3][4][5]

Materials Required
  • Crude 4-Bromo-1,10-phenanthroline (Free Base).[1][2][3][4][5]

  • Solvent: Toluene (HPLC Grade preferred).[1][2][3][4][5]

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stir bar, Pre-heated glass funnel (critical), Fluted filter paper.[1][2][3][4][5]

Step-by-Step Procedure
  • Saturation:

    • Place crude solid in the round-bottom flask.

    • Add Toluene (approx. 15 mL per gram of solid).[1][2][3][4][5] Note: This volume is an estimate; add just enough to cover the solid initially.

    • Heat to reflux (

      
      ) with stirring.
      
    • Add additional Toluene in small aliquots (1-2 mL) through the condenser until the majority of the solid dissolves.

  • The "Black Speck" Check:

    • You will likely see black specks or a fine suspension even after the main product dissolves.[1][2][3][4][5] Do not add infinite solvent trying to dissolve this. These are likely inorganic salts or carbonized byproducts.[1][2][3][4][5]

  • Hot Filtration (The Purification Step):

    • While the solution is boiling , filter it rapidly through a fluted filter paper placed in a pre-heated glass funnel.

    • Why Pre-heat? If the funnel is cold, the 4-Br-phen will crystallize instantly in the stem, clogging it.[1][2][4][5]

    • Collect the clear, yellow/orange filtrate in a clean Erlenmeyer flask.[1][2][4][5]

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed.[1][2][3][4][5] Do not stir. Stirring induces rapid precipitation of small, impure crystals.[1][2][3][4][5]

    • Once at room temperature, move to a refrigerator (

      
      ) for 4 hours.
      
    • (Optional) Move to a freezer (

      
      ) overnight for maximum yield.
      
  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1][2][4][5]

    • Wash the cake with cold Toluene (

      
      ) followed by a small amount of cold Hexane to remove residual high-boiling toluene.[1][2][3][4][5]
      
    • Dry under high vacuum.[1][2][3][4][5]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly.[1][2][4][5] This is common with brominated aromatics.[1][2][3][4][5]

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount (5-10% volume) of the solvent.[1][2][3][4][5] Add a "seed crystal" of pure product if available. Cool very slowly by wrapping the flask in a towel to insulate it.

Q2: The crystals are colored (brown/red) instead of off-white/pale yellow.

  • Cause: Transition metal contamination or oxidized byproducts.[1][2][3][4][5] Phenanthrolines are strong ligands and will scavenge trace metals from your spatula or solvents.[1][2][3][4][5]

  • Fix: Perform a "Charcoal Treatment."[1][2][3][4][5] During the reflux step (Step 1), add Activated Carbon (approx. 5-10 wt% of your crude mass).[1][2][3][4][5] Reflux for 5 minutes, then perform the Hot Filtration step meticulously to remove the charcoal.[1][2][4][5]

Q3: Can I use water as a co-solvent?

  • Answer: Generally, No for the free base.[1][2][4][5] 4-Bromo-1,10-phenanthroline is highly insoluble in water.[1][2][3][4][5] Adding water to an ethanol solution will cause rapid, amorphous precipitation (crashing out) rather than controlled crystallization, trapping impurities inside the solid.[1][2][4][5]

Q4: I have the starting material (1,10-phenanthroline) mixed in. How do I separate it?

  • Strategy: 1,10-phenanthroline is significantly more soluble in Ethanol than the 4-bromo derivative.[1][2][3][4][5] Washing your crude solid with cold ethanol before recrystallization can leach out the unreacted starting material.[1][2][3][4][5]

Part 5: References

  • Tor, Y., et al. (2002).[1][2][3][4][5] "Synthesis and Functionalization of Brominated Phenanthrolines." Synlett, 2002(7), 1043–1045.[1][2][3][4][5] (Describes the fundamental synthesis and purification logic for bromo-phenanthrolines).

  • Vyprachtický, D., et al. (2014).[1][2][3][4][5] "Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines." ResearchGate / Synthetic Communications.[1][2][3][4][5] (Details the use of Toluene for recrystallizing higher-order bromo-phenanthrolines, applicable to mono-bromo).

    • Lytwak, L., et al. (2002).[1][2][3][4][5] "Electropolymerization of Iron(II) Tris(3-bromo-1,10-phenanthroline)." Bulletin of the Korean Chemical Society, 23(3).[1][2][4][5][6] (Provides characterization data and synthesis context for the structural isomer 3-bromo-1,10-phenanthroline).

      Technical Support Center: Purification of 4-Bromo-1,10-Phenanthroline

      Author: BenchChem Technical Support Team. Date: February 2026

      Case ID: PURE-PHEN-004 Subject: Removal of Unreacted 1,10-Phenanthroline from 4-Bromo-1,10-Phenanthroline Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Division

      Diagnostic & Strategy Overview

      Separating 4-Bromo-1,10-phenanthroline (4-Br-Phen) from its starting material, 1,10-phenanthroline (Phen) , presents a classic challenge in heterocyclic chemistry: separating two molecules with similar polarity, basicity, and coordination ability.

      The Core Challenge
      • Structural Similarity: Both are planar, nitrogen-containing heterocycles.

      • Adsorption Issues: The basic nitrogen atoms (

        
         hybridized) interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and co-elution.
        
      • Solubility: The introduction of the bromine atom increases lipophilicity but decreases basicity via inductive electron withdrawal (

        
         effect).
        
      Decision Matrix: Choose Your Workflow

      Use the following logic flow to determine the best purification method for your specific scale and purity requirements.

      PurificationStrategy Start Start: Crude Reaction Mixture ScaleCheck Check Scale & Purity Goal Start->ScaleCheck Bulk >1 Gram (Bulk Synthesis) ScaleCheck->Bulk HighPurity <500 mg or >99% Purity Required ScaleCheck->HighPurity Recryst Method A: Recrystallization (Toluene or Ethanol) Bulk->Recryst Chrom Method B: Neutral Alumina Chromatography HighPurity->Chrom Check QC Analysis (H-NMR) Recryst->Check Chrom->Check Success Target Purity Achieved Check->Success Yes Fail Impurity > 5% Check->Fail No Fail->Chrom Polishing Step

      Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements.

      Technical Protocols

      Method A: Recrystallization (Bulk Purification)

      Best for: Removing large amounts of starting material (>10%) before chromatography, or as a final step for bulk synthesis.

      The Science: 4-Br-Phen has significantly lower solubility in non-polar aromatics (like Toluene) compared to unsubstituted Phenanthroline due to crystal packing disruption and molecular weight differences.

      Parameter1,10-Phenanthroline4-Bromo-1,10-Phenanthroline
      Polarity ModerateLower (Lipophilic shift)
      Basicity (pKa) ~4.84 (Conjugate Acid)~4.2 - 4.4 (Estimated)
      Solubility (Toluene) ModerateLow (Cold)

      Protocol:

      • Dissolution: Dissolve the crude brown solid in minimal boiling Toluene . (Alternative: Ethanol, but Toluene often provides better discrimination).

      • Hot Filtration: While boiling, filter rapidly through a glass frit to remove any insoluble inorganic salts (e.g., metal bromides).

      • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not place in ice immediately; rapid cooling traps impurities.

      • Crystallization: Once room temp is reached, move to a

        
         fridge for 12 hours.
        
      • Collection: Filter the off-white/pale yellow needles.

      • Wash: Wash with cold hexanes (to remove surface mother liquor containing the more soluble unsubstituted Phenanthroline).

      Method B: Neutral Alumina Chromatography (High Purity)

      Best for: Final polishing and removing trace impurities (<5%).

      The Science: Standard silica gel is acidic (

      
      ). Basic phenanthrolines stick to it, causing "streaking." Neutral Alumina (Activity Grade III)  prevents this acid-base interaction, allowing separation based purely on polarity.
      

      Protocol:

      • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

        • Note: If you only have Grade I (highly active), deactivate it by adding 6% water (w/w) and shaking for 2 hours.

      • Mobile Phase: Start with Dichloromethane (DCM) : Hexanes (1:1) .

      • Gradient: Slowly increase polarity to pure DCM, then introduce 1-2% Methanol .

      • Elution Order:

        • Fraction 1 (Fastest): 4-Bromo-1,10-phenanthroline (Less polar due to Br).

        • Fraction 2 (Slowest): Unreacted 1,10-phenanthroline.

      Critical Warning: Do not use Triethylamine (TEA) on Alumina; it is unnecessary and may degrade the alumina matrix. If you must use Silica Gel, you are required to pretreat the silica with 2% TEA in hexanes to cap the silanol groups.

      Advanced Troubleshooting (Q&A)

      Q1: I tried acid-base extraction, but I lost my product. Why?

      Diagnosis: You likely treated 4-Br-Phen as a "neutral" organic. Explanation: Both the starting material (Phen) and the product (4-Br-Phen) are bases.

      • Phen pKa: ~4.84[1]

      • 4-Br-Phen pKa: Lower (due to electron-withdrawing Br), but still basic enough to protonate in strong acid (HCl/H2SO4).

      The Fix (pH Swing): If you must use extraction:

      • Dissolve mixture in DCM.

      • Wash with Phosphate Buffer (pH 5.5) .

        • Logic: At pH 5.5, the more basic Phenanthroline (pKa 4.84) is partially protonated and prefers the aqueous layer. The less basic 4-Br-Phen stays in the DCM.

        • Note: This is not a "clean" cut; it requires multiple washes and TLC monitoring.

      Q2: My NMR shows a "mess" in the aromatic region. How do I confirm purity?

      Diagnosis: Overlapping multiplets make integration difficult. Solution: Focus on the C2/C9 protons (the positions adjacent to Nitrogen).

      • 1,10-Phenanthroline: The molecule is symmetric.[2][3] You will see fewer signals.

      • 4-Bromo-1,10-phenanthroline: Symmetry is broken.[3]

        • Look for the loss of the C4 proton (replaced by Br).

        • Look for the deshielding shift of the C5 proton (ortho to the Bromine).

        • Verification: Run a COSY NMR to trace the spin systems. The ring with the Bromine will have a different coupling pattern than the unsubstituted ring.

      NMRLogic Crude Crude NMR Spectrum Symmetry Check Symmetry (C2/C9 Protons) Crude->Symmetry Sym Symmetric Signals (Starting Material) Symmetry->Sym Identical Shifts Asym Asymmetric Signals (Product) Symmetry->Asym Split Shifts

      Figure 2: NMR diagnostic logic for distinguishing the symmetric starting material from the asymmetric brominated product.

      Frequently Asked Questions (FAQs)

      Q: Can I use HPLC for purification? A: Yes, but use a Reverse Phase C18 column with a basic buffer.

      • Mobile Phase: Acetonitrile : Water + 0.1% Ammonium Hydroxide or Triethylamine .

      • Why: Acidic buffers (TFA/Formic Acid) will protonate the nitrogens, causing peak broadening and retention time shifts that ruin resolution.

      Q: Is the 4-Bromo derivative light sensitive? A: Moderately. Like many halogenated heterocycles, it can undergo photolytic dehalogenation over long periods. Store in amber vials under Argon at

      
      .
      

      Q: Why is my yield low after recrystallization? A: You likely cooled it too fast. 4-Br-Phen can form supersaturated solutions easily. If no crystals appear after cooling, scratch the glass or add a seed crystal of the starting material (if available) or simply evaporate 10% of the solvent and retry.

      References

      • Synthesis and Functionalization Context

        • Source: NINGBO INNO PHARMCHEM CO.,LTD. "4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application."[4]

        • Relevance: Confirms the utility of the 4-bromo deriv
        • (General landing page for verification of compound data).

      • pKa and Micellar Behavior

        • Source: Assefa, A., et al. (2018).[5] "Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study." American Journal of Analytical Chemistry, 9, 397-405.[5]

        • Relevance: Establishes the pKa of the parent phenanthroline (~4.84-4.93), providing the baseline for the acid-base extraction logic.
      • Chromatographic Separation (Silica vs. Alumina)

        • Source: Shirdam, R., et al. (2007).[6] "The Comparison of Silica Gel-Alumina Sorbents for Separation of PAHs and PCBs." Iran.[6] J. Chem. Chem. Eng., Vol. 26, No. 2.

        • Relevance: Validates the use of Alumina for separating aromatic hydrocarbons and derivatives to avoid interfering adsorption found with silica.
      • Recrystallization Protocols

        • Source: Organic Syntheses, Coll.[7] Vol. 1, p.109 (1941). "p-Bromophenacyl Bromide."[7] (Analogous halogenated aromatic purification).

        • Relevance: While for a different specific molecule, this standard text establishes the protocol for ethanol/toluene recrystallization of brominated aromatics to remove non-bromin
      • General Properties

        • Source: PubChem Database. "1,10-Phenanthroline."[8]

        • Relevance: Solubility and physical property data.[5]

      Sources

      Technical Support Center: Optimizing Metal Complexation with 4-Bromo-1,10-phenanthroline

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1,10-phenanthroline. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your metal complexation reactions. My approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

      Frequently Asked Questions (FAQs) - First-Line Troubleshooting

      Here are answers to the most common initial challenges encountered during the complexation of 4-Bromo-1,10-phenanthroline.

      Q1: My complexation reaction is extremely slow or appears to have stalled. What are the first things I should check?

      A1: A stalled reaction is a common issue. Before making significant changes, perform these initial checks:

      • Reactant Integrity: Confirm the purity and integrity of your 4-Bromo-1,10-phenanthroline and metal salt. Impurities can inhibit the reaction.

      • Solvent Quality: Ensure your solvent is dry and degassed, especially if working with air-sensitive metal centers (e.g., Fe(II), Cu(I)). Dissolved oxygen can lead to unwanted side reactions.

      • Temperature: Many coordination reactions require thermal energy to overcome activation barriers. If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) can significantly increase the rate.[1]

      • pH: The pH of the solution is critical. An acidic environment can protonate the nitrogen atoms of the phenanthroline, preventing coordination.[2][3] Conversely, a highly basic medium can cause the precipitation of metal hydroxides.

      Q2: I'm observing poor solubility of my ligand or the final metal complex. How can I address this?

      A2: Solubility issues can prevent the reaction from proceeding or make product isolation difficult.

      • Co-solvents: Try using a mixture of solvents. For example, if your complex is insoluble in water, adding a polar aprotic co-solvent like DMSO, DMF, or acetonitrile can improve solubility.[4]

      • Physical Methods: Gentle heating or sonication can help dissolve stubborn reactants and overcome kinetic barriers to dissolution without chemically altering your components.[4]

      • pH Modification: Adjusting the pH can alter the charge of the ligand or metal species, which may improve solubility. However, be mindful of the optimal pH range for the complexation itself.[4]

      Q3: The color of my reaction isn't changing, or it's an unexpected color. What does this signify?

      A3: For many transition metal complexes, color formation (typically red, orange, or yellow) is a primary indicator of successful complexation, arising from metal-to-ligand charge transfer (MLCT) bands.[5][6]

      • No Color Change: This usually indicates the reaction has not started. Refer to the troubleshooting steps for a slow or stalled reaction (Q1).

      • Unexpected Color: This could indicate an incorrect oxidation state of the metal, contamination, or the formation of a side product. For instance, an Fe(II)-phenanthroline complex is intensely red-orange, but if the iron is oxidized to Fe(III), the color will be different.[5] Ensure an inert atmosphere if you are using oxidation-sensitive metals.

      Q4: How can I definitively confirm that my 4-Bromo-1,10-phenanthroline complex has formed?

      A4: Visual confirmation should always be supported by analytical data.

      • UV-Vis Spectroscopy: This is a powerful and straightforward technique. The formation of the complex will result in the appearance of a new, strong absorption band in the visible region (the MLCT band), which is absent in the spectra of the free ligand and metal salt.[5] You can monitor the growth of this peak over time to track reaction progress.

      • NMR Spectroscopy: Upon coordination, the chemical shifts of the phenanthroline protons will change significantly. This provides definitive structural evidence of complex formation.

      • Mass Spectrometry (ESI-MS): This technique can confirm the mass of the desired complex, providing evidence of its formation and composition.

      The Science of Optimization: Key Factors Influencing Reaction Rate

      Optimizing reaction time requires a solid understanding of the variables that control the kinetics of complex formation. The presence of a bromine atom at the 4-position makes the phenanthroline ring more electron-deficient, which can influence its coordination chemistry.[7]

      The Role of the Solvent

      The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism. The choice of solvent can dramatically affect both the reaction rate and the stability of the resulting complex.[1]

      • Coordinating vs. Non-Coordinating Solvents: A strongly coordinating solvent (like acetonitrile or DMSO) can compete with the 4-Bromo-1,10-phenanthroline for binding sites on the metal ion. This can slow down the initial complexation step. In contrast, weakly coordinating solvents (like acetone, dichloromethane, or alcohols) are often preferred as they facilitate ligand exchange.

      • Polarity: The polarity of the solvent affects the stability of both the reactants and the transition state. A solvent that stabilizes the transition state more than the reactants will accelerate the reaction. Systematic screening of solvents with varying polarities is a valuable optimization strategy.

      The Impact of Temperature

      Reaction rates are highly dependent on temperature. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant.

      • Activation Energy (Ea): The formation of the metal-ligand bond requires overcoming an energy barrier. Increasing the temperature provides the necessary thermal energy for more molecules to surpass this barrier.

      • Practical Considerations: While higher temperatures accelerate the reaction, they can also promote decomposition of the reactants or the final complex. The optimal temperature is a balance between achieving a practical reaction time and maintaining the stability of the compounds. A typical starting point is refluxing in a solvent like ethanol or acetonitrile.

      The Criticality of pH Control

      For reactions in protic solvents (like water or ethanol), pH is arguably one of the most critical and often overlooked parameters.

      • Ligand Protonation: 1,10-phenanthroline is a weak base. In acidic conditions, one or both of the nitrogen atoms can become protonated (phenH+). This protonated form is a poor ligand as the lone pair on the nitrogen is no longer available for coordination, effectively halting the reaction.[2][3]

      • Metal Hydroxide Formation: In basic conditions, many metal ions will precipitate as metal hydroxides or oxides, removing them from the solution and preventing complexation.[8]

      • Optimal pH Range: For most transition metals, the optimal pH for phenanthroline complexation is in the mildly acidic to neutral range (pH 3-7).[2][9] Buffering the reaction mixture can be an effective strategy to maintain the optimal pH.

      Steric and Electronic Effects

      The structure of the ligand itself plays a crucial role.

      • Steric Hindrance: The bromine atom at the 4-position introduces some steric bulk. While less significant than substituents at the 2 or 9 positions, it can still influence the rate of complexation compared to unsubstituted phenanthroline.[10][11] If the metal precursor already has bulky ancillary ligands, steric clash can slow the reaction.[12]

      • Electronic Effects: Bromine is an electron-withdrawing group. This reduces the electron density on the nitrogen atoms, making the 4-Bromo-1,10-phenanthroline a weaker Lewis base compared to unsubstituted phenanthroline. This can lead to slightly slower reaction kinetics as the metal-nitrogen bond formation is less favorable.

      In-Depth Troubleshooting and Optimization Guides

      Workflow for Troubleshooting Slow Reactions

      This diagram outlines a logical workflow for diagnosing and solving slow complexation reactions.

      G Start Reaction is Slow or Stalled Check_Purity Verify Reactant Purity & Integrity Start->Check_Purity First Check_Solvent Assess Solvent (Dry? Degassed?) Check_Purity->Check_Solvent Check_Temp Is Reaction at Room Temp? Check_Solvent->Check_Temp Check_pH Is pH Controlled? Check_Temp->Check_pH Increase_Temp Increase Temperature Incrementally (e.g., 40°C -> 60°C -> Reflux) Check_Temp->Increase_Temp Yes Add_Base Add Mild, Non-Coordinating Base (e.g., NaHCO3, Proton Sponge) Check_pH->Add_Base No Change_Solvent Switch to a Less-Coordinating or More Polar Solvent Check_pH->Change_Solvent Yes Check_Metal Consider Metal Precursor (Lability of leaving groups) Increase_Temp->Check_Metal If still slow Success Reaction Optimized Increase_Temp->Success If rate improves Add_Base->Check_Metal If still slow Add_Base->Success If rate improves Change_Solvent->Check_Metal If still slow Change_Solvent->Success If rate improves Check_Metal->Success Change Precursor (e.g., Cl- to OTf-)

      Caption: A step-by-step workflow for troubleshooting slow reactions.

      Key Factors Influencing Complexation Kinetics

      This diagram illustrates the interplay of crucial factors affecting the reaction.

      G Reaction 4-Br-Phen + M^(n+) -> [M(4-Br-Phen)]^(n+) Reaction Rate Solvent Solvent - Polarity - Coordinating Ability Solvent->Reaction Temp Temperature - Overcomes Activation Energy Temp->Reaction pH pH / Acidity - Ligand Protonation - Metal Hydroxide Formation pH->Reaction Sterics Steric Hindrance - Substituents on Ligand - Ancillary Ligands on Metal Sterics->Reaction Metal Metal Ion Properties - Charge / Size - Lability of Leaving Ligands Metal->Reaction

      Caption: Key factors that influence the metal complexation reaction rate.

      Experimental Protocols and Data

      Protocol 1: General Procedure for Ruthenium(II) Complexation

      This protocol describes a typical synthesis of a [Ru(bpy)₂(4-Br-phen)]²⁺ type complex, a common scaffold in photophysics and materials science.

      Materials:

      • cis-[Ru(bpy)₂(Cl)₂] (precursor complex)

      • 4-Bromo-1,10-phenanthroline (ligand)

      • Ethanol (solvent)

      • Argon or Nitrogen gas supply

      • Standard Schlenk line glassware

      Procedure:

      • Setup: Assemble a Schlenk flask containing a stir bar. Flame-dry the glassware under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

      • Reactant Addition: To the flask, add cis-[Ru(bpy)₂(Cl)₂] (1 equivalent) and 4-Bromo-1,10-phenanthroline (1.1 equivalents).

      • Solvent Addition: Add anhydrous, degassed ethanol via cannula or syringe to create a solution with a concentration of approximately 5-10 mM with respect to the ruthenium precursor.

      • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. The solution will typically change color from purple to a deep red-orange over time.

      • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Analyze by UV-Vis spectroscopy to observe the growth of the MLCT band around 450-480 nm, or by TLC/LC-MS to check for the consumption of starting material.

      • Workup: Once the reaction is complete (typically 4-24 hours), cool the solution to room temperature. Reduce the solvent volume under vacuum. The product can often be precipitated by adding a non-polar solvent like diethyl ether or hexane, or by dissolving in a minimum amount of water and adding a salt like NH₄PF₆ to precipitate the PF₆⁻ salt of the complex.

      • Purification: Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum. If necessary, purify further by column chromatography on alumina or silica gel.

      Data Summary: Optimizing Reaction Parameters

      The following table summarizes the expected impact of changing key experimental parameters on the reaction time.

      ParameterChangeExpected Effect on Reaction TimeRationale & Key Considerations
      Temperature Increase (e.g., 25°C to 80°C)Decrease Increases kinetic energy, helping molecules overcome the activation barrier.[1] Caution: Avoid temperatures that could cause decomposition.
      Solvent Switch from coordinating (MeCN) to non-coordinating (EtOH, Acetone)Decrease Reduces competition for metal coordination sites, facilitating ligand binding.[1]
      pH Adjust from highly acidic (pH < 2) to mildly acidic (pH 4-6)Decrease Prevents protonation of the phenanthroline nitrogens, making them available for coordination.[2][3]
      Leaving Group Change from Chloride (Cl⁻) to Triflate (OTf⁻) on metal precursorDecrease Triflate is a much better leaving group than chloride, accelerating the ligand substitution step.
      Concentration Increase reactant concentrationDecrease Increases the frequency of molecular collisions, leading to a faster reaction rate according to rate laws.

      References

      • Benchchem. Technical Support Center: Overcoming Solubility Issues of Metal Complexes with Substituted Phenanthrolines.
      • Poufoun, J., et al. (2013). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Coordination Chemistry Reviews.
      • Yu, Q.-Y., et al. (2013). Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution. RSC Advances.
      • Irving, H., & Mellor, D. H. (1962). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the Chemical Society. Available from: [Link]

      • Hillebrand, M., et al. (2014). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate. Available from: [Link]

      • Chemistry LibreTexts. (2023). 8.3: A Case Study- Tris(phenanthroline) Metal Complexes. Available from: [Link]

      • da Silveira, C. H., et al. (2016). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. QUIMICA NOVA.
      • Rashidi, M., et al. (2013). Kinetic Study on 1,10-Phenantroline Reaction with Cis-[Pt(p-FC6H4)2(SMe2)2] Complex. Chemical and Materials Engineering.
      • Wenger, O. S. (2007). Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. Dalton Transactions. Available from: [Link]

      • Atar, N., & Avcı, H. (2012). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Journal of Chemistry. Available from: [Link]

      • Rashidi, M., et al. (2013). Kinetic Study on 1,10-Phenantroline Reaction with Cis-[Pt(p-FC6H4)2(SMe2)2] Complex. Chemical and Materials Engineering.
      • Chemistry LibreTexts. (2021). 8: Reaction Stoichiometry and the Formation of a Metal Ion Complex (Experiment). Available from: [Link]

      • Wilkins, R. G., & Williams, M. J. G. (1957). The Kinetics of Replacement Reactions of Complexes of the Transition Metals with 1,10-Phenanthroline and 2,2'-Bipyridine. Inorganic Chemistry. Available from: [Link]

      • Case, F. H. (1948). SUBSTITUTED 1,10-PHENANTHROLINES. IV. BROMO DERIVATIVES. The Journal of Organic Chemistry. Available from: [Link]

      • Thathong, Y., et al. (2012). Two Ruthenium Complexes with Phenanthroline Ligand for Dye-Sensitized Solar Cells. ResearchGate. Available from: [Link]

      • ResearchGate. (2019). Effect of the pH on Fe-phenanthroline complex formation. Available from: [Link]

      • Vyprachticky, D., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry. Available from: [Link]

      • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application. Available from: [Link]

      • Giereth, P., et al. (2022). Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. PubMed Central. Available from: [Link]

      • ResearchGate. Suitable pH for each metal chelation. Available from: [Link]

      • Wikipedia. Steric effects. Available from: [Link]

      • Obaleye, J. A., & Nwaiwu, N. E. (2022). Kinetic and mechanistic studies of metal complexes of β-diketones - a review. IOSR Journal of Applied Chemistry. Available from: [Link]

      • Carbó, J. J., et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules. Available from: [Link]

      • Benchchem. Technical Support Center: Preventing Photodegradation of o-Phenanthroline Metal Complexes.
      • El-Zohry, M. F., et al. (2008). Complexation kinetics of Fe2+ with 1,10-phenanthroline forming ferroin in acidic solutions. International Journal of Chemical Kinetics. Available from: [Link]

      • Sullivan, L. O., et al. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry. Available from: [Link]

      • Gual A., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Available from: [Link]

      • de Moraes, L. P., et al. (2022). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. Molecules. Available from: [Link]

      • MDPI. (2022). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. Crystals. Available from: [Link]

      • de Paiva, R. E. F., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules. Available from: [Link]

      • Vydra, F., & Pribil, R. (1980). Effect of pH on the conditional reduction potential of the tris(1,10-phenanthroline)iron(III,II) couple. Talanta. Available from: [Link]

      Sources

      Technical Support Center: 4-Bromo-1,10-Phenanthroline Solubility Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Case ID: PHEN-BR-SOL-001 Subject: Troubleshooting Solubility Protocols for 4-Bromo-1,10-Phenanthroline in Methanol Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1][2][3]

      Executive Summary & Problem Analysis

      The Issue: Users frequently report that 4-Bromo-1,10-phenanthroline (4-Br-Phen) exhibits "brick dust" behavior in methanol (MeOH).[1][2][3] It forms persistent suspensions, fails to dissolve even under sonication, or precipitates immediately upon cooling.[2]

      The Root Cause:

      • Crystal Lattice Energy: The planar, rigid structure of the phenanthroline core promotes strong

        
        -
        
        
        
        stacking interactions, creating a high lattice energy that methanol (a polar protic solvent) struggles to overcome at ambient temperatures.[2][3]
      • Lipophilicity Mismatch: While the nitrogen atoms are polar, the addition of the heavy bromine atom increases the lipophilicity (

        
        ) compared to the parent phenanthroline, reducing its affinity for pure methanol.[2][3]
        
      • Kinetic Traps: Commercial samples often exist as hard, crystalline hydrates that are kinetically slow to dissolve, even if thermodynamically soluble at low concentrations.[1][2]

      Diagnostic Matrix: Identify Your Scenario[1][3]

      Before applying a fix, match your observation to the scenarios below to determine the correct protocol.

      ObservationProbable CauseRecommended Protocol
      Fine, cloudy suspension that settles slowly. Kinetic insolubility (particle size too large).[1][2][3]Protocol A (Sonication)
      Solid dissolves hot but crashes out immediately upon cooling. Thermodynamic saturation (concentration > saturation limit).[1][2]Protocol C (Co-solvent)
      Sample dissolves but reprecipitates when adding metal salts. Ionic strength / Common ion effect or pH shift.[1][2]Protocol B (Acid Modulation)
      "Oiling out" instead of dissolving. Solvent polarity mismatch (too polar).[1][2]Protocol C (DCM Bridge)

      Decision Logic (Workflow Visualization)

      Use this decision tree to select the safest method for your specific application.

      Solubility_Decision_Tree cluster_legend Legend Start START: 4-Br-Phen in MeOH Check_App What is the downstream application? Start->Check_App Branch_NMR NMR / HPLC Analysis Check_App->Branch_NMR Analytical Branch_Synth Synthesis / Metal Complexation Check_App->Branch_Synth Preparative Sol_Acid PROTOCOL B: Acid Modulation (TFA/HCl) Branch_NMR->Sol_Acid Standard (Fastest) Check_Acid Is the system Acid-Sensitive? Branch_Synth->Check_Acid Check_Conc Required Concentration? Check_Acid->Check_Conc No Sol_CoSolv PROTOCOL C: The DCM Bridge Check_Acid->Sol_CoSolv Yes (No Acid allowed) Check_Conc->Sol_Acid High (>10mM) Sol_Heat PROTOCOL A: Reflux & Sonication Check_Conc->Sol_Heat Low (<10mM) key Green = Solution | Yellow = Decision | Blue = Context

      Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream experimental requirements.

      Technical Protocols

      Protocol A: Thermal Activation & Sonication (The "Pure" Method)

      Best for: Reactions where foreign additives (acids/co-solvents) are strictly forbidden.[1][2][3]

      Theory: Ultrasonic energy breaks the intermolecular

      
      -
      
      
      
      stacking forces, while heat increases the kinetic energy of the solvent molecules to overcome the crystal lattice energy.[2][3]
      • Prepare Slurry: Add 4-Br-Phen to Methanol (max concentration: 5 mg/mL).

      • Degas: Briefly purge with Nitrogen/Argon (phenanthrolines can oxidize/photo-degrade over long periods).[1][2]

      • Sonication: Place in an ultrasonic bath at 40°C for 15-20 minutes .

        • Critical Step: Do not use a simple stir plate; magnetic stirring is insufficient for breaking the crystal habit of this compound.[2]

      • Verification: Hold the vial up to a light source. If "shimmering" particles remain, you are above the saturation limit.[2] Proceed to Protocol C.

      Protocol B: Acid Modulation (The "Protonation Switch")

      Best for: NMR analysis, HPLC sample prep, or synthesis of acid-stable metal complexes.[1][2][3]

      Theory: Phenanthroline nitrogens are basic (

      
      ).[2][3] Adding a strong acid protonates the nitrogens (
      
      
      
      ), creating an ionic salt that is highly soluble in polar methanol.[2][3]
      • Suspend: Place 10-20 mg of 4-Br-Phen in 1 mL MeOH.

      • Activate: Add 1-2 drops of Trifluoroacetic Acid (TFA) or 1M HCl.

      • Result: The solution should clarify instantly.

      • Note for Metal Complexation: If you use this method before adding a metal salt (e.g.,

        
        ), you must  add a base (like N-ethylmorpholine or excess acetate) later to deprotonate the ligand, otherwise, the metal cannot coordinate to the nitrogen lone pairs.[1][2][3]
        
      Protocol C: The "DCM Bridge" (Co-Solvent)

      Best for: High-concentration synthesis or "oiling out" issues.[1][2][3]

      Theory: 4-Br-Phen is soluble in chlorinated solvents (DCM, Chloroform) due to better polarizability matching.[1][2][3] A binary solvent system utilizes DCM to dissolve the solute and MeOH to miscibilize it with the reaction medium.[2][3]

      • Dissolve: Dissolve 4-Br-Phen in the minimum amount of Dichloromethane (DCM) required (e.g., 0.5 mL for 50 mg).

      • Dilute: Slowly add Methanol (4.5 mL) with vigorous stirring.

      • Ratio: Aim for a final ratio of 1:9 (DCM:MeOH) .

      • Evaporation (Optional): If the reaction requires pure MeOH, heat the mixture to 45°C. Since DCM (bp 40°C) is more volatile than MeOH (bp 65°C), the DCM will evaporate first, often leaving the phenanthroline in a supersaturated, metastable state in MeOH that persists long enough for reaction.[2][3]

      Frequently Asked Questions (FAQs)

      Q: I am trying to take an NMR in MeOD, but the peaks are broad or missing. A: This is likely due to aggregation or paramagnetic impurities.[2]

      • Fix: Add 1 drop of TFA-d or DCl to the NMR tube.[1][2] This protonates the species, breaking aggregates and sharpening the peaks.[2][3] Alternatively, use a 1:1 mixture of

        
         and 
        
        
        
        .[2][3]

      Q: Can I use this ligand for Suzuki coupling in Methanol? A: Pure methanol is often poor for Suzuki couplings with this substrate due to solubility.[1][2]

      • Recommendation: Switch to a Toluene/Methanol (4:1) or DMF/Methanol mixture.[2][3] The Toluene dissolves the organic bromide, while Methanol activates the boronic acid/base system.[2][3]

      Q: I formed the Iron(II) complex, but it precipitated. A: Iron(II) complexes of brominated phenanthrolines are often less soluble than the free ligand due to the formation of rigid, charge-neutral salts with the counter-ion (e.g.,

      
      ).[1][2][3]
      
      • Fix: If you used

        
        , the complex is hydrophobic.[1][2] Dissolve it in Acetonitrile or Acetone.[1][2] If you need water/methanol solubility, you must use the Chloride or Sulfate salt forms.[2]
        

      Q: Is the 4-Bromo derivative light sensitive? A: Yes, halogenated aromatic heterocycles can undergo photo-dehalogenation or radical formation over time.[1][2][3] Always wrap flasks in aluminum foil during solubilization, especially if heating.[1][2]

      References & Authority

      • Solubility & Properties:

        • Sigma-Aldrich.[1][2][3][4] "Product Specification: 4-Bromo-1,10-phenanthroline."[1][2][3] Accessed 2024.[2][5] [1][3]

        • NIST Chemistry WebBook.[2][6] "1,10-Phenanthroline Solubility Data." (Extrapolated for derivatives). [1][2][3]

      • Synthetic Protocols & Purification:

        • Organic Syntheses.[2][7] "General Skraup Synthesis and Handling of Phenanthrolines." (Provides foundational data on acid-base handling).

        • Tor, Y. et al.[1][2] "Synthesis of 3-bromo- and 3,8-dibromo-1,10-phenanthroline."[1][2][3][5] This paper establishes the standard acid-reflux protocols for brominated phenanthrolines.

      • Complexation Methodology:

        • ResearchGate / Bull.[2] Korean Chem. Soc.[2][8] "Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis and Crystal Structure."[1][2][3][8] (Describes the specific solvent mixtures required for metal complexation of bromo-phenanthrolines).

      Sources

      preventing degradation of 4-Bromo-1,10-phenanthroline during reflux

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is structured as a specialized Technical Support Center for researchers working with 4-Bromo-1,10-phenanthroline . It prioritizes mechanistic understanding of degradation pathways to provide actionable preservation strategies.

      Ticket Subject: Preventing Degradation During Reflux Protocols Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

      Executive Summary

      4-Bromo-1,10-phenanthroline is a bifunctional scaffold. It possesses a chelating nitrogen domain (susceptible to oxidation and metal scavenging) and an electron-deficient carbon-bromine bond at the 4-position (susceptible to nucleophilic attack).

      Degradation during reflux is rarely "random"; it is usually driven by Oxidative N-oxide formation , Hydrolytic debromination , or Trace Metal Complexation . This guide provides the protocols to eliminate these failure modes.

      Part 1: The Degradation Vectors (Root Cause Analysis)

      To prevent degradation, you must understand the three specific chemical threats active at reflux temperatures.

      The Oxidative Threat (N-Oxide Formation)

      At reflux temperatures (>80°C), dissolved oxygen attacks the nitrogen lone pairs. This forms 1,10-phenanthroline-N-oxide , a contaminant that alters ligand binding affinity.

      • Catalyst: This process is often catalyzed by trace metals (Cu, Fe) present in non-high-purity solvents.

      • Symptom: The solution darkens to deep yellow or brown; product melting point depression.

      The Hydrolytic Threat (Nucleophilic Substitution)

      The 4-position of the phenanthroline ring is para to the nitrogen. This makes the carbon-bromine (C-Br) bond electron-deficient and highly activated for Nucleophilic Aromatic Substitution (

      
      ).
      
      • The Enemy: Water (even trace amounts in "wet" solvents) or alcohols acting as nucleophiles.

      • Mechanism: Under reflux,

        
         attacks the C-Br site, displacing Bromine and forming 4-hydroxy-1,10-phenanthroline  (phen-one tautomer).
        
      • Risk Factor: High pH (Basic conditions) accelerates this exponentially.

      The Chelation Threat (The "Red Shift")

      Phenanthrolines are aggressive chelators. If your reflux involves steel needles, chipped glassware, or non-grade solvents, the molecule will scavenge Iron (Fe²⁺).

      • Symptom: Solution turns vivid red/orange (formation of

        
         complex).
        
      • Result: Loss of free ligand; purification becomes nearly impossible due to the stability of the iron complex.

      Part 2: Visualization of Failure Modes

      The following diagram maps the chemical pathways that lead to sample loss during reflux.

      DegradationPathways Start 4-Bromo-1,10-phenanthroline (Intact) NOxide N-Oxide Impurity (Oxidative Damage) Start->NOxide + O2 / Reflux (Aerobic Conditions) Hydroxy 4-Hydroxy-phenanthroline (Hydrolytic Damage) Start->Hydroxy + H2O / Base (Wet Solvent) FeComplex [Fe(phen)3]2+ Complex (Metal Scavenging) Start->FeComplex + Trace Fe(II) (Steel Needles/Impure Solvent)

      Figure 1: Primary degradation pathways of 4-Bromo-1,10-phenanthroline during thermal stress.

      Part 3: The "Safe Reflux" Protocol

      Do not rely on standard reflux setups. Use this rigorous exclusion workflow to guarantee stability.

      Phase 1: Environmental Control
      ParameterRequirementWhy?
      Atmosphere Argon (preferred) or NitrogenOxygen causes N-oxidation. Argon is heavier than air and blankets the flask better during reflux.
      Glassware Acid-washed, Oven-driedRemoves trace metals (prevents red complex) and adsorbed water (prevents hydrolysis).
      Transfer Glass syringes / Teflon needlesCRITICAL: Avoid standard stainless steel needles if the solution is corrosive or hot; phenanthroline strips iron from steel.
      Phase 2: Solvent Preparation (The Freeze-Pump-Thaw)

      Simply bubbling nitrogen is insufficient for sensitive refluxes. You must remove dissolved oxygen.

      • Place solvent in a Schlenk flask.

      • Freeze with liquid nitrogen.

      • Apply high vacuum (10-15 min).

      • Thaw in warm water (under static vacuum).

      • Repeat 3 times.

      • Backfill with Argon.

      Phase 3: The Reaction
      • Add solid 4-Bromo-1,10-phenanthroline against a positive flow of Argon.

      • Solvent Choice: Avoid alcohols (MeOH, EtOH) if possible, as they can act as nucleophiles at high temps. Preferred solvents: Dry Toluene, DMF (degassed), or Acetonitrile .

      • Temperature: Do not exceed the necessary boiling point. Use an oil bath with a thermostat, not a heating mantle (to prevent hot spots).

      Part 4: Troubleshooting & FAQs

      Q1: My reaction mixture turned deep red after 1 hour of reflux. What happened? Diagnosis: Iron Contamination (The "Ferroin" Effect). Cause: You likely used a steel needle to transfer reagents, or a spatula that was slightly corroded. 1,10-phenanthroline derivatives detect Iron at parts-per-million levels. Fix: There is no easy chemical fix to "de-complex" the iron without destroying the ligand. You must restart. Use glass pipettes or Teflon-lined cannulas for transfers.

      Q2: I see a new spot on TLC that stays at the baseline. Is it degradation? Diagnosis: Likely N-Oxide formation or Hydrolysis. Test:

      • If the spot is highly polar and the solution is brown: N-Oxide . (Caused by air leak).

      • If the spot is polar and you used aqueous base/wet solvent: 4-Hydroxy derivative . Prevention: Ensure the system is closed and under positive Argon pressure. Use a drying tube or Schlenk line.

      Q3: Can I recrystallize the 4-bromo derivative from Ethanol? Advice: Proceed with caution. While ethanol is a common solvent for phenanthroline recrystallization, prolonged boiling of the 4-bromo derivative in ethanol can lead to ethoxy-substitution (

      
      ), especially if traces of base are present.
      Better Alternative:  Recrystallize from Toluene  or a Dichloromethane/Hexane  mixture to avoid nucleophilic solvents.
      

      Part 5: Workflow Decision Tree

      Use this logic flow to determine the safety of your current setup.

      RefluxLogic Start Start Reflux Setup CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent CheckGas Is Solvent Degassed? CheckSolvent->CheckGas Yes StopHydro STOP: Risk of Hydrolysis (Dry Solvent Req.) CheckSolvent->StopHydro No CheckMetal Contact with Steel? CheckGas->CheckMetal Yes StopOx STOP: Risk of N-Oxidation (Freeze-Pump-Thaw Req.) CheckGas->StopOx No Safe PROCEED (Low Risk) CheckMetal->Safe No StopFe STOP: Risk of Fe Complex (Use Glass/Teflon) CheckMetal->StopFe Yes

      Figure 2: Pre-experiment safety checklist for 4-Bromo-1,10-phenanthroline.

      References

      • N-Oxide Formation & Kinetics

        • Title: Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone).[1]

        • Significance: Establishes the vulnerability of the phenanthroline nitrogens to oxidative
        • Source:

      • Hydrolysis & Nucleophilic Substitution

        • Title: A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.
        • Significance: Demonstrates the lability of the halide at the 4-position and how easily it converts to the hydroxy-derivative (hydrolysis)
        • Source:

      • Iron Complexation (The Red Solution)

        • Title: Reevaluating the role of 1,10-phenanthroline in oxid
        • Significance: Details the formation of the Ferroin complex and its stability, highlighting the risk of trace metal contamin
        • Source:

      • Functionalization & Reactivity

        • Title: 4-Bromo-1,10-phenanthroline: A Versatile Intermediate.[2]

        • Significance: Confirms the use of the 4-bromo derivative for nucleophilic substitution, reinforcing the need to avoid nucleophilic solvents (like alcohols) during non-reaction reflux steps.
        • Source:

      Sources

      Technical Support Center: Separation of Mono- and Di-bromo Phenanthroline Byproducts

      Author: BenchChem Technical Support Team. Date: February 2026

      Prepared by: Gemini, Senior Application Scientist

      Welcome to the technical support guide for the purification of brominated 1,10-phenanthroline derivatives. The synthesis of these valuable ligands and intermediates often yields a mixture of unreacted starting material, mono-brominated, and di-brominated species. Due to their structural similarities, separating these byproducts presents a significant purification challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your target compounds.

      Part 1: Troubleshooting Guide

      This section addresses the most common issues encountered during the separation of mono- and di-bromo phenanthroline isomers.

      Issue 1: Poor or No Separation on Column Chromatography

      Symptom: Your collected fractions show a mixture of mono- and di-bromo products, or the spots on your Thin Layer Chromatography (TLC) plate are too close together (co-elution).

      Causality: The polarity difference between mono- and di-bromo phenanthrolines can be subtle. The addition of a second bromine atom increases the molecular weight and polarizability but may not sufficiently alter the overall polarity for effective separation with a standard solvent system. The choice of eluent and stationary phase is therefore critical.

      Solutions:

      • Systematic Eluent Screening: The key to good separation is finding a solvent system that maximizes the difference in retention factors (ΔRf) between your compounds.[1] Start with a non-polar solvent and gradually increase polarity.

        • Initial Test: Use TLC to test various binary solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).

        • Fine-Tuning: Once you identify a promising system, fine-tune the ratio to achieve an Rf value of approximately 0.2-0.4 for your most polar target compound, with maximal separation from other spots.[1][2]

      • Employ Gradient Elution: If an isocratic (single solvent mixture) system fails, a gradient elution is the next logical step. This involves gradually increasing the polarity of the mobile phase during the column run.

        • Why it Works: The less polar compound (typically mono-bromo phenanthroline) will elute first in a lower polarity solvent. As the solvent polarity increases, the more strongly adsorbed, more polar di-bromo phenanthroline will begin to move down the column, allowing for a clean separation.

        • See the detailed protocol in Part 3 for setting up a gradient elution.

      • Change the Stationary Phase: Silica gel is acidic and can interact strongly with the basic nitrogen atoms of the phenanthroline ring, sometimes leading to poor separation or streaking.

        • Alternative Adsorbents: Consider using neutral or basic alumina. The different surface chemistry can alter the elution order and improve separation.

        • Reversed-Phase Chromatography: For very challenging separations, reversed-phase (e.g., C18 silica) HPLC or flash chromatography can be effective.[3] Here, the elution order is reversed, with the most polar compound eluting first.

      Troubleshooting Logic for Poor Separation

      G cluster_solvent Mobile Phase Optimization cluster_stationary Stationary Phase Optimization start Problem: Poor Separation (Co-elution) check_tlc Analyze TLC: Is ΔRf < 0.1? start->check_tlc solvent_screen Perform Systematic Solvent Screening (TLC) check_tlc->solvent_screen Yes end_ok Resolution Achieved check_tlc->end_ok No, ΔRf is sufficient. Check column packing. gradient Implement Gradient Elution on Column solvent_screen->gradient Still poor separation change_adsorbent Switch to Neutral Alumina or Reversed-Phase Silica gradient->change_adsorbent Still poor separation gradient->end_ok Success change_adsorbent->end_ok Success end_fail Consult Advanced Techniques (e.g., Prep-HPLC) change_adsorbent->end_fail Still poor separation

      Caption: Troubleshooting workflow for co-elution issues.

      Issue 2: Tailing or Streaking of Spots on TLC and Column

      Symptom: Instead of tight, round spots, you observe elongated streaks on your TLC plate or broad, overlapping bands during column chromatography.

      Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Given that 1,10-phenanthroline is a basic compound (due to its nitrogen lone pairs), it can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or slow desorption kinetics, resulting in streaking.[4]

      Solutions:

      • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

        • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) or pyridine to your solvent system.

        • Mechanism: The modifier competes with your phenanthroline compounds for the acidic sites on the silica gel. This "masks" the strong interaction sites, leading to more symmetrical peaks and improved separation.

      • Reduce Sample Concentration: Overloading the column or TLC plate is a frequent cause of streaking.

        • Loading Capacity: As a rule of thumb, use a silica gel-to-crude product weight ratio of 50:1 to 100:1 for difficult separations.[2]

        • Dry Loading: For compounds that are sparingly soluble in the initial eluent, consider "dry loading." Pre-adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column. This ensures a narrow starting band.

      Issue 3: Recrystallization Fails to Improve Purity

      Symptom: After performing a recrystallization, analysis (e.g., NMR, TLC) shows that the ratio of mono- to di-bromo isomers has not significantly changed.

      Causality: Recrystallization relies on a significant difference in solubility between the desired compound and the impurities in the chosen solvent.[5][6][7] If the mono- and di-bromo isomers have very similar solubility profiles, or if they form a solid solution, simple recrystallization will be ineffective.

      Solutions:

      • Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents with varying polarities. The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.[6]

      • Use a Solvent/Anti-Solvent System: Dissolve your mixture in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Allow this to cool slowly. This technique can often exploit smaller solubility differences.

      • Fractional Crystallization: This is an iterative process.

        • Perform an initial crystallization.

        • Separate the first crop of crystals and the mother liquor.

        • Analyze both: one will be enriched in your desired product.

        • Take the enriched fraction and recrystallize it again. Repeat the process until the desired purity is achieved. This method was historically used to separate isomeric pyrene derivatives.[8]

      Part 2: Frequently Asked Questions (FAQs)

      Q1: What is the best starting point for developing a column chromatography method?

      A: Always start with TLC.[2] It is fast, uses minimal material, and provides an excellent forecast of how a separation will perform on a column. A good starting eluent for brominated phenanthrolines is an ethyl acetate/hexane or dichloromethane/hexane mixture. Begin with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity. Aim for an Rf of ~0.3 for your target compound.[2]

      Q2: How can I effectively monitor the separation during column chromatography?

      A: Collect many small fractions rather than a few large ones. Analyze the fractions in batches using TLC. Spot every second or third fraction on a single TLC plate alongside your crude mixture and pure standards (if available). This allows you to precisely map out the elution profile, identify where each compound begins and ends, and decide which fractions to combine for the highest purity.

      Q3: Are there alternatives to silica gel chromatography?

      A: Yes. If silica gel fails, consider neutral or basic alumina, which can mitigate issues with acidic compounds. For very difficult separations, preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reversed-phase column (like C18), offers much higher resolving power and is a viable option for obtaining highly pure material.[3]

      Q4: My purified fractions are still showing trace impurities. What are the next steps?

      A: If a single chromatographic step is insufficient, a second purification method based on a different principle is often successful. For example, if you purified by normal-phase (silica) chromatography, a subsequent recrystallization can be very effective at removing closely eluting impurities.[7] Alternatively, re-chromatographing the enriched fractions using a shallower, more optimized solvent gradient can also yield a purer product.

      Q5: How do I choose a suitable solvent for recrystallization?

      A: The principle of "like dissolves like" is a good starting point. However, the ideal recrystallization solvent requires a delicate balance: the compound should be poorly soluble at low temperatures but highly soluble at high temperatures.[5][6]

      • Testing: Place a small amount of your compound (a few milligrams) in a test tube. Add ~0.5 mL of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. If it dissolves upon heating and crystals reappear upon cooling, you have found a promising candidate. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof.[9]

      Part 3: Protocols & Workflows

      Protocol 1: Developing a Gradient Elution for Column Chromatography
      • TLC Analysis:

        • First, find a "weak" solvent system (e.g., 5% EtOAc/Hexane) where all spots have an Rf < 0.1. This will be your starting eluent.

        • Next, find a "strong" solvent system (e.g., 40% EtOAc/Hexane) where your target compound has an Rf of ~0.5-0.7. This will be your final eluent.

      • Column Packing:

        • Securely clamp your column vertically and plug the bottom with glass wool and a layer of sand.[10]

        • Pack the column using the "slurry method" with your starting ("weak") eluent to ensure a homogenous, bubble-free packing.[2]

      • Sample Loading:

        • Dissolve your crude mixture in a minimal amount of solvent (preferably the starting eluent or a stronger solvent like DCM).

        • Carefully add the sample to the top of the column. For better resolution, consider dry loading by pre-adsorbing the sample onto a small amount of silica.

      • Running the Gradient:

        • Begin eluting with the weak solvent, collecting fractions.

        • Gradually increase the percentage of the strong solvent. This can be done stepwise (e.g., 2 column volumes of 5% EtOAc, then 2 vols of 10%, then 2 vols of 15%) or with a continuous gradient mixer.

      • Monitoring and Collection:

        • Collect small, consistently sized fractions.

        • Use TLC to analyze the fractions and identify those containing your pure compounds.

      Workflow for Separation of Bromo-Phenanthroline Isomers

      G cluster_products Purified Products crude Crude Reaction Mixture (Phen, Mono-Br, Di-Br) tlc Step 1: TLC Method Development (Find optimal eluent system) crude->tlc column Step 2: Flash Column Chromatography (Silica Gel, Gradient Elution) tlc->column analyze Step 3: Analyze Fractions by TLC column->analyze mono Pure Mono-Bromo Phenanthroline analyze->mono Combine pure 'mono' fractions di Pure Di-Bromo Phenanthroline analyze->di Combine pure 'di' fractions mixed Mixed Fractions analyze->mixed recolumn Re-column Mixed Fractions or Purify by Recrystallization mixed->recolumn recolumn->mono recolumn->di

      Caption: General workflow for isolating bromophenanthroline isomers.

      Table 1: Example Solvent Systems for TLC/Column Chromatography
      Solvent System (v/v)PolarityTypical Application
      Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for separating less polar compounds.
      Hexane / Dichloromethane (1:1 to 1:9)MediumOffers different selectivity compared to ethyl acetate.
      Chloroform / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds or when streaking occurs.
      Add 0.5-1% Triethylamine (NEt₃) to any systemN/ARecommended to prevent streaking of basic phenanthrolines.

      References

      • Current Time Inform
      • Výprachtický, D., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry, 67(6), 915-921. [Link]

      • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.). [Link]

      • Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). [Link]

      • Method for purifying a bromine compound.
      • Experiment 2: Recrystallization. University of Manitoba. (n.d.). [Link]

      • Column chromatography. University of Alberta. (n.d.). [Link]

      • Recrystallization and Crystallization. University of Rochester. (n.d.). [Link]

      • Column chromatography. Columbia University. (n.d.). [Link]

      • Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Reddit. (2020). [Link]

      • How to separate these regioisomers? Reddit. (2023). [Link]

      • Lo Re, D., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1123. [Link]

      • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. (n.d.). [Link]

      • Purification of liquid bromine contaminated with organic impurities.
      • How to run column chromatography. University of Cambridge. (n.d.). [Link]

      • Výprachtický, D., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ConnectSci.[Link]

      • Výprachtický, D., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ResearchGate.[Link]

      • Saitoh, J., et al. (2002). Preparation of Symmetric Dibromides of 1,10-Phenanthroline. Canadian Journal of Chemistry, 80(8), 1041-1045. [Link]

      • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. (2021). [Link]

      • Punthasee, P. (2020). CHEM2415 - Video 1 - Recrystallization. YouTube.[Link]

      • Rudolph, S., et al. (2008). Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. CORE.[Link]

      • Purification of 1, 10-phenanthrolines.
      • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). [Link]

      • Determination of the Mono and Dibromo Derivatives Ratio... ResearchGate. (n.d.). [Link]

      Sources

      Validation & Comparative

      Comparative Crystallographic Analysis: 4-Bromo-1,10-Phenanthroline Complexes

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "4-Position" Advantage

      4-Bromo-1,10-phenanthroline (4-Br-phen) represents a critical junction in coordination chemistry.[1] Unlike its unsubstituted parent (1,10-phenanthroline) or the sterically hindered 2,9-derivatives, the 4-bromo variant offers a unique balance: it introduces significant electronic modulation (via the electron-withdrawing bromine) without imposing steric penalties on the metal center.

      For researchers in drug development and photophysics, this molecule is not merely a ligand but a crystallographic scaffold . The bromine atom serves two distinct roles in the solid state:

      • Electronic Tuning: It lowers the electron density on the nitrogen donors (para-effect), stabilizing the metal-ligand charge transfer (MLCT) states.

      • Supramolecular Anchor: The C-Br moiety facilitates specific halogen bonding (

        
         or 
        
        
        
        ) interactions that direct crystal packing, often creating channels or voids distinct from the classic "herringbone" packing of unsubstituted phenanthroline.

      Comparative Analysis: Structural & Electronic Metrics

      The following table contrasts 4-Br-phen against its primary alternatives. Note the distinct "sweet spot" regarding steric freedom and electronic impact.

      Table 1: Ligand Performance & Crystallographic Profile
      Feature1,10-Phenanthroline (Baseline) 4-Bromo-1,10-Phenanthroline (Target) 2,9-Dimethyl-1,10-Phenanthroline (Neocuproine)
      Coordination Geometry Ideal Octahedral (with Ru/Fe)Distorted Octahedral (Electronic distortion)Tetrahedral (Steric forcing)
      Electronic Effect NeutralElectron Withdrawing (-I, +R) Electron Donating (+I)
      Metal-Nitrogen Bond Tight (e.g., Ru-N ~2.056 Å)Slightly Elongated (~2.06–2.08 Å)*Weak/Long (Steric clash)
      Crystal Packing
      
      
      Stacking (Face-to-Face)
      Halogen Directed (
      
      
      ,
      
      
      )
      Methyl-Methyl Exclusion
      Primary Utility General IntercalatorLuminescence Tuning / Cross-Coupling Cu(I) Stabilization
      Steric Hindrance NoneNegligible (Remote from metal center)Severe (Blocks octahedral sites)

      *Note: Bond elongation is due to reduced basicity of the N-donor caused by the para-bromo substituent.

      Key Crystallographic Insight: The Halogen Bond

      In X-ray datasets of 4-Br-phen complexes, look for Type II halogen bonding . Unlike the pure

      
      -stacking of the parent phenanthroline, the 4-Br derivative often crystallizes with specific 
      
      
      
      contacts (where X is a halide counter-ion or an adjacent aromatic ring).
      • Metric to verify: Measure the

        
         and 
        
        
        
        angles around the Br atom. A Type II interaction (nucleophilic attack on the
        
        
        -hole of Br) typically shows
        
        
        and
        
        
        .

      Experimental Protocol: Synthesis & Crystallization of [Ru(4-Br-phen) ]

      This protocol is designed to generate X-ray quality single crystals. It avoids the common pitfall of rapid precipitation, which yields amorphous powder.

      Phase 1: Complex Synthesis
      • Reagents: RuCl

        
         3H
        
        
        
        O (1 eq), 4-Bromo-1,10-phenanthroline (3.3 eq), Ethylene Glycol (Solvent).
      • Reaction:

        • Dissolve RuCl

          
           and ligand in ethylene glycol.
          
        • Reflux at 190°C for 4 hours. (High temperature is required to overcome the activation energy of the third ligand addition due to the lower basicity of 4-Br-phen).

        • Cool to room temperature. Dilute with water.

        • Precipitate with saturated aqueous NH

          
          PF
          
          
          
          (excess). The hexafluorophosphate anion is crucial for solubility in organic solvents used for crystallization.
      Phase 2: Vapor Diffusion Crystallization (The "Hanging Drop" Alternative)
      • Objective: Slow, controlled supersaturation to minimize nucleation sites and maximize crystal size.

      • System: Two-vial solvent diffusion.

      • Inner Vial (Solvent A): Dissolve 10 mg of the

        
        
        
        
        complex in 1 mL of Acetonitrile (MeCN). Ensure the solution is clear; filter through a 0.2
        
        
        m PTFE syringe filter if necessary.
      • Outer Vial (Solvent B): Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Toluene .

      • Mechanism: Ether (volatile/antisolvent) slowly diffuses into the Acetonitrile (non-volatile/solvent).

      • Timeline: Seal the outer jar tightly. Store in the dark at 18°C–22°C. Crystals suitable for X-ray diffraction (red/orange prisms) typically appear in 5–10 days.

      Phase 3: Data Collection & Refinement Strategy
      • Mounting: Use Paratone-N oil and a cryoloop. Flash cool to 100 K immediately to prevent solvent loss (MeCN solvates are prone to collapse).

      • Space Group Warning: Be alert for twinning . The symmetry of the tris-chelate often leads to pseudo-merohedral twinning in cubic or trigonal space groups (e.g.,

        
        ).
        
      • Refinement: If the bromine atoms show high thermal ellipsoids, consider modeling rotational disorder (2-position vs 4-position) if the ligand synthesis was not regioselective.

      Visualizing the Logic

      Diagram 1: Crystallographic Workflow

      This diagram outlines the critical path from ligand selection to solved structure, highlighting the specific checkpoints for the Bromo-derivative.

      G Ligand 4-Bromo-1,10-Phenanthroline Synthesis High-Temp Complexation (Ethylene Glycol, 190°C) Ligand->Synthesis Metal Metal Source (RuCl3 / FeCl2) Metal->Synthesis Purification Anion Exchange (Cl- -> PF6-) Synthesis->Purification Precipitation Crystallization Vapor Diffusion (MeCN / Et2O) Purification->Crystallization Solubilization Diffraction X-Ray Diffraction (100 K) Crystallization->Diffraction Single Crystal Analysis Structure Solution (Check for Br-disorder) Diffraction->Analysis SHELX/Olex2

      Caption: Workflow for isolating X-ray quality crystals of 4-Br-phen complexes, emphasizing the anion exchange step critical for solubility.

      Diagram 2: Structure-Property Relationship

      How the 4-Bromo substituent dictates the final material properties through crystallographic modifications.

      G Substituent 4-Bromo Substituent Electronic Electronic Effect (Electron Withdrawing) Substituent->Electronic Steric Steric Profile (Para to N-donor) Substituent->Steric Bonding Reduced N-Basicity (Weaker Sigma Donation) Electronic->Bonding Packing Halogen Bonding (C-Br...X interactions) Steric->Packing No Clash Outcome1 Red-Shifted Emission (Stabilized t2g) Bonding->Outcome1 Outcome2 Unique Crystal Packing (Channels/Voids) Packing->Outcome2

      Caption: Causal link between the 4-Br substituent, its electronic/steric impact, and the resulting crystallographic and photophysical properties.

      References

      • Nbinno. (n.d.). 4-Bromo-1,10-phenanthroline: A Versatile Intermediate for Functionalization and Application.

      • ResearchGate. (2025). Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure and Electropolymerization.

      • RSC Advances. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions.

      • MDPI. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides.

      • PubChem. (2025).[2] 1,10-Phenanthroline Compound Summary.

      Sources

      A Comparative Guide to the FTIR Spectral Analysis of 4-Bromo-1,10-phenanthroline and its Analogues

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral features of 4-Bromo-1,10-phenanthroline against its parent compound, 1,10-phenanthroline, and other substituted analogues. This analysis is critical for researchers in materials science, coordination chemistry, and drug development who utilize phenanthroline derivatives for their unique chelating and photophysical properties. Understanding the vibrational spectroscopy of these molecules is paramount for confirming synthesis, assessing purity, and elucidating structural characteristics.

      The Significance of Vibrational Spectroscopy in Phenanthroline Chemistry

      1,10-phenanthroline and its derivatives are rigid, planar, and possess a bidentate chelating site, making them exceptional ligands in coordination chemistry.[1] The introduction of functional groups, such as a bromine atom, onto the phenanthroline scaffold dramatically influences its electronic properties, reactivity, and ultimately the characteristics of the resulting metal complexes or functional materials. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool to probe these molecular changes. By analyzing the vibrational modes of the molecule, we can gain precise insights into the presence and influence of specific functional groups.

      Deciphering the Vibrational Landscape: 4-Bromo-1,10-phenanthroline vs. 1,10-phenanthroline

      The FTIR spectrum of 1,10-phenanthroline is characterized by distinct absorption bands arising from the vibrations of its aromatic and heterocyclic ring system. The introduction of a bromine atom at the 4-position in 4-Bromo-1,10-phenanthroline induces noticeable shifts in these bands and introduces new vibrational modes.

      Key Spectral Regions of Interest

      The most informative regions in the FTIR spectrum of these compounds are typically between 1650 cm⁻¹ and 700 cm⁻¹. Strong bands in the 1400 to 1650 cm⁻¹ range are characteristic of C-C and C-N stretching vibrations within the phenanthroline rings.[2][3] The region from 700 to 900 cm⁻¹ is dominated by out-of-plane C-H bending vibrations.[2][3]

      Table 1: Comparative FTIR Peak Assignments for 1,10-phenanthroline and Expected Peaks for 4-Bromo-1,10-phenanthroline

      Vibrational Mode1,10-phenanthroline (cm⁻¹)Expected Range for 4-Bromo-1,10-phenanthroline (cm⁻¹)Rationale for Spectral Shift
      Aromatic C-H Stretch3100-30003100-3000Minimal change expected.
      C=C and C=N Stretching1637, 1586, 15601630-1550The electron-withdrawing effect of bromine can slightly alter the bond order and electron density within the rings, leading to minor shifts.
      In-plane C-H Bending1232, 11791250-1150Substitution pattern changes will affect the in-plane bending modes.
      Out-of-plane C-H Bending854, 738880-700The position of the bromine atom will significantly influence the out-of-plane C-H wagging vibrations of the adjacent hydrogens.
      C-Br StretchNot Present690-515This is a key diagnostic peak confirming the presence of the bromine substituent on the aromatic ring.[4]

      The presence of the C-Br stretching vibration is a definitive marker for the successful bromination of the phenanthroline ring. This peak is typically found in the lower frequency "fingerprint" region of the spectrum.

      Comparative Analysis with Other Substituted Phenanthrolines

      To provide a broader context, it is useful to compare the expected spectrum of 4-Bromo-1,10-phenanthroline with other substituted phenanthroline derivatives. For instance, the introduction of a methyl group in 4-Methyl-1,10-phenanthroline would lead to the appearance of C-H stretching and bending vibrations associated with the methyl group, typically around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. In contrast, a nitro-substituted phenanthroline, such as 5-Nitro-1,10-phenanthroline, would exhibit strong characteristic peaks for the symmetric and asymmetric stretching of the NO₂ group, usually around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

      Experimental Protocol for FTIR Analysis

      A reliable FTIR spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) technique.[5][6]

      KBr Pellet Method: A Self-Validating Protocol

      This method is a classic and robust technique for obtaining high-quality spectra of solid samples.

      Step-by-Step Methodology:

      • Sample Preparation: Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.[5]

      • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly.[5] The homogeneity of this mixture is critical for a clear spectrum.

      • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5] A clear pellet indicates good dispersion of the sample in the KBr matrix.

      • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument.

      • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

      • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

      Attenuated Total Reflectance (ATR) Method: A Rapid Alternative

      ATR-FTIR is a popular technique due to its minimal sample preparation requirements.[6][7]

      Step-by-Step Methodology:

      • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

      • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.

      • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

      • Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[5]

      • Sample Analysis: Acquire the sample spectrum.

      • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

      Visualizing the Molecular Structure and Analytical Workflow

      Caption: Molecular structure of 4-Bromo-1,10-phenanthroline.

      Figure 2: Experimental Workflow for FTIR Analysis cluster_KBr KBr Pellet Method cluster_ATR ATR Method KBr_SamplePrep Sample Grinding & Mixing with KBr KBr_Pellet Pellet Formation KBr_SamplePrep->KBr_Pellet KBr_Analysis Sample Spectrum Acquisition KBr_Pellet->KBr_Analysis KBr_Background Background Spectrum (Empty Holder) KBr_Background->KBr_Analysis KBr_Result Final Spectrum KBr_Analysis->KBr_Result ATR_Clean Clean ATR Crystal ATR_Background Background Spectrum (Clean Crystal) ATR_Clean->ATR_Background ATR_Sample Apply Sample & Pressure ATR_Background->ATR_Sample ATR_Analysis Sample Spectrum Acquisition ATR_Sample->ATR_Analysis ATR_Result Final Spectrum ATR_Analysis->ATR_Result

      Caption: Workflow for KBr pellet and ATR FTIR analysis.

      Conclusion

      The FTIR spectral analysis of 4-Bromo-1,10-phenanthroline, when compared with its parent compound and other derivatives, provides a clear and detailed picture of its functional group composition. The key diagnostic peaks, particularly the C-Br stretching vibration, serve as an unambiguous confirmation of the molecular structure. By following the detailed experimental protocols outlined in this guide, researchers can confidently obtain high-quality FTIR spectra for the accurate characterization of these important chemical compounds.

      References

      • Egbele, R. O. (2020). Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. Chemistry Research Journal, 5(6), 266-272. [Link]

      • ResearchGate. (n.d.). Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs... Retrieved from [Link]

      • ResearchGate. (n.d.). The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs... Retrieved from [Link]

      • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

      • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

      • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

      • Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

      • ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) Acetamide, (c)... Retrieved from [Link]

      • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

      • ACS Publications. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. Retrieved from [Link]

      • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

      • MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

      • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]84p1235)

      Sources

      Comparative Guide: Purity Validation Strategies for 4-Bromo-1,10-phenanthroline

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Halogen Trap" in Ligand Validation

      In the development of metallodrugs and advanced luminescent materials, 4-Bromo-1,10-phenanthroline serves as a critical intermediate. Its purity directly dictates the kinetics of metal complexation. However, validating this molecule presents a distinct analytical paradox: the standard "Gold Standard"—Combustion Elemental Analysis (CHN)—frequently yields false negatives due to two factors:

      • Bromine Interference: The heavy halogen atom (

        
        ) can cause incomplete combustion and interfere with thermal conductivity detectors (TCD) if not properly scavenged.
        
      • Hygroscopic Nature: The phenanthroline nitrogen atoms readily form hydrates, skewing Hydrogen and Nitrogen percentages outside the acceptable

        
         threshold.
        

      This guide objectively compares the performance of Optimized Dynamic Flash Combustion against the modern alternative, Quantitative NMR (qNMR) , providing a roadmap for robust validation.

      Technical Profile & Theoretical Benchmarks

      Before validation, the theoretical composition must be established as the immutable baseline.

      • Molecule: 4-Bromo-1,10-phenanthroline

      • Formula:

        
        
        
      • Molecular Weight: 259.10 g/mol

      Table 1: Theoretical Composition (Target Values)

      ElementMass Contribution ( g/mol )Theoretical % (w/w)Acceptable Range (
      
      
      )
      Carbon (C) 144.1355.63 % 55.23 – 56.03 %
      Hydrogen (H) 2.722.72 % 2.32 – 3.12 %
      Nitrogen (N) 28.0110.81 % 10.41 – 11.21 %

      Critical Note: The theoretical Hydrogen content is extremely low (

      
      ). Even trace moisture (
      
      
      
      ) will cause the H-value to exceed the
      
      
      limit, triggering a validation failure.

      Comparative Analysis: Combustion (CHN) vs. qNMR

      This section evaluates the reliability of the two primary validation methods.

      Method A: Dynamic Flash Combustion (Standard CHN)

      The Traditional Approach

      Standard CHN analysis relies on burning the sample at

      
       in oxygen. For non-halogenated organics, this is robust. For 4-Bromo-1,10-phenanthroline, it struggles without modification.
      
      • The Failure Mode: Bromine gases (

        
        , 
        
        
        
        ) produced during combustion can poison the reduction tube (converting
        
        
        to
        
        
        ) or co-elute with water/CO2, leading to erratic results. Furthermore, the rigid aromatic ring resists oxidation, leading to "coking" (low Carbon).
      • The Fix (Optimization): You must use a combustion aid.

        • Tungsten Trioxide (

          
          ):  Acts as a scrubber and flux, preventing C-encapsulation.
          
        • Silver Wool: Must be present in the reaction zone to trap Halogens as

          
          .
          
      Method B: Quantitative NMR (qNMR)

      The High-Fidelity Alternative

      qNMR uses an internal standard of certified purity to calculate the absolute mass % of the analyte. It is orthogonal to CHN—it does not rely on combustion physics.

      • The Advantage: It distinguishes between "impurity" (e.g., residual solvent) and "degradation." It is unaffected by the bromine atom.

      • The Constraint: Requires a relaxation delay (

        
        ) 
        
        
        
        (typically 30–60 seconds) to ensure full magnetization recovery, making the experiment longer than a standard proton scan.
      Performance Data Comparison

      The following data simulates a typical validation batch where the sample was dried but retained trace atmospheric moisture (0.2 eq

      
      ).
      

      Table 2: Experimental Validation Data

      MethodCarbon (%)Hydrogen (%)Nitrogen (%)ResultAnalysis
      Theoretical 55.63 2.72 10.81 N/A Baseline
      Standard CHN (No Additives)54.90 (Low)2.6510.50FAIL Incomplete burn due to Br; C is trapped in ash.
      Optimized CHN (
      
      
      + Ag)
      55.453.15 (High)10.75FAIL Combustion worked, but sample was hygroscopic (High H).
      qNMR (vs. Dimethyl sulfone)99.8% Purity N/AN/APASS Confirmed structure; identified water peak at 3.3 ppm.

      Experimental Protocols

      Protocol A: Optimized CHN Combustion for Halogenated Heterocycles

      Objective: Eliminate incomplete combustion and halogen interference.

      • Instrument Prep: Ensure the reduction tube contains fresh silver wool (heated to

        
        ) to trap Bromine.
        
      • Sample Weighing: Weigh

        
         mg of 4-Bromo-1,10-phenanthroline into a tin capsule.
        
      • Additive Addition: Add

        
         weight equivalent of Tungsten Trioxide (
        
        
        
        )
        or Vanadium Pentoxide (
        
        
        )
        powder directly over the sample in the capsule.
        • Reasoning: These oxides provide localized oxygen and flux the ash, ensuring all Carbon converts to

          
          .
          
      • Combustion: Run in "Oxygen Boost" mode (if available) with a furnace temperature of

        
        .
        
      • Data Check: Verify the peak shape of Nitrogen. Tailing indicates halogen breakthrough.

      Protocol B: qNMR Validation (Internal Standard Method)

      Objective: Absolute purity determination independent of hydration.

      • Standard Selection: Use Dimethyl Sulfone (

        
        )  or Maleic Acid .
        
        • Requirement: The standard signals must not overlap with the phenanthroline aromatic region (7.5 – 9.2 ppm). Dimethyl sulfone (singlet at ~3.0 ppm in DMSO-

          
          ) is ideal.
          
      • Gravimetry:

        • Weigh ~10 mg of Analyte (

          
          ) into a vial (precision 0.01 mg).
          
        • Weigh ~5 mg of Standard (

          
          ) into the same vial.
          
      • Solvation: Dissolve in 0.6 mL DMSO-

        
        . Ensure complete dissolution.
        
      • Acquisition Parameters:

        • Pulse angle:

          
          .
          
        • Relaxation delay (

          
          ): 60 seconds  (Critical for integration accuracy).
          
        • Scans: 16 or 32.

      • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

        
        
        Where 
        
        
        
        =Integral area,
        
        
        =Number of protons,
        
        
        =Molar mass,
        
        
        =Mass weighed,
        
        
        =Purity of standard.[1][2][3][4][5][6]

      Visualizing the Validation Logic

      The following diagrams illustrate the decision-making process and the specific challenges of this molecule.

      Diagram 1: The Validation Workflow

      ValidationWorkflow Start Crude 4-Bromo-1,10-phenanthroline Dry Drying Step (Vacuum, 60°C, P2O5) Start->Dry Choice Select Validation Method Dry->Choice CHN_Std Standard CHN (No Additives) Choice->CHN_Std Routine CHN_Opt Optimized CHN (WO3 + Ag Trap) Choice->CHN_Opt Recommended for Halogens qNMR qNMR (Internal Std: DMSO2) Choice->qNMR High Precision Fail_Br FAIL: Low C% (Incomplete Combustion) CHN_Std->Fail_Br Br Interference Fail_H2O FAIL: High H% (Hydrate Formation) CHN_Opt->Fail_H2O If Hygroscopic Pass PASS: Purity > 99% (Valid for Synthesis) CHN_Opt->Pass If Dry & Scavenged qNMR->Fail_H2O Detects Water (Does not fail purity) qNMR->Pass Direct Quantification

      Caption: Workflow distinguishing between routine failure modes and optimized success paths.

      Diagram 2: Troubleshooting Elemental Analysis Deviations

      Troubleshooting Result EA Result Deviation LowC Low Carbon (< -0.4%) Result->LowC HighH High Hydrogen (> +0.4%) Result->HighH VarN Variable Nitrogen Result->VarN Cause_Soot Incomplete Combustion (Need WO3) LowC->Cause_Soot Cause_Water Sample Hydration (Need Vacuum Dry) HighH->Cause_Water Cause_Trap Reduction Tube Exhausted (Br Poisoning) VarN->Cause_Trap

      Caption: Diagnostic tree for interpreting specific elemental deviations in halogenated ligands.

      References

      • International Union of Pure and Applied Chemistry (IUPAC). (2002). Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. Pure and Applied Chemistry.[7] Link

      • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link

      • Microanalysis of Halogenated Compounds. (2021). Guidelines for Combustion Analysis of Br/Cl Containing Organics. Exeter Analytical Technical Notes. Link

      • American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Guidelines for Authors. Journal of Organic Chemistry. Link

      Sources

      Halogen Tuning in Coordination Chemistry: The Bromine Effect on Phenanthroline

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide details the electronic and steric impact of bromine substitution on 1,10-phenanthroline (phen) ligands, specifically focusing on how these modifications alter Ligand Field Strength (LFS) and photophysical properties in transition metal complexes (e.g., Ruthenium(II)).

      Executive Summary

      Bromine substitution on 1,10-phenanthroline is not merely a structural modification; it is a precise electronic tuning knob. The introduction of bromine—a strongly electronegative yet mesomerically donating halogen—creates a "push-pull" electronic environment.

      • The Core Effect: Bromine acts primarily as an electron-withdrawing group (-I effect) on the pyridine rings, reducing the basicity of the nitrogen donors (

        
        -weakening). However, it simultaneously stabilizes the ligand's 
        
        
        
        orbitals, enhancing its capacity as a
        
        
        -acceptor.
      • The Net Result: In

        
         systems like Ru(II), this results in a red-shift (bathochromic shift)  of the Metal-to-Ligand Charge Transfer (MLCT) band and an anodic shift (positive increase)  in the metal oxidation potential.
        
      • Positional Sensitivity: The magnitude of this effect is strictly governed by the substitution pattern. Substituents at the 4,7-positions (para to nitrogen) exert a dominant influence on the electronic frontier orbitals, whereas 5,6-substitution (meta to nitrogen) has a negligible electronic impact but significant steric/polymerization utility.

      Mechanism of Action: Electronic vs. Steric Control

      To understand the shift in Ligand Field Strength, one must decouple the

      
       and 
      
      
      
      contributions.
      The Electronic "Tug-of-War"
      • Inductive Withdrawal (-I): Bromine is highly electronegative. It pulls electron density through the

        
        -framework, lowering the energy of the nitrogen lone pair (HOMO).
        
        • Consequence: The ligand becomes a weaker Lewis base (

          
           drops). The Metal-Ligand 
          
          
          
          -bond weakens.
      • LUMO Stabilization: The electron-withdrawing nature stabilizes the ligand's

        
         (LUMO) energy level.
        
        • Consequence: The energy gap between the metal

          
           orbitals and the ligand 
          
          
          
          orbitals decreases. This facilitates stronger
          
          
          -backbonding (
          
          
          ).
      Visualization of Electronic Influence

      The following diagram illustrates the orbital interaction changes upon bromination.

      BromineEffect Br Bromine Substituent Inductive Inductive Effect (-I) (Electron Withdrawal) Br->Inductive N_Basicity N-Donor Basicity (Lower pKa) Inductive->N_Basicity Pi_Star Ligand π* Energy (Stabilized/Lowered) Inductive->Pi_Star Sigma_Bond σ-Donation Strength (Weakened) N_Basicity->Sigma_Bond Backbonding π-Backbonding (Enhanced) Pi_Star->Backbonding Redox Oxidation Potential (Increased -> Harder to Oxidize) Sigma_Bond->Redox Minor Contribution MLCT MLCT Energy Gap (Decreased -> Red Shift) Backbonding->MLCT Backbonding->Redox Major Contribution

      Caption: Mechanistic pathway showing how bromine substitution lowers

      
      -donation but enhances 
      
      
      
      -backbonding, leading to distinct spectral and redox shifts.

      Comparative Performance Guide

      The following data compares the parent ligand (1,10-phenanthroline) with its brominated derivatives in a standard Ruthenium(II) reporter complex,

      
      .
      
      Table 1: Spectrochemical & Electrochemical Comparison
      Ligand DerivativeSubstitution PositionElectronic Impact
      
      
      (Ligand)
      MLCT
      
      
      (nm)*
      Oxidation Potential (
      
      
      vs SCE)**
      1,10-Phenanthroline N/ABaseline4.84~447+1.26 V
      5-Bromo-phen Meta to N (Backbone)Weak~4.0~450 (Negligible shift)+1.28 V
      4,7-Dibromo-phen Para to N (Direct Conjugation)Strong < 3.5460 - 480 (Red Shift)> +1.40 V
      3,8-Dibromo-phen ConjugatedModerate~3.8~455+1.35 V

      *Data approximated for

      
       in Acetonitrile. Exact values vary by solvent.
      **Higher potential indicates the metal center is electron-deficient due to ligand withdrawal.
      
      Key Insights for Researchers:
      • Select 5-Bromo/5,6-Dibromo if you need a functional handle for polymerization or further synthesis (e.g., Sonogashira coupling) without significantly perturbing the photophysics of the metal center. The 5,6-positions are electronically isolated from the metal-binding axis.

      • Select 4,7-Dibromo if your goal is to stabilize the metal center against oxidation or to push absorption into the visible/red region. The para-position communicates directly with the coordinating nitrogens.

      Experimental Protocols

      Protocol A: Synthesis of 5-Bromo-1,10-Phenanthroline

      Rationale: Direct bromination requires harsh conditions due to the deactivated pyridine rings. The use of oleum locks the nitrogen lone pairs (protonation), preventing N-bromination and directing electrophilic aromatic substitution to the 5/6 positions.

      Reagents: 1,10-Phenanthroline monohydrate, Oleum (20-30%

      
      ), Bromine (
      
      
      
      ).[1]
      • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (to trap

        
        /
        
        
        
        fumes).
      • Acidification: Dissolve 1,10-phenanthroline (1 eq) in oleum at 0°C. Caution: Exothermic.

      • Bromination: Heat to 80°C. Add bromine (0.6 eq for mono, 1.2 eq for di) dropwise over 30 minutes.

      • Reaction: Reflux at 130-140°C for 24 hours.

      • Quench & Workup:

        • Cool to RT. Pour onto crushed ice carefully.

        • Neutralize with

          
           to pH ~7. The product will precipitate.[1]
          
        • Extract with Chloroform (

          
          ).
          
      • Purification: Recrystallize from Toluene or Ethanol.

        • Checkpoint: 5-Br-phen mp

          
           117°C; 5,6-diBr-phen mp 
          
          
          
          223°C.
      Protocol B: Electrochemical Validation (Cyclic Voltammetry)

      Rationale: To quantify the "Ligand Field Strength" via redox potential shifts.

      CV_Protocol Step1 Prepare Analyte 1 mM Complex in MeCN Step2 Add Electrolyte 0.1 M TBAPF6 Step1->Step2 Step3 Setup Cell WE: Glassy Carbon CE: Pt Wire Ref: Ag/AgNO3 Step2->Step3 Step4 Degas Argon purge (10 min) Step3->Step4 Step5 Scan Rate: 100 mV/s Range: 0 to +1.6V Step4->Step5 Step6 Internal Standard Add Ferrocene (Fc/Fc+) Step5->Step6

      Caption: Standard workflow for determining oxidation potentials relative to Ferrocene.

      Applications & Strategic Recommendations

      Solar Energy (DSSCs)

      Use 4,7-substituted derivatives . The red-shifted absorption improves overlap with the solar spectrum. The increased oxidation potential ensures the dye has sufficient driving force to regenerate from the electrolyte (

      
      ).
      
      Electropolymerization

      Use 5-bromo-phen derivatives. The bromine at the 5-position is a prime site for reductive electropolymerization (forming C-C bonds between ligands) or for coupling to thiophene chains. This allows the creation of metallo-polymer films on electrodes without altering the core catalytic properties of the metal center.

      Bio-Inorganic Chemistry

      Bromine adds lipophilicity. While the electronic effect (weaker

      
      -donor) might slightly destabilize the complex against aquation, the increased hydrophobicity enhances cellular uptake and DNA intercalation affinity.
      

      References

      • Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. Link

      • Turel, I., et al. (2000). New synthetic routes for the preparation of ruthenium-1,10-phenanthroline complexes.[2][3] Acta Chimica Slovenica, 47, 25-36. Link

      • Zakeeruddin, S. M., et al. (2000). Tuning the redox properties of Ruthenium(II) polypyridyl complexes. Inorganic Chemistry, 39, 4520. Link

      • Liles, D. C., et al. (2002). Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure and Electropolymerization. Bulletin of the Korean Chemical Society, 23(3). Link

      • Hissler, M., et al. (2008).[4] Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission. Inorganic Chemistry, 47, 4206. Link

      Sources

      Safety Operating Guide

      4-Bromo-1,10-phenanthroline proper disposal procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Zero-Drain" Mandate

      As researchers, we often view 4-Bromo-1,10-phenanthroline primarily as a versatile ligand for transition metal catalysis or a building block for supramolecular assemblies. However, from a waste management perspective, its chemical identity is defined by two critical features: halogenation and aquatic toxicity .

      The Core Directive: Under no circumstances can 4-Bromo-1,10-phenanthroline or its derivatives be disposed of via sanitary sewer systems.

      This compound contains a bromine atom attached to a heterocyclic aromatic core. Standard municipal wastewater treatment plants cannot degrade this structure effectively. Furthermore, incineration of halogenated organics requires specific high-temperature protocols to prevent the formation of corrosive hydrobromic acid (HBr) and potential dioxins. Therefore, strict segregation into Halogenated Waste Streams is not just a regulatory formality—it is a chemical necessity.

      Hazard Profile & Characterization

      Before handling waste, you must validate the specific hazards to select the correct Personal Protective Equipment (PPE) and waste container.

      ParameterClassificationH-CodeOperational Implication
      Acute Toxicity Oral - Category 3/4H301 / H302 Toxic/Harmful if swallowed.[1] Wash hands immediately after removing gloves.
      Irritation Skin/Eye - Category 2H315 / H319 Contact causes inflammation. Double-gloving (Nitrile) recommended during disposal.
      Environmental Aquatic Acute/Chronic - Cat 1H400 / H410 CRITICAL: Zero-tolerance for drain disposal. All rinsate must be collected.
      Chemical Class Halogenated HeterocycleN/AMust be segregated from non-halogenated solvents to prevent incinerator damage.

      Pre-Disposal Assessment: The Segregation Logic

      Effective disposal starts with characterizing the state of the waste. You are likely dealing with one of three scenarios:

      • Pure Solid: Expired or excess reagent.

      • Reaction Mixture (Liquid): Dissolved in organic solvents (e.g., DCM, Chloroform, Acetonitrile).

      • Metal Complex: Bound to transition metals (e.g., Ru, Ir, Fe).

      Visual Workflow: Waste Segregation Logic

      The following diagram illustrates the decision matrix for segregating 4-Bromo-1,10-phenanthroline waste.

      WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Pure Reagent/Contaminated Debris) IsSolid->SolidWaste Solid LiquidCheck Liquid: Is it dissolved in solvent? IsSolid->LiquidCheck Liquid SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' SolidWaste->SolidContainer MetalCheck Does it contain Heavy Metals? (Ru, Ir, Fe, etc.) LiquidCheck->MetalCheck HaloStream Stream A: Halogenated Organic Solvents (High BTU Incineration) MetalCheck->HaloStream No Metals MetalStream Stream B: Metal-Contaminated Organics (Requires Metals Recovery/Stabilization) MetalCheck->MetalStream Yes (Metal Complex)

      Figure 1: Decision matrix for segregating 4-Bromo-1,10-phenanthroline based on physical state and metal contamination.

      Step-by-Step Disposal Protocols

      Scenario A: Solid Waste (Pure Compound or Spill Debris)

      Applicability: Expired shelf chemicals, contaminated weighing boats, spill cleanup materials.

      • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as brominated compounds can degrade over time and corrode metal surfaces if moisture is present.

      • Transfer: Transfer the solid carefully to avoid dust generation. If the solid is a fine powder, perform this transfer inside a fume hood.

      • Labeling: Affix a hazardous waste tag immediately.[2]

        • Constituents: "4-Bromo-1,10-phenanthroline, solid debris."

        • Hazard Checkboxes: Toxic, Irritant.[1]

      • Secondary Containment: Place the sealed jar into a secondary bin until pickup to prevent accidental breakage.

      Scenario B: Liquid Waste (Reaction Mixtures)

      Applicability: Mother liquors, filtrates, and reaction solvents.

      • Segregation (The Golden Rule):

        • Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol) if possible.[3] Mixing halogenated waste with non-halogenated waste reclassifies the entire volume as halogenated, significantly increasing disposal costs for your facility.[3]

        • Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides). Phenanthrolines are organic amines and can react violently with strong oxidizers.

      • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling.

      • Container Selection: Use Safety Cans or HDPE Carboys specifically designated for "Halogenated Solvents."

      • Rinsing: When cleaning glassware used with this compound, the first rinse (usually Acetone or DCM) must be collected into the Halogenated Waste container. Only subsequent water rinses (after the visible residue is gone) can be treated as standard lab wash water, though collecting the second rinse is best practice.

      Emergency Contingencies: Spill Management

      Accidents happen. Your response must be calm and calculated to prevent exposure and environmental release.[4][5]

      Visual Workflow: Spill Response

      SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActionSolid Avoid Dust: Cover with wet paper towel or use HEPA vacuum SolidSpill->ActionSolid ActionLiquid Containment: Use absorbent pads/vermiculite. Do NOT use sawdust (flammability risk) LiquidSpill->ActionLiquid Clean 3. Double Clean: Wipe area with soap/water. Collect ALL wipes as waste. ActionSolid->Clean ActionLiquid->Clean

      Figure 2: Operational workflow for managing accidental spills of 4-Bromo-1,10-phenanthroline.

      Critical Spill Note: If 4-Bromo-1,10-phenanthroline is dissolved in a solvent like Dichloromethane (DCM) or DMSO, the solvent acts as a carrier, allowing the toxic compound to penetrate skin rapidly. Speed is secondary to safety —ensure your gloves are chemically resistant to the solvent carrier, not just the solute.

      Regulatory Compliance (RCRA/EPA Context)

      In the United States, this waste falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

      • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (Methylene Chloride, etc.), the waste carries the F001/F002 code.

      • Characteristic Waste: While 4-Bromo-1,10-phenanthroline is not explicitly "P-listed" (acutely toxic) by name, it exhibits toxicity characteristics.

      • Generator Responsibility: You are responsible for "Cradle-to-Grave" tracking. Ensure your waste manifest explicitly lists "Brominated Organic Compounds" to alert the disposal facility of the need for halogen-specific incineration.

      References

      • Chemical Safety & Supply. (2025). Safety Data Sheet: 1,10-Phenanthroline Monohydrate. Retrieved from

      • Sigma-Aldrich. (2025).[5][6][7] Safety Data Sheet: 1,10-Phenanthroline. Retrieved from

      • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Listed Wastes. Retrieved from

      • Cornell University EHS. Organic Solvents: Halogenated vs. Non-Halogenated Segregation. Retrieved from

      • Temple University EHS. Halogenated Solvents in Laboratories. Retrieved from

      Sources

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